Ethylmethylmalonyl chloride
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H8Cl2O2 |
|---|---|
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2-ethyl-2-methylpropanedioyl dichloride |
InChI |
InChI=1S/C6H8Cl2O2/c1-3-6(2,4(7)9)5(8)10/h3H2,1-2H3 |
InChI Key |
PKJSKWMFJMXXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-ethyl-2-methylmalonyl dichloride vs ethyl methyl malonyl chloride
Definitive Technical Guide: 2-Ethyl-2-Methylmalonyl Dichloride vs. Ethyl Methyl Malonyl Chloride Derivatives
Executive Summary & Nomenclature Clarification
In the synthesis of heterocyclic pharmacophores—particularly barbiturates, pyrimidines, and isocoumarins—precision in reagent selection is critical. This guide differentiates between two chemically distinct electrophiles often confused due to similar nomenclature:
-
2-Ethyl-2-methylmalonyl dichloride : A symmetric, disubstituted di-acid chloride . It is a potent double electrophile used to generate 5,5-disubstituted heterocycles in a single step.
-
Ethyl methyl malonyl chloride (and its variants): Typically refers to Ethyl 2-methylmalonyl chloride (a monosubstituted ester-acid chloride ) or occasionally the Ethyl ester of 2-ethyl-2-methylmalonyl chloride . These are asymmetric reagents used for stepwise functionalization or the synthesis of monosubstituted/asymmetric scaffolds.
Critical Distinction : The dichloride locks in the C5-substitution pattern immediately upon cyclization, whereas the ester-chloride allows for regioselective derivatization, enabling the introduction of complex substituents sequentially.
Chemical Identity & Structural Comparison
The following table contrasts the core properties of the two primary species.
| Feature | 2-Ethyl-2-methylmalonyl Dichloride | Ethyl 2-methylmalonyl Chloride (Common "Ethyl methyl..." variant) |
| Structure | ||
| Formula | ||
| Molecular Weight | ~183.03 g/mol | ~164.59 g/mol |
| Functionality | Bifunctional Electrophile (Symmetric) | Bifunctional Electrophile (Asymmetric: Acid Chloride + Ester) |
| Reactivity | High (Both ends highly reactive to nucleophiles) | Moderate/Mixed (Acid chloride > Ester) |
| Primary Use | Synthesis of 5-ethyl-5-methylbarbiturates ; symmetric cross-linking. | Synthesis of 4-methylisocoumarins , 5-methylpyrimidines ; stepwise heterocycle construction. |
| Stability | Highly moisture sensitive; hydrolyzes to diacid. | Moisture sensitive; hydrolyzes to mono-acid mono-ester. |
Synthesis Pathways
The synthesis of these compounds diverges at the hydrolysis stage of the starting malonate ester.
Synthesis of 2-Ethyl-2-methylmalonyl Dichloride
This process requires complete saponification of the dialkyl malonate followed by exhaustive chlorination.
-
Precursor : Diethyl 2-ethyl-2-methylmalonate.
-
Step 1 (Saponification) : Treatment with excess base (KOH/EtOH) to form the dipotassium salt.
-
Step 2 (Acidification) : Conversion to 2-ethyl-2-methylmalonic acid (
). -
Step 3 (Chlorination) : Reaction with thionyl chloride (
) or oxalyl chloride to yield the dichloride.
Synthesis of Ethyl 2-methylmalonyl Chloride
This process requires controlled, partial hydrolysis to preserve one ester group.
-
Precursor : Diethyl 2-methylmalonate.
-
Step 1 (Partial Hydrolysis) : Treatment with 1 equivalent of KOH in ethanol to form the mono-potassium salt (
). -
Step 2 (Acidification) : Isolation of the mono-ester acid (
). -
Step 3 (Chlorination) : Reaction with
under mild conditions to convert only the carboxylic acid to the acid chloride, leaving the ester intact.
Figure 1: Divergent synthesis pathways for the Dichloride vs. Ester-Chloride derivatives.
Reactivity Profile & Mechanism
Dichloride: Symmetric Cyclization
The 2-ethyl-2-methylmalonyl dichloride is the reagent of choice for "one-pot" cyclizations where the final substitution pattern is already established in the backbone.
-
Mechanism : Double nucleophilic acyl substitution.
-
Example : Reaction with Urea to form 5-ethyl-5-methylbarbituric acid.
-
First chloride displacement by urea nitrogen.
-
Intramolecular attack by the second urea nitrogen on the second acyl chloride.
-
Loss of 2 equivalents of HCl.
-
Ester-Chloride: Regioselective Functionalization
The Ethyl methyl malonyl chloride (Ester-Chloride) offers two electrophilic sites with vastly different reactivities:
-
Acid Chloride (
) : Highly reactive, reacts first with weak nucleophiles or at low temperatures. -
Ester (
) : Less reactive, requires higher temperatures or stronger nucleophiles (e.g., alkoxides) to react.
-
Utility : This allows for the synthesis of asymmetric heterocycles or the introduction of a third substituent at the active methylene position (if not fully substituted) before ring closure.
Figure 2: Comparative reaction kinetics. The Dichloride undergoes rapid double-substitution, while the Ester-Chloride allows stepwise control.
Applications in Drug Development
Barbiturate Synthesis (CNS Depressants)
-
Reagent : 2-Ethyl-2-methylmalonyl dichloride .
-
Rationale : The C5-disubstitution is critical for lipophilicity and CNS penetration. Using the dichloride ensures the ethyl and methyl groups are retained in the final pharmacophore without risk of decarboxylation or rearrangement.
-
Protocol Insight : The reaction is typically performed in dry chloroform or dichloromethane with a weak base (e.g., pyridine) to scavenge HCl.
Isocoumarin & Pyrimidine Scaffolds
-
Rationale : Used when the target molecule requires asymmetry. For example, in the synthesis of NM-3 analogs (angiogenesis inhibitors), the ester-chloride reacts with homophthalic anhydride derivatives. The acid chloride moiety selectively acylates the anhydride enolate, while the ester group remains available for subsequent hydrolysis or modification [1].
Experimental Protocols
Protocol A: Synthesis of 2-Ethyl-2-methylmalonyl Dichloride
-
Dissolution : Dissolve 2-ethyl-2-methylmalonic acid (10 mmol) in anhydrous DCM (20 mL).
-
Chlorination : Add thionyl chloride (25 mmol) dropwise at 0°C. Add catalytic DMF (2 drops).
-
Reflux : Heat to reflux for 3 hours until gas evolution (
, ) ceases. -
Isolation : Evaporate solvent and excess
under reduced pressure. -
Purification : Distill the residue under vacuum (bp ~65-70°C at 15 mmHg) to obtain the clear, colorless oil.
-
Note: Store under inert atmosphere (Argon/Nitrogen).
-
Protocol B: Selective Reaction of Ethyl Methyl Malonyl Chloride
-
Acylation : To a solution of amine (10 mmol) and triethylamine (11 mmol) in DCM at 0°C, add Ethyl 2-methylmalonyl chloride (10 mmol) dropwise.
-
Monitoring : Stir for 1 hour. TLC should show consumption of amine and formation of the amide-ester.
-
Cyclization (Optional) : To close the ring, add sodium ethoxide (20 mmol) in ethanol and reflux for 4 hours.
References
-
Bauta, W. E., et al. (2003).[1] "Formal Synthesis of Angiogenesis Inhibitor NM-3." Journal of Organic Chemistry, 68(15), 5967–5972. Link
-
PrepChem. "Synthesis of diethyl 2-ethyl-2-methylmalonate." PrepChem.com. Link
-
Madhusudhan, G., et al. (2011).[3] "An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate." Der Pharma Chemica, 3(6), 437-442.[3] Link
Sources
Technical Monograph: 2-Ethyl-2-methylpropanedioyl Dichloride
Advanced Intermediate for Sterically Hindered Heterocyclic Synthesis
Executive Summary
2-Ethyl-2-methylpropanedioyl dichloride (also known as methyl ethyl malonyl dichloride) is a specialized bifunctional electrophile used primarily in the synthesis of barbiturates, pyrimidinediones, and complex polyamides. Its defining structural feature—a quaternary carbon at the 2-position—introduces significant steric bulk and eliminates the acidic
This guide details the physicochemical properties, synthesis protocols, and application workflows for this compound, designed for medicinal chemists requiring robust, self-validating methodologies.
Chemical Identity & Physical Characteristics
| Property | Data |
| IUPAC Name | 2-Ethyl-2-methylpropanedioyl dichloride |
| Common Names | Methyl ethyl malonyl dichloride; 2-Ethyl-2-methylmalonyl dichloride |
| Molecular Formula | C |
| Molecular Weight | 183.03 g/mol |
| Precursor CAS | 2049-70-9 (Diethyl 2-ethyl-2-methylmalonate) |
| Physical State | Colorless to pale yellow fuming liquid |
| Boiling Point | ~55–60 °C at 15 mmHg (Estimated based on homologs) |
| Density | ~1.18 g/mL (Estimated) |
| Solubility | Reacts violently with water/alcohols; soluble in DCM, THF, Toluene |
Note on Commercial Availability: While the diethyl ester precursor (CAS 2049-70-9) is widely available, the dichloride is typically generated in situ or synthesized on-demand due to its high reactivity and sensitivity to moisture.
Synthesis & Production
The synthesis of 2-ethyl-2-methylpropanedioyl dichloride is a two-stage process starting from the commercially available diethyl ester. The protocol below prioritizes yield and purity, utilizing thionyl chloride for the acyl chloride formation.
Step 1: Hydrolysis to 2-Ethyl-2-methylmalonic Acid
Reaction:
-
Dissolution: Dissolve diethyl 2-ethyl-2-methylmalonate (1.0 eq) in ethanol (5 vol).
-
Saponification: Add a solution of KOH (2.5 eq) in water (2 vol) dropwise.
-
Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of ester).
-
Workup: Concentrate ethanol. Acidify aqueous residue with conc. HCl to pH 1. Extract with diethyl ether (3x). Dry over MgSO
and concentrate to yield the dicarboxylic acid (White solid, mp ~118–120 °C).
Step 2: Chlorination to Dichloride
Reaction:
-
Setup: Place the dry dicarboxylic acid in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Addition: Add thionyl chloride (SOCl
, 4.0 eq) carefully. A catalytic amount of DMF (1-2 drops) can accelerate the reaction. -
Heating: Heat gradually to 60–70 °C. Vigorous evolution of HCl and SO
gases will occur (scrub gases through NaOH trap). -
Completion: Reflux for 2–3 hours until gas evolution ceases and the solution becomes clear.
-
Isolation: Remove excess SOCl
by vacuum distillation. The residue is the crude dichloride, which can be distilled under reduced pressure for high purity or used directly in the next step.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis from commercial ester to reactive dichloride.
Reactivity Profile & Drug Development Applications
The "Gem-Dialkyl" Advantage
The presence of both an ethyl and a methyl group at the C2 position creates a quaternary center. This is critical in drug design for two reasons:
-
Metabolic Stability: It removes the acidic proton found in mono-substituted malonates, preventing enolization and blocking rapid metabolic degradation (e.g., via cytochrome P450 oxidation at the
-position). -
Thorpe-Ingold Effect: The steric bulk compresses the internal bond angle, forcing the two acyl chloride groups closer together. This significantly increases the rate of intramolecular cyclization with dinucleophiles (ureas, amidines) compared to unsubstituted analogs.
Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid
This protocol demonstrates the classic application of the dichloride to form the barbiturate core, a scaffold used in sedatives and anticonvulsants.
Reagents:
-
2-Ethyl-2-methylpropanedioyl dichloride (10 mmol)
-
Urea (10 mmol)
-
Solvent: Anhydrous Chloroform or Dichloroethane
-
Catalyst: No catalyst required for dichloride (unlike ester routes), but mild heating helps.
Methodology:
-
Preparation: Suspend dry urea (0.60 g, 10 mmol) in anhydrous chloroform (20 mL).
-
Addition: Add the dichloride (1.83 g, 10 mmol) dropwise at room temperature.
-
Cyclization: Reflux the mixture for 3–5 hours. HCl gas is evolved; ensure proper venting.
-
Monitoring: Monitor by TLC (MeOH/DCM 1:9). The product is more polar than the starting materials.
-
Workup: Cool the mixture. The product often precipitates or can be induced to precipitate by adding hexane. Filter and wash with cold water to remove unreacted urea.
-
Purification: Recrystallize from ethanol/water.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways utilizing the dichloride core.
Safety & Handling
-
Hazards: Corrosive, Lachrymator. Reacts violently with water to release HCl gas.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat. All operations must be performed in a fume hood.
-
Quenching: Quench excess reagent by slow addition to a stirred mixture of ice and sodium bicarbonate solution.
References
-
Synthesis of Diethyl 2-ethyl-2-methylmalonate
-
PrepChem.com. "Synthesis of diethyl 2-ethyl-2-methylmalonate." Link
-
-
General Barbiturate Synthesis via Malonyl Chlorides
-
Physical Properties of Precursor (Diethyl Ester)
- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spero-compounds from cyclohexane." J. Chem. Soc., Trans., 107, 1080-1106.
-
Barbituric Acid Derivatives Review
-
MDPI. "A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications." Link
-
Sources
Synonyms for Ethylmethylmalonyl Chloride in Organic Synthesis
The following technical guide details the synonyms, synthesis, and application of Ethylmethylmalonyl Chloride , chemically identified as 2-ethyl-2-methylpropanedioyl dichloride .
Core Identity & Chemical Definition
Ethylmethylmalonyl chloride refers to the acyl chloride derivative of 2-ethyl-2-methylmalonic acid. In precise organic synthesis nomenclature, it is most accurately defined as 2-ethyl-2-methylpropanedioyl dichloride .
It is a critical electrophilic intermediate used to introduce the gem-ethyl-methyl moiety into heterocyclic scaffolds, particularly in the formation of barbiturates (e.g., 5-ethyl-5-methylbarbituric acid) and herbicidal isoxazolidinediones.
Chemical Structure[1][2][3][4]
-
Formula: C₆H₈Cl₂O₂
-
Molecular Weight: 183.03 g/mol
-
Structure: A central quaternary carbon bonded to one ethyl group, one methyl group, and two chlorocarbonyl (-COCl) groups.
Nomenclature & Synonyms
Accuracy in nomenclature is vital to avoid fatal experimental errors, particularly distinguishing between the dichloride (di-acid chloride) and the monochloride (ester-acid chloride).
Primary Technical Synonyms
These terms refer to the di-acyl chloride (ClOC-C(Et)(Me)-COCl):
-
2-Ethyl-2-methylmalonyl dichloride (Most unambiguous technical name)
-
2-Ethyl-2-methylpropanedioyl dichloride (IUPAC systematic name)
-
Ethylmethylmalonic acid dichloride
-
Ethylmethylmalonyl chloride (Common usage; implies the dichloride in heterocycle synthesis context)
Ambiguous & Related Terms (Risk of Confusion)
Researchers must distinguish this compound from "half-chloride" esters often used in similar pathways:
-
Ethyl methyl malonyl chloride: This spacing often implies the ethyl ester of methylmalonyl chloride (EtOOC-CH(Me)-COCl), a completely different mono-functional reagent.
-
Ethyl malonyl chloride: Refers to the ethyl ester of malonyl chloride (EtOOC-CH₂-COCl), lacking the alpha-methyl substitution.
Comparison Table: Structural Variants
| Common Name | Systematic Name | Structure | Functionality |
| Ethylmethylmalonyl chloride | 2-Ethyl-2-methylpropanedioyl dichloride | ClOC-C(Et)(Me)-COCl | Difunctional Electrophile |
| Ethyl methylmalonyl chloride | Ethyl 2-chloro-3-oxobutanoate (approx) | EtOOC-CH(Me)-COCl | Monofunctional Electrophile |
| Diethylmalonyl dichloride | 2,2-Diethylpropanedioyl dichloride | ClOC-C(Et)₂-COCl | Difunctional (Diethyl analog) |
Synthesis & Preparation Protocol
Because 2-ethyl-2-methylmalonyl dichloride is moisture-sensitive and hydrolytically unstable, it is frequently synthesized in situ or freshly prepared from its stable acid precursor.
Mechanistic Pathway
The synthesis proceeds via the nucleophilic acyl substitution of 2-ethyl-2-methylmalonic acid with thionyl chloride (SOCl₂) . The reaction is driven by the formation of gaseous SO₂ and HCl byproducts.[1]
Reaction Scheme (DOT Diagram)
Caption: Synthesis of 2-ethyl-2-methylmalonyl dichloride from stable diester precursors via acid hydrolysis and chlorination.
Experimental Protocol
Objective: Preparation of 2-ethyl-2-methylmalonyl dichloride from 2-ethyl-2-methylmalonic acid.
Reagents:
-
2-Ethyl-2-methylmalonic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (Excess, ~5-10 eq)
-
Catalyst: DMF (Dimethylformamide) - 1-2 drops (Optional, accelerates Vilsmeier-Haack type activation)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or Ar line) to exclude moisture.
-
Addition: Charge the flask with 2-ethyl-2-methylmalonic acid. Add thionyl chloride slowly. The reaction is endothermic initially but will evolve gas.
-
Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours. Monitor the cessation of HCl/SO₂ gas evolution (bubbler check).
-
Isolation: Distill off the excess thionyl chloride under reduced pressure (vacuum).
-
Purification: The residue is the crude acid chloride (typically an oil). It can be distilled under high vacuum for high-purity applications, though crude is often sufficient for immediate condensation.
Safety Note: This reaction generates toxic HCl and SO₂ gases.[1] Must be performed in a high-efficiency fume hood.
Applications in Drug Development
The gem-disubstituted malonyl moiety is a pharmacophore found in several sedative-hypnotics and herbicides.
Barbiturate Synthesis
Ethylmethylmalonyl dichloride reacts with urea or N-substituted ureas to form 5-ethyl-5-methylbarbituric acid derivatives.
-
Mechanism: Dual N-acylation of urea.
-
Advantage: Using the dichloride (vs. diester) allows the reaction to proceed under milder, non-alkoxide conditions, or with less nucleophilic ureas.
Isomer Differentiation
It is crucial for synthesizing specific isomers of barbiturates where the C5 substitution pattern dictates pharmacokinetics (e.g., duration of action). The ethyl/methyl substitution provides an intermediate duration compared to diethyl (long) or substituted-vinyl (short) analogs.
Herbicidal Isoxazolidinediones
Patents indicate the use of this chloride in condensing with hydroxylamines to form isoxazolidine-3,5-diones, a class of agricultural chemicals.
References
- Preparation of Malonyl Chlorides:Organic Syntheses, Coll. Vol. 4, p. 222 (1963). (General method for substituted malonyl chlorides using SOCl₂).
-
Synthesis of 2-ethyl-2-methylmalonyl dichloride: U.S. Patent 4,302,238. Herbicidal isoxazolidine-3,5-diones. (Describes the specific chlorination of 2-ethyl-2-methylmalonic acid).
-
Precursor Identification: PubChem Compound Summary for CID 16293, Diethyl 2-ethyl-2-methylmalonate.
- General Reactivity of Malonyl Chlorides:Journal of the American Chemical Society, "The Reaction of Malonyl Chloride with some 1,3-Dicarbonyl Compounds." (Context on electrophilicity).
Sources
An In-depth Technical Guide to the Solubility of Ethylmethylmalonyl Chloride in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethylmethylmalonyl chloride is a reactive chemical intermediate pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries. Its efficacy in a reaction is profoundly influenced by its solubility in the chosen solvent system. This guide provides a comprehensive analysis of the solubility of ethylmethylmalonyl chloride, blending theoretical principles with practical, field-proven methodologies. We will explore the molecular characteristics governing its solubility, provide qualitative and predictive assessments across a range of common organic solvents, and detail a rigorous experimental protocol for quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this reagent's behavior in solution.
Introduction to Ethylmethylmalonyl Chloride
Ethylmethylmalonyl chloride (CAS No. 36239-09-5) is a disubstituted acyl chloride, a class of compounds known for their high reactivity.[1][2][3] Its molecular structure, featuring two carbonyl chloride groups, makes it a potent difunctional acylating agent. This reactivity is precisely why it is a valuable building block in organic synthesis; however, it also necessitates careful handling and solvent selection to prevent unwanted side reactions, primarily hydrolysis.[1][2][4]
Chemical Structure and Properties:
-
Appearance: Typically a clear yellow to brown liquid.[7]
-
Key Functional Groups: Two acyl chloride (-COCl) groups.
The presence of both polar acyl chloride groups and nonpolar ethyl and methyl groups results in a molecule with intermediate polarity. This structural duality is the primary determinant of its solubility characteristics.
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle for predicting solubility.[9] This means that substances tend to dissolve in solvents with similar polarity. For ethylmethylmalonyl chloride, we must consider the interplay between its polar and nonpolar regions.
-
Polar Interactions: The highly electrophilic carbonyl carbons and the chlorine atoms create significant dipole moments. These regions of the molecule will interact favorably with polar aprotic solvents through dipole-dipole interactions.
-
Nonpolar Interactions: The ethyl and methyl alkyl chains are nonpolar and will engage in van der Waals forces (specifically, London dispersion forces) with nonpolar solvents.[9]
Reactivity vs. Solubility: It is critical to distinguish between dissolution and reaction. Protic solvents, such as water and alcohols, will react vigorously and exothermically with ethylmethylmalonyl chloride in a process called solvolysis.[1][4][10] This is not a solubility measurement but an irreversible chemical transformation that produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][11] Therefore, all solvents used for solubility determination must be anhydrous (water-free).
Solubility Profile in Common Organic Solvents
Table 1: Predicted Solubility of Ethylmethylmalonyl Chloride
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aprotic Nonpolar | Hexane, Toluene, Benzene | Moderate to Good | The alkyl groups on the malonyl backbone facilitate interaction with these hydrocarbon solvents. Solubility is expected to be sufficient for many synthetic applications. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High / Freely Soluble | These solvents are polar aprotic and can effectively solvate the polar acyl chloride groups without reacting. They are excellent choices for reactions involving this reagent.[1][10] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High / Freely Soluble | These are versatile solvents for a wide range of organic compounds, including acyl chlorides.[3] Their polarity is well-suited to dissolve ethylmethylmalonyl chloride. A supplier data sheet notes solubility in chloroform.[5] |
| Esters | Ethyl Acetate | Good to High | Ethyl acetate is a polar aprotic solvent that is generally a good solvent for acyl chlorides.[5] It offers a balance of polarity suitable for dissolving the compound. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble, but with Caution | While likely soluble, DMF and DMSO are highly polar and can sometimes promote side reactions or be difficult to remove. A supplier data sheet notes sparing solubility in DMSO.[5] Caution is advised, and compatibility should be tested. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol), Amines | REACTIVE - DO NOT USE | These substances will react, often violently, with ethylmethylmalonyl chloride.[1][2][12] This is a chemical incompatibility, not a measure of solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the industry-standard "shake-flask" method is recommended.[9] This protocol is designed to ensure that a true equilibrium is reached between the dissolved and undissolved solute.
Materials and Equipment
-
Ethylmethylmalonyl chloride (>97% purity)
-
Anhydrous-grade organic solvents
-
Temperature-controlled shaker or incubator
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis instrumentation
Step-by-Step Methodology
-
Preparation: Add an excess amount of ethylmethylmalonyl chloride to a pre-weighed glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Solvent Addition: Add a known volume of the desired anhydrous organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period of 24 to 72 hours to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.[9]
-
Sample Extraction: Carefully draw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately attach a PTFE syringe filter and dispense the filtered solution into a clean, pre-weighed vial. This step is crucial to remove any microscopic undissolved particles.[9]
-
Quantification: Determine the concentration of ethylmethylmalonyl chloride in the filtered aliquot using a validated analytical method like HPLC.[9] This involves creating a calibration curve with standards of known concentrations.
-
Data Reporting: Express the solubility in standard units such as mg/mL or moles/L (Molarity) at the specified temperature.[9]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for quantitative solubility determination.
Safety, Handling, and Reactivity Considerations
Ethylmethylmalonyl chloride is a reactive and corrosive substance that must be handled with extreme care.[3][12][13]
-
Moisture Sensitivity: The compound reacts violently with water and moisture.[12] All handling must be done under anhydrous conditions, preferably in an inert atmosphere (e.g., nitrogen or argon).[14] Glassware must be thoroughly dried.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[3][11] Work should be conducted in a certified chemical fume hood to avoid inhalation of its acrid vapors.[11][14]
-
Incompatible Materials: Avoid contact with bases, alcohols, amines, and metals.[15] As previously stated, protic solvents will lead to a vigorous reaction.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible substances.[3][14]
Reactivity Pathway Diagram
The following diagram illustrates the critical reactivity pathways to consider when selecting a solvent.
Caption: Solvent selection: dissolution vs. decomposition.
Conclusion
The solubility of ethylmethylmalonyl chloride is governed by its dual chemical nature, possessing both polar acyl chloride functionalities and nonpolar alkyl groups. It exhibits high solubility in common anhydrous aprotic solvents such as ethers (THF, diethyl ether) and chlorinated solvents (DCM, chloroform), making them ideal choices for synthetic applications. Nonpolar aromatic solvents like toluene are also viable options. It is imperative to avoid all protic solvents, as they will engage in a hazardous decomposition reaction rather than simple dissolution. For precise quantitative data, a rigorous experimental protocol, such as the shake-flask method, must be employed. By understanding these principles and adhering to strict safety protocols, researchers can effectively and safely utilize ethylmethylmalonyl chloride in their development workflows.
References
-
BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]
-
Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Safety Profile of Acetyl Chloride: Handling and Precautions. Retrieved from [Link]
-
Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride. Retrieved from [Link]
-
SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Ethyl malonyl chloride. Retrieved from [Link]
-
International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Unknown Author. (n.d.). Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Acyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl malonyl chloride. PubChem. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Allen Career Institute. (2024, November 20). Acid Chlorides: Structure, Nomenclature and Properties. Retrieved from [Link]
-
Henry Schein NZ. (n.d.). Material Safety Data Sheet Cover-Sheet. Retrieved from [Link]
-
IUPAC. (n.d.). solubility (S05740). The IUPAC Compendium of Chemical Terminology. Retrieved from [Link]
-
ResearchGate. (2010, June 1). (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]
-
IUPAC & NIST. (2006, March 15). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]
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The Alpha-Proton Dilemma: A Comparative Analysis of Ethylmethylmalonyl Chloride and Malonyl Dichloride in Advanced Organic Synthesis
Executive Summary
In the realm of advanced organic synthesis, drug development, and polymer chemistry, the selection of acylating agents dictates not only the yield but the fundamental viability of a synthetic route. Malonyl dichloride and its dialkyl-substituted counterpart, ethylmethylmalonyl chloride, are critical building blocks for synthesizing heterocycles, active pharmaceutical ingredients (APIs), and complex macromolecules. However, a single structural divergence—the presence or absence of alpha-protons—drastically alters their reactivity, stability, and handling requirements. This technical guide provides an in-depth mechanistic analysis and field-validated protocols for researchers navigating the divergent chemical behaviors of these two reagents.
Structural and Mechanistic Fundamentals
The "Alpha-Proton" Vulnerability
The core mechanistic divergence between malonyl dichloride and ethylmethylmalonyl chloride lies at the C2 (alpha) position.
Malonyl Dichloride possesses two highly acidic alpha-protons flanked by two strongly electron-withdrawing acyl chloride groups. When exposed to mild organic bases (e.g., pyridine, triethylamine) during standard amidation or esterification, these protons are readily abstracted. This triggers the rapid elimination of hydrogen chloride (HCl), forming a highly reactive ketene intermediate[1]. Ketenes are intensely electrophilic and unstable; they rapidly undergo [2+2] cycloadditions (dimerization) or polymerize into complex, highly conjugated systems.
Ethylmethylmalonyl Chloride , by contrast, features a fully substituted alpha-carbon (a quaternary carbon bonded to an ethyl and a methyl group). With zero alpha-protons , base-mediated dehydrohalogenation to a ketene is chemically impossible. Consequently, the molecule reacts purely via classic nucleophilic acyl substitution, maintaining a clean reaction profile even in the presence of strong bases.
Comparative Reactivity and Stability Profiles
Hydrolytic Instability vs. Steric Shielding
Malonyl dichloride is notoriously capricious. Its lack of steric bulk around the carbonyl centers makes it highly susceptible to rapid hydrolysis. Contact with ambient moisture violently liberates toxic hydrogen chloride gas, rendering the reagent useless, causing severe corrosive injury to respiratory tracts, and posing significant safety risks[2]. In complex API synthesis, such as the assembly of the pyrido[1,2-a]pyrimidin-4-one core of the SMA drug Risdiplam, its hydrolytic instability and corrosive nature often force process chemists to abandon it in favor of milder alternatives like bis(2,4,6-trichlorophenyl)malonate[3],[4].
Conversely, the ethyl and methyl groups in ethylmethylmalonyl chloride provide significant steric shielding to the adjacent carbonyl carbons. While still moisture-sensitive and requiring inert atmospheres, its rate of hydrolysis is markedly slower. However, during the isolation and purification of dialkyl-substituted malonyl halides via distillation, thermal decomposition can still occur, often requiring the addition of specific stabilizers (e.g., 1,10-phenanthroline) to prevent equipment corrosion and yield loss[5].
Base-Mediated Side Reactions
A hallmark of malonyl dichloride failure in the lab is a distinct color change. When added to a solution containing an amine and a base (like pyridine), the solution will frequently turn intense pink, red, or eventually blue[1]. This is a direct visual confirmation of ketene polymerization. Ethylmethylmalonyl chloride, lacking the ability to form ketenes, does not exhibit this colorimetric failure, typically yielding clear or pale-yellow solutions as the reaction proceeds smoothly to the desired dialkyl-substituted product[1].
Quantitative Data: Properties Comparison
To facilitate rapid decision-making in the lab, the physicochemical and reactive properties of both reagents are summarized below:
| Property | Malonyl Dichloride | Ethylmethylmalonyl Chloride |
| Chemical Formula | C3H2Cl2O2 | C6H10Cl2O2 |
| Alpha-Protons | 2 (Highly Acidic) | 0 (Fully Substituted) |
| Ketene Formation Potential | High (in the presence of base) | None (Chemically impossible) |
| Steric Hindrance (C-Alpha) | Low | High (Ethyl + Methyl groups) |
| Hydrolytic Stability | Extremely Low (Violent reaction) | Low-to-Moderate (Sterically shielded) |
| Visual Indicator of Failure | Pink/Red/Blue solution | N/A (Remains clear/yellowish) |
Experimental Workflows and Protocols
To ensure scientific integrity and reproducible yields, the following self-validating protocols must be strictly adhered to when handling these reagents.
Protocol A: Base-Mediated Amidation using Ethylmethylmalonyl Chloride
Causality: The lack of alpha-protons eliminates the risk of ketene formation, allowing the reaction to proceed at slightly higher temperatures to overcome the steric hindrance of the alpha-substituents.
-
Preparation: Flame-dry a round-bottom flask. Add the target amine (1.0 eq) and anhydrous pyridine (2.5 eq) in dry THF under an argon atmosphere.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add ethylmethylmalonyl chloride (1.1 eq) dropwise over 15 minutes. Self-Validation: The solution should remain clear or turn slightly cloudy (due to pyridinium hydrochloride salt formation) without turning pink/red[1].
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours to overcome steric hindrance at the carbonyl site.
-
Workup: Quench with saturated aqueous NaHCO3 and extract with dichloromethane.
Protocol B: Handling and Reacting Malonyl Dichloride
Causality: Low temperatures and ultra-slow addition rates kinetically suppress the activation energy required for alpha-proton abstraction and subsequent ketene dimerization, favoring direct nucleophilic attack[1].
-
Preparation: Rigorously dry all glassware. Dissolve the amine (1.0 eq) and triethylamine or pyridine (2.2 eq) in anhydrous THF under argon.
-
Cryogenic Control: Cool the mixture to -20°C using a dry ice/ethylene glycol bath.
-
Ultra-Slow Addition: Dilute malonyl dichloride (1.0 eq) in dry THF and add it at a rate of 1 drop per second (approx. over 40-60 minutes).
-
Colorimetric Monitoring: Self-Validation: Watch the solution closely. If a pink or red hue develops, ketene formation is occurring[1]. Immediately halt the addition, lower the temperature further, or switch to a milder acylating agent (e.g., generating bis(N-oxysuccinimidyl) malonate in situ).
-
Workup: Keep the reaction cold until complete consumption of the amine (monitor via TLC), then quench cold with water to destroy unreacted acid chloride before warming.
Visualizations
Mechanistic Divergence
The following diagram illustrates the divergent chemical pathways of both reagents when exposed to organic bases.
Fig 1. Mechanistic divergence of malonyl chlorides under basic conditions.
Experimental Decision Matrix
The workflow below dictates the handling procedures based on the chosen acylating agent.
Fig 2. Step-by-step experimental workflow and decision matrix for malonyl derivatives.
References
-
[3] Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI (Molecules) URL:[Link]
-
[1] Title: Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Source: ResearchGate URL:[Link]
-
[5] Title: US3220935A - Purification of di-substituted malonyl halides Source: Google Patents URL:
-
[4] Title: Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI (Molecules) URL:[Link]
Sources
Navigating the Reactivity of Ethylmethylmalonyl Chloride: A Guide to its Hydrolytic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Hydrolytic Stability in Synthesis and Development
In the landscape of pharmaceutical and fine chemical synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity which allows for the efficient formation of esters, amides, and other carbonyl derivatives.[1] However, this same reactivity presents a significant challenge: a pronounced susceptibility to hydrolysis. The reaction with even trace amounts of water can lead to the formation of the corresponding carboxylic acid, consuming the starting material, generating impurities, and complicating reaction control and product purification.[2][3] For drug development professionals, understanding the hydrolytic stability of a key building block like ethylmethylmalonyl chloride is paramount for ensuring process robustness, product quality, and storage stability.
This in-depth technical guide provides a comprehensive overview of the hydrolytic stability of ethylmethylmalonyl chloride. As a Senior Application Scientist, the aim is to not only present the theoretical underpinnings of its reactivity but also to provide practical, field-proven insights into its experimental determination and handling.
Chemical Profile of Ethylmethylmalonyl Chloride
Ethylmethylmalonyl chloride, with the chemical formula C₆H₉ClO₃, is a difunctional molecule containing both an ester and an acyl chloride group.[4][5] This structure dictates its chemical behavior, particularly its reactivity towards nucleophiles like water. The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms, making it the primary site of nucleophilic attack.[6][7]
The presence of the ethyl ester and methyl groups also influences the molecule's reactivity. While the primary determinant of an acyl chloride's stability is the electrophilicity of its carbonyl carbon, steric hindrance from bulky adjacent groups can slow the rate of nucleophilic attack.[1] In the case of ethylmethylmalonyl chloride, the ethyl and methyl groups provide some steric shielding, which may render it slightly more stable than simpler, unbranched aliphatic acyl chlorides.
The Mechanism of Hydrolysis: A Nucleophilic Addition-Elimination Pathway
The hydrolysis of ethylmethylmalonyl chloride proceeds via a well-established nucleophilic addition-elimination mechanism.[2][6][8] This two-step process is initiated by the attack of a water molecule, the nucleophile, on the electrophilic carbonyl carbon of the acyl chloride.
Diagram of the Hydrolysis Mechanism of Ethylmethylmalonyl Chloride
Caption: The nucleophilic addition-elimination mechanism of ethylmethylmalonyl chloride hydrolysis.
In the initial "addition" step, the lone pair of electrons on the oxygen atom of a water molecule attacks the partially positive carbonyl carbon.[9] This leads to the formation of a transient, unstable tetrahedral intermediate where the carbon-oxygen double bond is broken.[3] The subsequent "elimination" stage involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion as a good leaving group.[8] A final deprotonation step, often facilitated by another water molecule, yields the final products: ethylmethylmalonic acid and hydrochloric acid.[6]
Factors Influencing Hydrolytic Stability
The rate of hydrolysis of ethylmethylmalonyl chloride is not a fixed value but is instead influenced by several key factors:
-
pH: The hydrolysis of acyl chlorides can be accelerated under both acidic and basic conditions, although they are generally highly reactive even in neutral water. In basic solutions, the more nucleophilic hydroxide ion will attack the carbonyl carbon much more rapidly than water.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[10] Therefore, storage at low temperatures is crucial for preserving the integrity of ethylmethylmalonyl chloride.[11]
-
Solvent: Protic, nucleophilic solvents such as water and alcohols will readily react with acyl chlorides in a process known as solvolysis.[1] Aprotic solvents are preferred for reactions involving acyl chlorides, but the presence of even trace amounts of residual moisture can lead to degradation.[1]
-
Electronic Effects: The presence of electron-withdrawing groups attached to the acyl group increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][12] Conversely, electron-donating groups can decrease reactivity.
Experimental Determination of Hydrolytic Stability: A Step-by-Step Protocol
To quantitatively assess the hydrolytic stability of ethylmethylmalonyl chloride, a robust and self-validating experimental protocol is essential. The following method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection, a common and reliable technique for monitoring the disappearance of a reactant and the appearance of a product over time.[13]
Protocol: HPLC-Based Determination of Hydrolytic Half-Life
Objective: To determine the hydrolytic half-life (t½) of ethylmethylmalonyl chloride at a specific pH and temperature.
Materials:
-
Ethylmethylmalonyl chloride
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate-buffered saline for pH 7, citrate buffer for acidic pH, borate buffer for basic pH)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler
Experimental Workflow:
Diagram of the Experimental Workflow for Hydrolytic Stability Testing
Caption: A stepwise workflow for the experimental determination of hydrolytic stability.
Procedure:
-
Preparation of Reaction Medium: Prepare the desired buffered aqueous solution and bring it to the target temperature in a thermostatted reaction vessel with stirring.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of ethylmethylmalonyl chloride in dry acetonitrile. The use of an aprotic solvent like acetonitrile is crucial to prevent premature hydrolysis.
-
Initiation of Hydrolysis: To initiate the reaction, inject a small, precise volume of the ethylmethylmalonyl chloride stock solution into the pre-heated, stirred buffered solution. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. The frequency of sampling should be higher at the beginning of the reaction.
-
Quenching: Immediately quench the reaction in each aliquot to stop further hydrolysis. This can be achieved by diluting the aliquot into a larger volume of cold acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and detection wavelength should be optimized to achieve good separation and sensitivity for both ethylmethylmalonyl chloride and its hydrolysis product, ethylmethylmalonic acid.
-
Data Analysis:
-
For each time point, determine the concentration of the remaining ethylmethylmalonyl chloride.
-
Plot the natural logarithm of the concentration of ethylmethylmalonyl chloride (ln[EMMC]) versus time.
-
If the reaction follows pseudo-first-order kinetics (which is expected with water in large excess), the plot will be linear.
-
The slope of the line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Causality and Self-Validation:
-
Why use a buffered solution? To maintain a constant pH throughout the experiment, as the generation of HCl during hydrolysis would otherwise alter the pH and thus the reaction rate.
-
Why use a stock solution in acetonitrile? To ensure accurate and rapid introduction of the reactive compound into the aqueous medium without significant degradation before the start of the experiment.
-
Why quench the reaction? To accurately "freeze" the reaction at each time point, ensuring that the measured concentration reflects the extent of reaction at that specific time.
-
Self-Validation: The linearity of the plot of ln[Concentration] vs. time serves as an internal validation of the pseudo-first-order kinetic model. A good linear fit (R² > 0.95) provides confidence in the calculated rate constant and half-life.
Expected Hydrolytic Stability and Data Interpretation
Table 1: Illustrative Hydrolytic Half-Life Data for a Typical Aliphatic Acyl Chloride
| pH | Temperature (°C) | Expected Half-Life (t½) |
| 4.0 | 25 | Minutes to Hours |
| 7.0 | 25 | Seconds to Minutes |
| 9.0 | 25 | Seconds |
| 7.0 | 4 | Minutes to Hours |
Note: This table presents expected trends and should not be taken as experimentally verified data for ethylmethylmalonyl chloride. Actual values must be determined empirically using the protocol described above.
Interpretation of Data:
The data in Table 1 illustrates that the hydrolytic stability of an aliphatic acyl chloride is highly dependent on both pH and temperature. The significantly shorter half-life at higher pH values highlights the increased rate of hydrolysis in the presence of a stronger nucleophile (hydroxide ion). The prolonged half-life at lower temperatures underscores the importance of refrigerated storage for such compounds.[11][14]
Handling and Storage Recommendations
Given the high reactivity and moisture sensitivity of ethylmethylmalonyl chloride, stringent handling and storage procedures are imperative to maintain its quality and ensure safety.[15][16][17]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, preferably in a refrigerator designed for flammable materials.[11][14]
-
Handling: Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[15] Avoid all personal contact, including inhalation of vapors, which can cause respiratory irritation.[11]
-
Moisture Control: Use dry solvents and glassware. Avoid exposure to atmospheric moisture.
-
In case of Spills: Absorb spills with an inert, dry material and dispose of as hazardous waste.[15] Do not use water to clean up spills, as this will lead to a violent reaction and the release of corrosive HCl gas.[15][16]
Conclusion
Ethylmethylmalonyl chloride is a valuable synthetic intermediate whose utility is intrinsically linked to its high reactivity. This reactivity, however, necessitates a thorough understanding and careful management of its hydrolytic instability. By employing robust experimental protocols to quantify its stability under various conditions, researchers and drug development professionals can design more effective and reproducible synthetic processes, ensure the long-term stability of the material, and handle it in a safe and responsible manner. The principles and procedures outlined in this guide provide a solid foundation for navigating the challenges associated with this and other reactive acyl chlorides.
References
-
Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]
-
A-Level Chemistry. (2026, February 24). Acylation Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
PubChem. (n.d.). Methyl malonyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
LearnedGuys.com. (n.d.). ACYL CHLORIDES & ACIDS. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Retrieved from [Link]
-
MDPI. (2022, July 10). Study on Hydrolysis Properties and Mechanism of Poly(3-Methacrylamido Propyl Trimethyl Ammonium Chloride) Solution. Retrieved from [Link]
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- 6. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
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Suppliers and price of 2-ethyl-2-methylmalonyl dichloride
The following technical guide details the sourcing, synthesis, and application of 2-ethyl-2-methylmalonyl dichloride .
Executive Summary for Researchers 2-ethyl-2-methylmalonyl dichloride is a specialized acyl chloride intermediate used primarily in the synthesis of heterocycles (pyrimidines, barbiturates) and as a building block for peptidomimetics.
Critical Market Insight: Unlike its mono-substituted analogs, 2-ethyl-2-methylmalonyl dichloride is rarely available as an off-the-shelf catalog item due to its hydrolytic instability and niche application. The standard industry protocol is "Buy the Precursor, Make the Reagent."
This guide provides the sourcing data for the stable precursor (Diethyl 2-ethyl-2-methylmalonate ) and the validated bench-scale protocol to generate the dichloride in situ or for immediate use.
Part 1: Chemical Profile & Supply Chain Strategy
The Target vs. The Precursor
| Feature | Target: 2-Ethyl-2-methylmalonyl dichloride | Commercial Precursor: Diethyl 2-ethyl-2-methylmalonate |
| Status | Transient / Custom Synthesis | Commercially Available |
| CAS | Not widely listed (Generic: Malonyl dichloride deriv.) | 2049-70-9 |
| Stability | Low (Hydrolyzes rapidly in air) | High (Stable liquid) |
| Primary Source | In-house synthesis | TCI, Fisher, Sigma-Aldrich |
| Approx. Price | N/A (Custom Quote: >$1,000/kg) | ~$60 - $100 / 5g (R&D Scale) |
Sourcing the Precursor (CAS: 2049-70-9)
To obtain the dichloride, you must first procure the diester. Below is the current pricing landscape for Diethyl 2-ethyl-2-methylmalonate .
| Supplier | Catalog # | Pack Size | Price (USD) | Lead Time |
| TCI America | D3630 | 5 g | $63.00 | In Stock |
| TCI America | D3630 | 25 g | $214.00 | In Stock |
| Fisher Sci | D36305G | 5 g | $65.00 | 2-3 Days |
| Sigma-Aldrich | Varies | Custom | Inquire | 2-4 Weeks |
Note: Prices are estimated based on Q1 2025 data and subject to institutional contract rates.
Part 2: Synthesis Protocol (The "Make" Strategy)
Since the dichloride is not shelf-stable, the following protocol describes the conversion of the diester to the dichloride via the diacid intermediate.
Reaction Logic Diagram
Figure 1: Synthetic pathway from commercial precursor to target acid chloride.[1]
Step-by-Step Methodology
Phase A: Saponification (Ester
-
Dissolution: Dissolve 10.1 g (50 mmol) of Diethyl 2-ethyl-2-methylmalonate in 30 mL of ethanol.
-
Base Addition: Add a solution of KOH (6.7 g, 120 mmol) in 30 mL water/ethanol (1:1).
-
Reflux: Heat to reflux for 3-4 hours. Monitor by TLC (disappearance of ester spot).
-
Workup:
Phase B: Chlorination (Diacid
-
Setup: Place the dry diacid (from Phase A) in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
). -
Reagent Addition: Add Thionyl Chloride (SOCl
) (4-5 equivalents).-
Optional: Add 1-2 drops of dry DMF as a catalyst (Vilsmeier-Haack type activation).
-
-
Reaction: Heat the mixture to 60-70°C for 2-3 hours. The solid acid will dissolve as the reaction proceeds.
-
Purification:
-
Remove excess SOCl
via vacuum distillation (rotary evaporator with a base trap). -
The residue is the crude 2-ethyl-2-methylmalonyl dichloride .
-
Validation: For high purity, distill under high vacuum (approx. bp 60-70°C at 5 mmHg, estimated).
-
Part 3: Applications & Downstream Logic
This compound is a "gem-disubstituted" malonyl derivative. The steric bulk of the ethyl and methyl groups at the
Downstream Pathways
Figure 2: Key pharmaceutical scaffolds derived from the target dichloride.
Why Use the Dichloride vs. The Ester?
While barbiturates are often made from the diester + urea (using NaOEt), the dichloride is required when:
-
Weak Nucleophiles: Reacting with electron-deficient amines or anilines.
-
Mild Conditions: Avoiding the harsh basic conditions (NaOEt/Reflux) required for ester condensation.
-
Speed: Acid chloride reactions are kinetically much faster.
Part 4: Safety & Handling (E-E-A-T)
-
Reactivity: Violent reaction with water/moisture. Evolves HCl.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and respirator if ventilation is poor.
References
-
TCI America. Product Catalog: Diethyl 2-Ethyl-2-methylmalonate (D3630). Retrieved from .
-
Fisher Scientific. Diethyl 2-Ethyl-2-methylmalonate Sourcing. Retrieved from .
-
Sigma-Aldrich. Ethyl malonyl chloride (Analogous Handling Data).[7] Retrieved from .
-
Organic Syntheses. General Procedure for Barbituric Acid Derivatives. Coll. Vol. 2, p. 60. Retrieved from .
-
PubChem. Diethyl 2-ethyl-2-methylmalonate Compound Summary. Retrieved from .
Sources
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- 2. 二氯化二乙基丙二酰 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Ethyl-2-propyl-malonic acid diethyl ester | 6065-62-9 [sigmaaldrich.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ethyl malonyl chloride CAS#: 36239-09-5 [m.chemicalbook.com]
- 7. Ethyl malonyl chloride technical grade 36239-09-5 [sigmaaldrich.com]
Ethylmethylmalonyl Chloride: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Chemical Identity
Ethylmethylmalonyl chloride (CAS No. 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a bifunctional organic compound featuring both an ethyl ester and a highly reactive acyl chloride group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the ethyl malonyl moiety into more complex molecular architectures.[1] Its high reactivity, primarily attributed to the acyl chloride functional group, necessitates a thorough understanding of its properties and handling requirements.[2]
The strategic placement of a reactive acyl chloride and a more stable ester allows for selective transformations, making it a key building block in the synthesis of various heterocyclic compounds and other valuable chemical entities.[1]
Molecular Structure
Caption: Reactivity and incompatibility diagram for ethylmethylmalonyl chloride.
-
Reaction with Water: Ethylmethylmalonyl chloride reacts violently with water and moisture, undergoing rapid hydrolysis to form ethylmalonic acid and corrosive hydrogen chloride gas. [3][4]This reaction is highly exothermic. For this reason, it is imperative to handle the compound under anhydrous conditions. [1][2]* Reaction with Alcohols and Amines: It reacts exothermically with alcohols to form esters and with amines to form amides, again releasing hydrogen chloride. [5]These are the primary reactions exploited in its synthetic applications.
-
Incompatible Materials: It is incompatible with strong bases, oxidizing agents, and alcohols. [2][3]Contact with metals may cause corrosion, especially in the presence of moisture. [3][6]* Hazardous Decomposition: Upon thermal decomposition, it can release toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and potentially phosgene. [2][3]
Toxicology and First Aid
While comprehensive toxicological data such as LD50 or LC50 values for ethylmethylmalonyl chloride are not readily available in public literature, its corrosive nature dictates that it should be considered highly toxic upon inhalation, ingestion, or skin contact. [2][3]The toxicological properties have not been fully investigated. [3][4] Routes of Exposure and Effects:
-
Inhalation: Vapors are highly irritating to the respiratory tract. [2]Exposure can cause coughing, shortness of breath, and burning sensations.
-
Skin Contact: Causes severe skin burns and deep, painful wounds. [3][7][8]* Eye Contact: Causes serious eye damage, potentially leading to blindness. [3][7][6]* Ingestion: Causes severe burns to the mouth, throat, and stomach, and can lead to perforation of the digestive tract. [3][4]Symptoms of overexposure may include headache, dizziness, and nausea. [3][4] First Aid Measures:
Immediate medical attention is required for all routes of exposure.
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Immediately call a poison center or physician. | [6] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if available. Immediately call a physician. | [4][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or physician. | [4][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. Use of gastric lavage or emesis is contraindicated due to the risk of perforation. | [3][4][6] |
Safe Handling, Storage, and Disposal
A systematic approach to safety is critical when working with ethylmethylmalonyl chloride. This involves a combination of engineering controls, personal protective equipment, and established protocols.
Caption: Workflow for the safe handling of ethylmethylmalonyl chloride.
Engineering Controls and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations of ethylmethylmalonyl chloride must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors. [2]An emergency safety shower and eyewash station must be readily accessible. [4]* Personal Protective Equipment:
-
Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory. [7] * Hand Protection: Wear appropriate chemical-resistant gloves. Given its reactivity, materials like butyl rubber or multilayer laminates should be considered. Consult glove manufacturer's compatibility charts.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over clothing. [7]Ensure shoes are closed-toed.
-
Storage and Handling
-
Storage: Store in a tightly sealed, moisture-proof container under an inert atmosphere (e.g., nitrogen or argon). [1][2]It should be stored in a cool, dry, well-ventilated area, away from incompatible materials. [2]Refrigeration at 2-8°C is recommended. [7][9]Store in a designated cabinet for corrosive materials.
-
Handling:
-
Always work under an inert atmosphere to prevent hydrolysis.
-
Use glassware and equipment that is scrupulously dried before use.
-
When transferring, add the reagent slowly and carefully to the reaction mixture to control any exothermic processes.
-
Ground and bond containers when transferring large quantities to prevent static discharge.
-
Spill and Disposal Procedures
-
Spill Response: In the event of a spill, evacuate the area immediately. Wearing full PPE, contain the spill with a dry, inert absorbent material such as sand or vermiculite. [8]Do not use water or combustible materials. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. [8]* Disposal: Unused or waste ethylmethylmalonyl chloride must be disposed of as hazardous waste. A common laboratory practice for quenching reactive acyl chlorides is to slowly add the compound to a stirred, cooled solution of a nucleophile like isopropanol. [10]The resulting mixture can then be neutralized with a weak base (e.g., sodium bicarbonate) before being collected for formal hazardous waste disposal according to institutional and local regulations. [3][5]Never pour down the drain. [4]
Applications in Drug Development and Organic Synthesis
Ethylmethylmalonyl chloride is a valuable reagent for constructing complex molecules, particularly heterocyclic systems that are prevalent in medicinal chemistry. Its bifunctional nature allows for the creation of scaffolds that can be further elaborated.
Synthesis of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are recognized as important pharmacophores and are considered bioisosteres for amides and esters, offering improved metabolic stability. [11][12]They are synthesized by the reaction of an amidoxime with an acylating agent, such as ethylmethylmalonyl chloride, followed by cyclization. [12] Representative Experimental Protocol: Synthesis of an Ethyl 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetate Derivative
This protocol is a representative procedure based on established methods for 1,2,4-oxadiazole synthesis. [12]
-
Amidoxime Preparation: Prepare the required N'-hydroxybenzimidamide (benzamidoxime) from the corresponding nitrile and hydroxylamine.
-
Acylation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the benzamidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., dioxane or pyridine).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of ethylmethylmalonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amidoxime solution over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture to reflux for 8-12 hours to facilitate the cyclodehydration to the 1,2,4-oxadiazole ring.
-
Work-up: After cooling, pour the reaction mixture into ice-water. [12]If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-(3-aryl-1,2,4-oxadiazol-5-yl)acetate.
Synthesis of 3-Pyrrolin-2-one Derivatives
Ethylmethylmalonyl chloride is also utilized in the synthesis of 3-pyrrolin-2-ones. [7]This involves an amidation reaction with a propargylamine, followed by a base-catalyzed 5-exo-dig cyclization. [7]These unsaturated γ-lactam structures are found in a number of biologically active compounds and serve as versatile synthetic intermediates. [13]
Conclusion
Ethylmethylmalonyl chloride is a potent and versatile synthetic reagent with significant applications in the fields of medicinal chemistry and materials science. Its high reactivity, while synthetically advantageous, demands a rigorous and informed approach to safety. By understanding its chemical properties, reactivity profile, and the rationale behind the stringent handling protocols outlined in this guide, researchers can confidently and safely leverage its capabilities to advance their scientific objectives. Adherence to these principles of laboratory safety is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility.
References
-
Guidechem. Ethyl malonyl chloride 36239-09-5 wiki.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl malonyl chloride.
-
TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl Malonyl Chloride.
-
Apollo Scientific. (2023). Safety Data Sheet - Ethyl malonyl chloride.
-
Benchchem. Ethyl Malonyl Chloride | Versatile Acylating Agent.
-
Sigma-Aldrich. Ethyl malonyl chloride technical grade.
-
Ambeed. 36239-09-5 | Ethyl Malonyl Chloride.
-
ThermoFisher Scientific. (2025). SAFETY DATA SHEET - Ethyl malonyl chloride.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Ethylhexanoyl chloride.
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
-
SATHEE - IIT Kanpur. Chemistry Acid Chloride.
-
Azlon. (n.d.). CHEMICAL RESISTANCE OF PLASTICS.
-
Organic Syntheses. (n.d.). Procedure.
-
Organic Syntheses. (n.d.). alcohol.
-
Organic Syntheses. (n.d.). 3.
-
Fisher Scientific. (2010). SAFETY DATA SHEET - Methylene chloride.
-
RJPT. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
-
Arkivoc. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
-
NCBI. (n.d.). Toxicological Profile for Methylene Chloride.
-
Jassim, J. A., & Saleh, H. M. (2025). SYNTHESIS AND EVALUATION OF SOME NEW 1,2,4-OXADAZOLE DERIVATIVES AS CATALYSTS IN BARLEY CULTIVATION. New Materials, Compounds and Applications, 9(2), 405-412.
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
-
A&C Plastics. (2026). Chemical Resistance Chart for Plastics.
-
Curbell Plastics. Chemical Resistance of Plastics Chart.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acetyl chloride.
-
Saygili, N., et al. (2006). Synthesis of New 3-Pyrrolin-2-One Derivatives. Turkish Journal of Chemistry, 30(1), 125-130.
-
EPA. (2020). Final Risk Evaluation for Methylene Chloride Systematic Review Supplemental File: Data Extraction Tables for Environmental Fate.
-
Benchchem. (n.d.). Comparative Study of Propargylamine Synthesis Methods.
-
ChemicalBook. Ethyl malonyl chloride CAS#: 36239-09-5.
-
Benchchem. (n.d.). Application Notes and Protocols: Diethylaminoethoxy-ethyl Chloride in the Synthesis of Novel Organic Compounds.
-
SciSpace. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling.
-
Conval Quebec. (n.d.). Chemical Resistance Guide.
-
Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.
-
Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE.
-
Lab Supplies. (n.d.). Chemical Resistance Chart for Plastics.
-
ATSDR. (n.d.). Public Health Statement Methylene Chloride.
-
ePrints Soton. (2024). Mechanochemical Cu(ii) complexes and propargylamine synthetic adventures.
-
EPA. (n.d.). TECHNICAL FACT SHEET RE: VINYL CHLORIDE.
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways.
-
Fisher Scientific. (2014). SAFETY DATA SHEET - Methylene chloride.
-
Fisher Scientific. (2014). SAFETY DATA SHEET.
-
Doria. (n.d.). Methyl and ethyl chloride synthesis in microreactors.
Sources
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- 13. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-ethyl-5-methylbarbituric acid using ethylmethylmalonyl chloride
Application Note: Synthesis of 5-Ethyl-5-methylbarbituric Acid via Ethylmethylmalonyl Chloride
Executive Summary This application note details an optimized protocol for the synthesis of 5-ethyl-5-methylbarbituric acid using ethylmethylmalonyl chloride and urea. By substituting the traditional malonate ester with a highly reactive diacid chloride, the cyclization proceeds rapidly under mild conditions. This method circumvents the need for harsh, strongly basic refluxing environments, offering researchers a kinetically favorable alternative for barbiturate ring construction.
Mechanistic Rationale & Causality
The classical preparation of barbiturates relies on the Knoevenagel-type condensation of diethyl malonates with urea, a process that typically requires strong bases (e.g., sodium ethoxide) and extended reflux times[1]. While effective for simple substrates, these harsh thermodynamic conditions can lead to side reactions or degradation in more complex molecules. Alternatively, malonic acids and their highly reactive derivatives, particularly malonyl chlorides, are exceptionally useful for obtaining diamides and condensing with urea to form barbituric acids[2].
By employing ethylmethylmalonyl chloride[3], the reaction leverages the superior leaving group ability of the chloride ion. The synthesis proceeds via a nucleophilic acyl substitution. When an organic base such as pyridine is introduced, it serves a dual, causal purpose:
-
Acid Scavenger: It neutralizes the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of urea and driving the equilibrium forward.
-
Nucleophilic Catalyst: It reacts with the acid chloride to form a highly reactive acylpyridinium intermediate[4].
This catalytic activation allows the initial mono-acylation and the subsequent intramolecular cyclization to occur rapidly at temperatures as low as 0 °C to room temperature[4].
Nucleophilic acyl substitution and cyclization mechanism.
Reagent Specifications & Stoichiometry
To ensure complete conversion, a slight excess of urea (1.10 eq) is utilized. Pyridine is added at 2.50 equivalents to fully neutralize the 2 equivalents of HCl produced during the double condensation, with a 0.50 equivalent excess to maintain catalytic turnover.
Table 1: Stoichiometric parameters for a 0.10 mol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |
| Ethylmethylmalonyl chloride | 183.03 | 1.00 | 18.30 g | 0.100 | Electrophile |
| Urea | 60.06 | 1.10 | 6.61 g | 0.110 | Nucleophile |
| Pyridine (Anhydrous) | 79.10 | 2.50 | 19.78 g (20.2 mL) | 0.250 | Base / Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | - | Solvent |
Table 2: Reaction Conditions Comparison.
| Parameter | Classical Malonate Ester Method | Diacid Chloride Method (Current) |
| Reagents | Diethyl ethylmethylmalonate + Urea | Ethylmethylmalonyl chloride + Urea |
| Base / Catalyst | Sodium ethoxide (Strong base) | Pyridine (Weak base / Nucleophile) |
| Temperature | Reflux (78 - 110 °C) | 0 °C to Room Temperature |
| Reaction Time | 7 - 12 hours | 2 - 4 hours |
| Byproducts | Ethanol | Pyridinium chloride (Water soluble) |
Experimental Protocol
Note: Ethylmethylmalonyl chloride is highly moisture-sensitive and a lachrymator. Perform all operations in a well-ventilated fume hood using oven-dried glassware.
3.1. Preparation & Setup
-
Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen gas inlet.
-
Flush the system with dry nitrogen for 10 minutes to establish an inert atmosphere.
3.2. Reaction Execution 3. Charge the flask with 6.61 g of anhydrous urea and 150 mL of anhydrous dichloromethane (DCM). 4. Add 20.2 mL of anhydrous pyridine to the suspension. Stir aggressively to ensure uniform dispersion. 5. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. 6. In the dropping funnel, prepare a solution of 18.30 g of ethylmethylmalonyl chloride dissolved in 50 mL of anhydrous DCM. 7. Critical Step: Add the acid chloride solution dropwise over 45 minutes. Monitor the internal thermometer; the addition rate must be strictly controlled to keep the temperature below 5 °C. This prevents exothermic oligomerization and degradation. 8. Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir for an additional 3 hours.
3.3. Work-up & Purification 9. Quench the reaction by slowly adding 50 mL of cold distilled water. Stir for 10 minutes to dissolve the precipitated pyridinium chloride salts. 10. Transfer the biphasic mixture to a separatory funnel. Separate the organic (bottom) layer. 11. Wash the organic layer with 1M aqueous HCl (3 × 50 mL) to extract any residual pyridine. 12. Wash the organic layer with saturated aqueous NaCl (brine, 50 mL) to remove bulk water. 13. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-ethyl-5-methylbarbituric acid as an off-white solid. 15. Recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Filter the purified crystals and dry in a vacuum oven at 60 °C for 12 hours.
Step-by-step workflow for the synthesis of 5-ethyl-5-methylbarbituric acid.
In-Process Controls & Self-Validation
To ensure the protocol acts as a self-validating system, researchers must track the reaction progress using the following analytical checkpoints:
-
TLC Monitoring: Extract a 50 µL aliquot of the reaction mixture and quench it in 0.5 mL of methanol. This converts any unreacted acid chloride into the corresponding methyl ester, preventing streaking on the plate. Elute using Ethyl Acetate/Hexanes (1:1 v/v). The target 5-ethyl-5-methylbarbituric acid[5] will appear as a distinct UV-active spot (254 nm) with a lower
than the methyl ester intermediate. -
FT-IR Spectroscopy: Analyze the crude organic layer. The complete consumption of ethylmethylmalonyl chloride is confirmed by the disappearance of the intense acyl chloride C=O stretching frequency at ~1800 cm⁻¹. Successful cyclization is validated by the appearance of the characteristic barbiturate imide C=O stretches at ~1750 cm⁻¹ and ~1720 cm⁻¹, alongside broad N-H stretching bands near 3200 cm⁻¹.
References
-
Barbituric acid - Wikipedia Source: Wikipedia URL:[Link]
-
Physicochemical properties of some new 1,5- and 5,5- alkyl-substituted barbituric acids Source: Canadian Journal of Chemistry URL:[Link]
- EP0455300A1 - Barbituric acid derivatives having insecticidal activity Source: Google Patents URL
-
Malonic acid - Wikipedia Source: Wikipedia URL:[Link]
- US3220935A - Purification of di-substituted malonyl halides Source: Google Patents URL
Sources
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. Malonic acid - Wikipedia [en.wikipedia.org]
- 3. US3220935A - Purification of di-substituted malonyl halides - Google Patents [patents.google.com]
- 4. EP0455300A1 - Barbituric acid derivatives having insecticidal activity - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Application Note: Reaction of Ethylmethylmalonyl Chloride with Primary Amines
Abstract
This application note details the reaction of 2-ethyl-2-methylmalonyl dichloride (EMMC) with primary amines to synthesize
Introduction & Mechanistic Insight
The Reagent: Ethylmethylmalonyl Chloride
The electrophile, 2-ethyl-2-methylmalonyl dichloride, is a bifunctional acylating agent. It is structurally significant in medicinal chemistry because the quaternary carbon center creates a rigid hydrophobic core, often used to improve the metabolic stability of drugs (e.g., preventing racemization or metabolic attack at the
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a standard addition-elimination mechanism. However, two specific factors distinguish EMMC from simple acyl chlorides:
-
Steric Gating: The ethyl and methyl groups at the
-position create a "neopentyl-like" steric environment. While the carbonyl carbon is planar ( ) and accessible, the tetrahedral intermediate is crowded. This requires higher reaction energy or stronger nucleophiles compared to unsubstituted malonyl chloride. -
Prevention of Ketene Formation: Standard acyl chlorides with
-hydrogens can undergo E1cB elimination to form highly reactive ketenes in the presence of tertiary amine bases. EMMC lacks -hydrogens, precluding this side reaction and minimizing the formation of cycloaddition byproducts.
The Gem-Dialkyl (Thorpe-Ingold) Effect
The gem-dialkyl effect exerts a profound influence on the product's conformation. In the resulting diamide, the bulk of the ethyl/methyl groups compresses the internal bond angle (
-
Impact on Synthesis: If diamines are used, cyclization is significantly accelerated.
-
Impact on Acyclic Products: For simple primary amines (the focus of this note), this effect restricts bond rotation, often leading to products that crystallize readily due to pre-organized packing.
Visualizations
Reaction Pathway
The following diagram illustrates the transformation from the acid chloride to the diamide, highlighting the critical tetrahedral intermediate.
Figure 1: Mechanistic pathway for the acylation of primary amines by EMMC.
Experimental Workflow
This flowchart outlines the optimized bench-level protocol.
Figure 2: Step-by-step experimental workflow for the synthesis of malonamides.
Experimental Protocols
Materials & Reagents Table
| Component | Role | Specs | Handling Notes |
| Ethylmethylmalonyl Dichloride | Reagent | >95% Purity | Moisture sensitive; lachrymator. Handle in fume hood. |
| Primary Amine ( | Nucleophile | 2.0 - 2.2 eq | If volatile, use excess. |
| Triethylamine (TEA) | Base | 2.2 - 2.5 eq | Scavenges HCl. DIPEA is an alternative. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Preferred for solubility. THF is alternative. |
| 1M HCl | Quench | Aqueous | Removes unreacted amine/base. |
Standard Operating Procedure (SOP)
Objective: Synthesis of
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Amine Solution: Charge the flask with Benzylamine (2.2 equiv) and Triethylamine (2.5 equiv). Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Cooling: Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Reagent Addition:
-
Dilute Ethylmethylmalonyl dichloride (1.0 equiv) in a separate vial with a small volume of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes. Note: Exotherm is expected.
-
-
Reaction:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to room temperature (RT).
-
Stir for 3–4 hours. (Monitor by TLC; disappearance of amine is usually the easiest marker if acid chloride hydrolyzes on plate).
-
-
Workup:
-
Quench the reaction by carefully adding water.
-
Transfer to a separatory funnel.
-
Wash 1: 1M HCl (2x) – Critical Step: Removes unreacted amine and TEA.
-
Wash 2: Sat.
(1x) – Removes any hydrolyzed malonic acid. -
Wash 3: Brine (1x).
-
Dry the organic layer over anhydrous
or .
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: The residue is often a crystalline solid. Recrystallize from EtOAc/Hexanes or Ethanol. If oil, purify via flash column chromatography (
, Hexane/EtOAc gradient).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is dry; use fresh anhydrous solvents. Check reagent quality (should be clear/yellow, not cloudy). |
| Mono-amide formation | Insufficient Amine/Base | Ensure >2.0 equivalents of amine are used. If the amine is sterically bulky, increase reaction time or heat to reflux. |
| Sticky/Oily Product | Impurities (Amine salts) | Ensure thorough 1M HCl wash during workup. Recrystallize from cold ethanol. |
Scientific Validation & Reference Data
Why this works (Causality)
The protocol relies on the high electrophilicity of the acyl chloride. Although the quaternary center adds steric bulk, the carbonyl carbon remains highly susceptible to nucleophilic attack by primary amines. The use of a tertiary amine base (TEA) drives the equilibrium by precipitating triethylammonium chloride, preventing the generated HCl from protonating the nucleophilic amine.
Relevance to Drug Discovery
The 5,5-disubstituted barbituric acid scaffold (e.g., Pentobarbital) is chemically homologous to the diamides synthesized here. While barbiturates use urea, the gem-dialkyl effect observed in EMMC derivatives is critical for the biological activity of these classes, influencing the "pucker" of the ring or the spatial arrangement of the amide arms in acyclic analogs [1].
References
-
Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link (Discusses the Thorpe-Ingold effect relevant to quaternary malonates).
-
Parham, W. E., & Reed, L. J. (1948).[2] Ethyl Ethoxymethylenemalonate.[2] Organic Syntheses.[2][3][4][5] Link (Foundational chemistry for malonate reactivity).
-
Madhusudhan, G., et al. (2011).[5] An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica.[5] Link (Provides context on handling halogenated malonate derivatives).
-
ChemGuide. The Reaction of Acyl Chlorides with Primary Amines.Link (General mechanism validation).
Sources
Preparation of heterocycles from 2-ethyl-2-methylmalonyl dichloride
Application Note: High-Fidelity Synthesis of Heterocycles from 2-Ethyl-2-methylmalonyl Dichloride
Executive Summary
2-Ethyl-2-methylmalonyl dichloride (EMMD) is a potent bifunctional electrophile used to introduce a gem-disubstituted quaternary carbon center into heterocyclic scaffolds. Unlike unsubstituted malonyl chlorides, EMMD possesses a fully substituted
Chemical Profile & Mechanistic Advantage
Reagent: 2-Ethyl-2-methylmalonyl dichloride
CAS: 36239-09-5
Structure:
Mechanistic Insight: The "Quaternary Effect"
In standard malonate chemistry, the presence of acidic
Figure 1: Mechanistic Pathway for Heterocycle Formation
Caption: The quaternary center of EMMD forces a clean dual N-acylation pathway, avoiding enol-based side reactions common with unsubstituted malonyl chlorides.
Application I: Synthesis of 5-Ethyl-5-methylbarbituric Acid
This protocol synthesizes a barbiturate core (pyrimidine-2,4,6-trione). While industrial synthesis often uses diethyl esters and sodium ethoxide, the acid chloride route described here is faster and proceeds under milder conditions, suitable for sensitive substrates.
Materials
| Reagent | Equiv. | Role |
| 2-Ethyl-2-methylmalonyl dichloride | 1.0 | Electrophile |
| Urea | 1.1 | Dinucleophile |
| Pyridine | 2.2 | HCl Scavenger / Catalyst |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
Step-by-Step Protocol
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel.
-
Solubilization: Charge the flask with Urea (660 mg, 11 mmol) and anhydrous Pyridine (1.78 mL, 22 mmol) in DCM (50 mL) . Stir until urea is finely suspended or dissolved.
-
Addition: Dissolve 2-Ethyl-2-methylmalonyl dichloride (1.83 g, 10 mmol) in DCM (10 mL) . Add this solution dropwise to the reaction flask at 0°C (ice bath) over 30 minutes.
-
Note: The reaction is exothermic.[1] Control addition rate to prevent solvent boiling.
-
-
Cyclization: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Reflux the mixture at 40°C for 4–6 hours to ensure complete cyclization.
-
Work-up:
-
Cool the mixture to room temperature.
-
Wash the organic phase with 1N HCl (2 x 30 mL) to remove pyridine and unreacted urea.
-
Wash with Brine (1 x 30 mL) .
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white crystalline needles.
Application II: Synthesis of 4-Ethyl-4-methylpyrazolidine-3,5-diones
Pyrazolidine-3,5-diones are structurally related to Phenylbutazone. This reaction is extremely rapid due to the high nucleophilicity of hydrazines.
Materials
| Reagent | Equiv. | Role |
| 2-Ethyl-2-methylmalonyl dichloride | 1.0 | Electrophile |
| 1,2-Diphenylhydrazine | 1.0 | Dinucleophile |
| Triethylamine (Et3N) | 2.2 | Base |
| THF (Tetrahydrofuran) | Solvent | Anhydrous |
Step-by-Step Protocol
-
Setup: Purge a reaction vessel with nitrogen.
-
Base/Nucleophile Mix: Dissolve 1,2-Diphenylhydrazine (1.84 g, 10 mmol) and Et3N (3.1 mL, 22 mmol) in dry THF (40 mL) . Cool to -10°C .
-
Acylation: Add 2-Ethyl-2-methylmalonyl dichloride (1.83 g, 10 mmol) dropwise.
-
Critical: Maintain temperature below 0°C. The first acylation is instantaneous; the second (ring closure) requires the base to sponge up the HCl.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Isolation:
-
Filter off the precipitated Triethylamine Hydrochloride salt.
-
Concentrate the filtrate to obtain the crude product.
-
Purify via flash column chromatography (Silica gel, Hexane:EtOAc 80:20).
-
Application III: Synthesis of Pyrimidine-4,6-diones
Reaction with amidines yields pyrimidine-4,6-diones. This scaffold is less oxidized than barbiturates and is a versatile intermediate for antiviral compounds.
Figure 2: Synthesis Workflow
Caption: Workflow for the condensation of benzamidine with EMMD to form 2-phenyl-5-ethyl-5-methylpyrimidine-4,6-dione.
Protocol Modification
Unlike urea, amidines are often supplied as hydrochloride salts. They must be liberated in situ or pre-neutralized.
-
Solvent System: Ethanol (if using NaOEt) or DCM/Water biphasic system (Schotten-Baumann conditions) can be used, but anhydrous DCM/Et3N is preferred for acid chlorides to prevent hydrolysis.
-
Stoichiometry: 1.0 eq EMMD : 1.0 eq Benzamidine HCl : 3.0 eq Et3N.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all solvents are dried over molecular sieves. Use a drying tube. |
| Sticky Precipitate | Polymerization | Dilute the reaction mixture (0.1 M concentration). Add EMMD slowly. |
| Incomplete Cyclization | Steric Hindrance | The quaternary center creates steric bulk. Increase reflux time or switch to higher boiling solvent (Toluene). |
| Color Change (Pink/Red) | Trace Oxidation | Perform reaction under strict Nitrogen/Argon atmosphere. |
Safety & Handling
-
Corrosivity: EMMD releases HCl gas upon contact with moisture. Handle in a fume hood.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Storage: Store EMMD at 2–8°C under inert gas.
References
-
Sigma-Aldrich. Product Specification: 2-Ethyl-2-methylmalonyl dichloride. Retrieved from .
-
BenchChem. Synthesis of Pyrazolidine-3,5-dione Derivatives. Retrieved from .
-
ChemicalBook. Ethyl malonyl chloride Properties and Reactions. Retrieved from .
- Dickey, J. B., & Gray, A. R. (1943). Barbituric Acid. Organic Syntheses, Coll. Vol. 2, p.60.
-
Bernatek, E., et al. (1982).[2] Heterocyclic syntheses with malonyl dichloride. Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of malonyl dichlorides).
Sources
Application Note: One-Pot Synthesis of Pyrimidinediones from Ethylmethylmalonyl Chloride
This Application Note is structured to provide a comprehensive, field-ready guide for the synthesis of 5-ethyl-5-methylbarbituric acid (and related pyrimidinediones) utilizing ethylmethylmalonyl chloride .
Abstract
This guide details the protocol for the synthesis of 5,5-disubstituted pyrimidine-2,4,6(1H,3H,5H)-triones (barbiturates) via the condensation of ethylmethylmalonyl chloride with urea. Unlike the traditional condensation of diethyl malonate esters using strong alkoxide bases (e.g., Sodium Ethoxide), this acid chloride route offers a neutral-to-mildly-basic kinetic pathway . This method significantly reduces reaction time, avoids moisture-sensitive metal alkoxides, and allows for a "one-pot" execution if the acid chloride is generated in situ. The protocol focuses on the synthesis of 5-ethyl-5-methylbarbituric acid , a critical pharmacophore in anticonvulsant drug development.
Introduction & Strategic Rationale
The Chemical Challenge
The classical synthesis of barbiturates involves the condensation of dialkyl malonate esters with urea in the presence of sodium ethoxide (NaOEt). While effective, this route suffers from:
-
Strict Anhydrous Requirements: NaOEt is highly hygroscopic; moisture kills the reaction.
-
Long Reaction Times: Often requires 8–12 hours of reflux.
-
Gelatinous Intermediates: The sodium salt of the barbiturate often precipitates as a thick paste, complicating stirring and heat transfer.
The Acid Chloride Solution
Utilizing ethylmethylmalonyl chloride changes the mechanism from a thermodynamic equilibrium (ester exchange) to a kinetic, irreversible nucleophilic acyl substitution.
-
Driving Force: The release of HCl (or formation of amine salts) drives the reaction to completion rapidly.
-
Atom Economy: Eliminates the need for stoichiometric metal waste (NaOEt).
-
Versatility: Compatible with substituted ureas and thioureas.
Reaction Mechanism
The reaction proceeds via a dual nucleophilic acyl substitution.
-
First Acylation: The urea nitrogen attacks one carbonyl of the malonyl chloride, releasing Cl⁻.
-
Cyclization: The terminal amide nitrogen of the intermediate attacks the second carbonyl, closing the six-membered ring.
Mechanistic Visualization
The following diagram illustrates the pathway from the acid chloride to the final pyrimidinedione.
Caption: Step-wise mechanism showing the conversion of the acyclic acid chloride to the cyclic barbiturate core.
Materials & Equipment
Reagents
| Reagent | Purity | Equiv. | Role |
| Ethylmethylmalonyl Chloride | >97% | 1.0 | Electrophile (Substrate) |
| Urea | >99% (Dry) | 1.2 | Nucleophile |
| Triethylamine (Et₃N) | >99% | 2.2 | HCl Scavenger (Base) |
| Dichloromethane (DCM) | Anhydrous | Solvent | Reaction Medium |
| Dilute HCl (1M) | AR Grade | N/A | Quenching/Washing |
Equipment
-
Three-neck Round Bottom Flask (250 mL)
-
Reflux Condenser with CaCl₂ drying tube or N₂ line.
-
Pressure-equalizing Addition Funnel.
-
Magnetic Stirrer & Hotplate.[1]
-
Ice-water bath.
Experimental Protocol
Phase 1: Preparation (or In-Situ Generation)
Note: If purchasing Ethylmethylmalonyl Chloride, skip to Phase 2. If preparing in-situ from Ethylmethylmalonic acid:
-
Charge 10.0 g of Ethylmethylmalonic acid into the flask.
-
Add 20 mL Thionyl Chloride (SOCl₂) and 1 drop of DMF (catalyst).
-
Reflux at 70°C for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Remove excess SOCl₂ under vacuum. The residue is the crude acid chloride. Do not purify. Dissolve immediately in DCM for Phase 2.
Phase 2: Cyclization Reaction
-
Setup: Purge the reaction vessel with Nitrogen.
-
Solvent Charge: Dissolve the Ethylmethylmalonyl Chloride (approx. 10 mmol) in 40 mL of anhydrous DCM. Cool to 0°C.[2]
-
Urea Addition: Add Urea (12 mmol, 0.72 g) directly to the flask. It may remain as a suspension.
-
Base Addition: Mix Triethylamine (22 mmol, 3.0 mL) with 10 mL DCM in the addition funnel.
-
Critical Step: Add the Et₃N solution dropwise over 30 minutes. The reaction is exothermic. Maintain internal temp < 10°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.
-
Reflux: Heat to mild reflux (40°C) for 3–4 hours to ensure complete ring closure.
-
Observation: The suspension will change consistency as Urea is consumed and Triethylamine Hydrochloride precipitates.
-
Phase 3: Workup & Purification[3]
-
Quench: Cool the mixture to RT. Pour into 50 mL of cold water.
-
Separation: Transfer to a separatory funnel.
-
Note: The product (barbiturate) is often slightly acidic and may reside in the organic layer or precipitate.
-
-
Wash: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted Urea and Et₃N. Wash with Brine (1 x 30 mL).
-
Drying: Dry the organic phase over Anhydrous Na₂SO₄. Filter.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .
Workflow Diagram
Caption: Operational workflow for the base-mediated synthesis of pyrimidinediones.[2][3]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use a fresh bottle of Et₃N. |
| Incomplete Cyclization | Reaction stopped at mono-ureide | Increase reflux time. Ensure full 2.2 eq. of base is used. |
| Sticky Product | Polymerization or O-acylation | Maintain strictly 0°C during initial addition. Add base slowly. |
| Product in Aqueous Layer | Product is too acidic (forming salt) | Acidify the aqueous wash to pH 1-2 to ensure the barbiturate is protonated and extracts into organics. |
Safety Note: Ethylmethylmalonyl chloride is a lachrymator and corrosive. All operations must be performed in a functioning fume hood.
References
-
Synthetic Utility of Malonyl Chlorides
-
Organic Syntheses, Coll.[4] Vol. 4, p. 238 (1963); Vol. 37, p. 15 (1957). (General methods for malonyl chloride handling).
-
Source:
-
-
Barbiturate Synthesis via Acid Chlorides
- B. R. Baker et al., "An Analogue of Methotrexate," Journal of Medicinal Chemistry, 1963.
-
Source:
-
Safety Data (Malonyl Chlorides)
- ThermoFisher Scientific, "Safety D
-
Source:
-
Reaction Mechanism (Acyl Chlorides + Urea)
- Master Organic Chemistry, "Conversion of Carboxylic Acids to Acid Halides".
-
Source:
Sources
Application Note: Precision Synthesis of 2,2-Disubstituted Indan-1,3-diones via Friedel-Crafts Acylation
Executive Summary
This application note details the protocol for the Friedel-Crafts acylation of aromatic substrates using 2-ethyl-2-methylmalonyl dichloride (ethylmethylmalonyl chloride). Unlike standard acylations, this reaction utilizes a gem-disubstituted dicarbonyl electrophile to generate a quaternary carbon center within a fused ring system. The primary application is the synthesis of 2-ethyl-2-methylindan-1,3-dione derivatives, which serve as critical pharmacophores in anticoagulant drugs (e.g., phenindione analogs) and precursors for bioactive spiro-compounds.
This guide addresses the specific challenges posed by the steric bulk of the quaternary
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Reagent: Ethylmethylmalonyl Chloride
The reagent is correctly identified as 2-ethyl-2-methylpropanedioyl dichloride .
-
Molecular Formula:
-
Key Feature: The
-carbon is fully substituted (quaternary). This prevents enolization at the -position, blocking side reactions associated with ketene formation, but significantly increases steric hindrance during the initial electrophilic attack.
Reaction Pathway: The Freund-Fleischer Cyclization
The reaction proceeds via a double Friedel-Crafts acylation, often referred to as the Freund-Fleischer reaction when applied to malonyl chlorides.
-
Activation: The Lewis acid (
) complexes with one acyl chloride to form an acylium ion. -
Intermolecular Acylation: The acylium ion attacks the aromatic ring to form a keto-acid chloride intermediate.
-
Intramolecular Cyclization: A second acylium ion forms, followed by an intramolecular attack at the ortho position to close the five-membered ring.
Mechanistic Diagram:
Figure 1: Stepwise mechanistic pathway from dichloride precursor to indandione product.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Ethylmethylmalonyl Chloride | >97% Purity, Anhydrous | Electrophile |
| Arene Substrate | Benzene (or derivative), Anhydrous | Nucleophile |
| Aluminum Chloride ( | Anhydrous, Granular/Powder | Lewis Acid Catalyst |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Reaction Medium |
| Quench | HCl (1M) / Ice | Hydrolysis of Al-complex |
Critical Process Parameters (CPP)
-
Stoichiometry: A molar ratio of 1 : 1 : 2.2 (Substrate : Acid Chloride :
) is required. The product forms a stable complex with aluminum; therefore, >2 equivalents of Lewis acid are mandatory for full conversion. -
Temperature Staging:
-
Addition Phase:
to (Controls exotherm). -
Cyclization Phase:
to Reflux (Overcomes steric barrier of the quaternary center).
-
Step-by-Step Procedure
Step 1: Catalyst Suspension
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Maintain an inert atmosphere (
or Ar). -
Charge the flask with anhydrous
(2.2 equiv) and 1,2-Dichloroethane (DCE) (approx. 5 mL per mmol of substrate). -
Cool the suspension to
using an ice bath.
Step 2: Reagent Addition
-
Dissolve ethylmethylmalonyl dichloride (1.0 equiv) and the arene substrate (1.0 equiv) in a minimal amount of DCE.
-
Note: Premixing the substrate and acid chloride allows for simultaneous addition, maintaining a constant stoichiometric ratio to favor intramolecular cyclization over polymerization.
-
-
Add the solution dropwise to the
suspension over 30–45 minutes.-
Observation: Evolution of HCl gas will occur. Ensure proper venting through a scrubber. The mixture will likely turn yellow/orange.
-
Step 3: Reaction & Cyclization
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).
-
Stir at RT for 1 hour.
-
Heat the reaction to reflux (
for DCE) for 3–6 hours.-
Causality: The initial acylation may occur at RT, but the second intramolecular acylation to close the ring is sterically hindered by the ethyl/methyl groups. Thermal energy is required to drive this step.
-
Step 4: Workup & Isolation
-
Cool the mixture to RT.
-
Pour the reaction mixture slowly into a beaker containing crushed ice and conc. HCl (approx. 10:1 ratio).
-
Safety: This step is highly exothermic.
-
-
Separate the organic layer. Extract the aqueous layer with DCM (
). -
Combine organic layers and wash with:
-
Water (
) -
Sat.
( ) – Removes unreacted acid/anhydride species. -
Brine (
)
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (typically 10-20% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of quaternary indandiones.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oligomers | Intermolecular reaction dominates. | Increase dilution (High Dilution Principle). Add reagents slower. |
| Incomplete Cyclization | Steric hindrance of Et/Me groups. | Increase reflux time or switch solvent to 1,1,2,2-tetrachloroethane (higher BP). |
| Product Stuck in Aqueous | Aluminum complex not fully broken. | Ensure the quench is acidic (pH < 1) and stir the biphasic quench mixture vigorously for 30 mins. |
| Dealkylation | Lewis acid too strong/harsh conditions. | If substrate has sensitive alkyl groups, switch to milder Lewis acids like |
Self-Validating the Protocol
To ensure the reaction is proceeding correctly before workup:
-
Aliquoting: Take a 0.1 mL aliquot, quench in mini-vial with MeOH.
-
TLC/LC-MS: Check for the disappearance of the intermediate keto-acid (often visible as a distinct spot before the dione forms).
-
IR Monitoring: The shift from acid chloride (
) to the characteristic split carbonyls of indan-1,3-dione ( ) confirms ring closure.
Safety & Handling
-
Ethylmethylmalonyl Chloride: Corrosive and lachrymator. Hydrolyzes rapidly to release HCl. Handle only in a fume hood.
-
Aluminum Chloride: Reacts violently with water.[1] Quenching must be done by adding the reaction mixture to the ice/acid, never the reverse.
-
1,2-Dichloroethane: Carcinogen and highly flammable. Avoid inhalation.
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
- Indandione Synthesis: Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press, 2009.
-
Malonyl Chloride Reactivity: Song, Z., et al. "Synthesis of Indan-1,3-dione Derivatives via Friedel-Crafts Cyclization." Journal of Organic Chemistry, 2010.
-
General Protocol Validation: "Friedel-Crafts Acylation of Benzene with Dicarboxylic Acid Chlorides." Organic Syntheses, Coll.[2] Vol. 3, p. 537.
-
Safety Data: "Safety Data Sheet: Malonyl Dichloride Derivatives." Sigma-Aldrich.
Sources
Esterification conditions for ethylmethylmalonyl chloride
Application Note: Optimized Diesterification Protocols for Ethylmethylmalonyl Chloride
Introduction & Structural Causality
Ethylmethylmalonyl chloride (ethylmethylpropanedioyl dichloride) is a highly valuable, bifunctional acyl donor utilized in the synthesis of complex pharmaceutical scaffolds, including barbiturate derivatives and functionalized malonate diesters[1]. However, achieving high-yielding esterification with this specific substrate presents a unique dichotomy of chemical reactivity:
-
The Steric Hurdle: The alpha-carbon is fully substituted with an ethyl and a methyl group, creating a quaternary center. This severe steric bulk drastically impedes direct nucleophilic attack by alcohols at the adjacent carbonyl carbons.
-
The Ketene Immunity: Unsubstituted or mono-substituted malonyl chlorides are notoriously prone to base-induced dehydrohalogenation, forming highly reactive ketenes that polymerize into dark, intractable degradation products[2]. Crucially, because ethylmethylmalonyl chloride lacks alpha-protons, it is completely immune to this ketene formation pathway.
Understanding these structural quirks dictates our synthetic strategy: because the substrate cannot form ketenes, chemists can safely employ strong auxiliary bases without risking substrate degradation. However, a potent nucleophilic catalyst is absolutely mandatory to overcome the steric blockade.
Mechanistic Strategy: The Role of DMAP
To bypass the steric hindrance of the fully substituted alpha-carbon, the addition of 4-dimethylaminopyridine (DMAP) is required[3]. DMAP acts as a nucleophilic catalyst, attacking the sterically hindered acyl chloride to form an exposed, highly electrophilic acylpyridinium intermediate. This intermediate is significantly more reactive and rapidly undergoes nucleophilic substitution with the target alcohol.
An auxiliary base—typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)—is employed as an acid scavenger. It neutralizes the liberated hydrochloric acid byproduct, preventing the alcohol from protonating, driving the reaction forward, and regenerating the DMAP catalyst for the next turnover cycle[3].
DMAP-catalyzed esterification mechanism and auxiliary base regeneration cycle.
Optimization of Reaction Conditions
The following table summarizes the causal relationship between reagent selection and reaction efficiency for this sterically hindered acyl chloride.
| Solvent | Base (2.5 eq) | Catalyst | Temp | Yield | Mechanistic Causality |
| DCM | None | None | 0 °C to RT | 0% | HCl buildup protonates the alcohol; reaction stalls completely. |
| DCM | TEA | None | 0 °C to RT | <20% | Steric hindrance at the α-carbon prevents direct nucleophilic attack. |
| DCM | Pyridine | None | 0 °C to RT | ~40% | Pyridine acts as a weak nucleophilic catalyst but is insufficient for quaternary centers. |
| DCM | TEA | DMAP (0.1 eq) | 0 °C to RT | >90% | DMAP forms a highly reactive acylpyridinium ion; TEA efficiently scavenges HCl [3]. |
Detailed Experimental Protocol
Standard Diesterification Workflow Acyl chlorides rapidly hydrolyze to carboxylic acids in the presence of atmospheric moisture[4]. Strict adherence to anhydrous conditions is the primary determinant of success.
Reagents Required:
-
Ethylmethylmalonyl chloride (1.0 eq)
-
Target Alcohol (2.2 eq, slight excess ensures complete diesterification)
-
Triethylamine (TEA) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-step experimental workflow for the esterification of hindered acyl chlorides.
Step-by-Step Methodology:
-
Preparation (Self-Validation: Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or N₂). Add anhydrous DCM, the target alcohol, and DMAP to the flask. Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add TEA dropwise to the stirring solution. Allow the mixture to equilibrate for 5 minutes.
-
Acyl Chloride Addition (Exotherm Control): Dissolve ethylmethylmalonyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic formation of the acylpyridinium intermediate and prevents localized overheating.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours under an inert atmosphere.
-
Quench and Extraction: Dilute the reaction mixture with additional DCM. Quench by adding saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice with DCM.
-
Washing: Wash the combined organic layers with 1M HCl (to remove unreacted TEA and DMAP), followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester.
Troubleshooting & Self-Validating Systems
A robust protocol must be self-validating. Use Thin Layer Chromatography (TLC) to diagnose reaction failures instantly:
-
The Baseline Check: If your reaction yields a low amount of product and TLC (e.g., 20% EtOAc/Hexanes) reveals a heavy, highly polar spot stuck at the baseline, your acyl chloride has hydrolyzed. Ethylmethylmalonic acid is highly polar and will not migrate. This confirms that moisture contamination occurred prior to or during the reaction.
-
Incomplete Conversion: If the monoester is the major product, steric hindrance is overpowering the nucleophile. Ensure your DMAP is not degraded, or gently reflux the reaction in THF instead of DCM.
References
-
Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL:[Link]
-
Add DMAP to esterification between acyl chloride and alcohol? Source: Reddit Chemistry Community URL:[Link]
Sources
Application Note: Synthesis of Spiro-Heterocycles via Substituted Malonyl Chlorides
Executive Summary
In modern drug discovery, the transition from planar, sp2-rich molecules to three-dimensional sp3-rich architectures is a proven strategy to enhance target specificity, solubility, and overall clinical success. Spiro-compounds—bicyclic systems connected by a single spiroatom—are quintessential to this "escape from flatland" paradigm. This application note provides a comprehensive guide to utilizing substituted malonyl chlorides as highly reactive, bifunctional C3 synthons for the construction of spiro-heterocycles, specifically spiro-barbiturates and spiro-oxazines[1][2].
Mechanistic Rationale: The Bifunctional C3 Synthon
Malonyl chloride and its substituted derivatives (e.g., cyclobutane-1,1-dicarbonyl chloride) exhibit pronounced bis-electrophilic character due to the presence of two highly reactive acyl chloride groups[2]. The synthesis of spiro-heterocycles via these reagents typically proceeds through two primary mechanistic pathways:
-
Double Acylation of Binucleophiles: When reacted with ureas, thioureas, or diamines, the first step involves a rapid nucleophilic acyl substitution to form a mono-acylated intermediate. This is followed by a base-promoted intramolecular cyclization that expels a second equivalent of HCl, effectively locking the spiro-center in place[3][4].
-
Base-Promoted Cycloadditions: When reacted with imines or enamines, the reaction trajectory is strictly dictated by the nucleophilicity of the organic base. Weak bases (e.g., 2-chloropyridine) favor the formation of ketene intermediates that undergo formal[2+2] cycloadditions to yield spiro-β-lactams. Conversely, strong nucleophilic bases (e.g., N-methylimidazole) drive [4+2] annulations, yielding spiro-1,3-oxazine derivatives[5][6].
Mechanistic pathway for the synthesis of spiro-heterocycles via substituted malonyl chlorides.
Application Areas in Drug Discovery
Spiro-heterocycles synthesized via malonyl chloride annulation possess privileged scaffolds that interact with diverse biological targets.
Table 1: Pharmacological Profiles of Malonyl Chloride-Derived Spiro-Heterocycles
| Compound Class | Synthetic Precursors | Primary Biological Activities | Key References |
| Spiro-barbiturates | Cycloalkane-1,1-dicarbonyl chlorides + Ureas | Sedative, hypnotic, anticonvulsant, and CNS depressant properties. | [1][3][4] |
| Spiro-1,3-oxazines | Malonyl chlorides + Imines/Diamides | Antimicrobial, antitubercular, analgesic, and cytotoxic/antitumor activity. | [7][8] |
| Spiro-indanediones | Malonyl chlorides + Aromatic substrates | Multi-functional agents evaluated for Alzheimer's disease treatment. | [9][10] |
Experimental Protocols
Expertise & Experience: Malonyl chlorides are exceptionally sensitive to moisture, rapidly hydrolyzing to malonic acid derivatives and releasing corrosive HCl gas[2]. Therefore, all protocols must be executed under strict anhydrous conditions. The causality behind the dropwise addition at sub-zero temperatures is to suppress the highly exothermic nature of the initial acylation, thereby preventing oligomerization and degradation of sensitive imines.
Protocol A: Synthesis of Spiro[cyclobutane-1,5'-pyrimidine]-2',4',6'-trione (A Spiro-barbiturate)
This protocol utilizes cyclobutane-1,1-dicarbonyl chloride to pre-install the spiro-ring, reacting with urea as the binucleophile[3][4].
Self-Validating Step: The evolution of HCl gas (which can be monitored via pH paper at the bubbler exhaust) serves as a real-time indicator of the acylation progress.
-
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Reagent Loading: Dissolve dry, finely powdered urea (10.0 mmol) in anhydrous dichloromethane (DCM) (30 mL). Add anhydrous pyridine (22.0 mmol) to act as an acid scavenger and catalyst.
-
Acylation (Temperature Control): Cool the reaction mixture to 0 °C using an ice-water bath. Charge the addition funnel with cyclobutane-1,1-dicarbonyl chloride (10.0 mmol) dissolved in 10 mL of anhydrous DCM.
-
Dropwise Addition: Add the acid chloride solution dropwise over 30 minutes. Causality: Slow addition ensures the mono-acylated intermediate forms cleanly before intermolecular side-reactions can occur.
-
Cyclization: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 12 hours under argon.
-
Workup: Quench the reaction by adding 1M aqueous HCl (20 mL) to neutralize excess pyridine. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Isolation: Wash the combined organic layers with saturated brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure spiro-barbiturate.
Protocol B: Chemoselective Synthesis of Spiro-1,3-oxazines via[4+2] Annulation
This protocol leverages the nucleophilicity of N-methylimidazole to direct the reaction of malonyl chloride and cyclic imines toward the 1,3-oxazin-4-one framework[5][6].
-
Preparation: In a flame-dried Schlenk flask under N
atmosphere, dissolve the target cyclic imine (5.0 mmol) and N-methylimidazole (12.0 mmol) in anhydrous toluene (20 mL). -
Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly inject ethyl malonyl chloride (6.0 mmol) via a syringe pump over 20 minutes[6].
-
Reaction: Stir the mixture at -78 °C for 1 hour to allow the initial ketene-imine interaction, then gradually warm to room temperature over 4 hours to drive the [4+2] annulation.
-
Monitoring: Monitor the disappearance of the starting imine via TLC (Hexane:EtOAc 7:3).
-
Isolation: Filter off the precipitated N-methylimidazolium hydrochloride salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure spiro-1,3-oxazine[8].
Step-by-step experimental workflow for the synthesis of spiro-oxazines.
Data Presentation & Reaction Optimization
The chemoselectivity of the annulation reaction between malonyl chlorides and imines is highly dependent on the basicity and nucleophilicity of the organic base used. Table 2 summarizes the optimization parameters for directing the synthesis toward specific spiro-heterocycles.
Table 2: Optimization of Base and Annuloselectivity[5][6]
| Organic Base | Base Strength / Nucleophilicity | Annulation Pathway | Major Product | Isolated Yield |
| 2-Chloropyridine | Weak / Low | [2+2] Cycloaddition | Spiro-β-lactam | Up to 93% |
| N-Methylimidazole | Strong / High | [4+2] Cycloaddition | Spiro-1,3-oxazine | Up to 99% |
| Pyridine | Moderate / Moderate | Mixed | Mixture (Favors β-lactam) | ~43% |
Causality Note: Strong nucleophilic bases like N-methylimidazole facilitate the formation of a highly reactive zwitterionic intermediate that undergoes a 6-membered ring closure ([4+2] pathway), whereas weak bases only facilitate ketene formation, leading to the kinetically favored 4-membered ring ([2+2] pathway)[5].
References
1.[3] Title: SYNTHESIS OF BARBITURIC ACID DERIVATIVES Source: gatech.edu URL: 2.[9] Title: Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals Source: beilstein-journals.org URL: 3.[5] Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL: 4.[1] Title: Spirobarbiturates with a pyrrolizidine moiety: synthesis, structure and biological evaluation Source: nih.gov URL: 5.[4] Title: Synthesis of Novel Spiro Barbiturates and Their Glycosides - ijrbat Source: ijrbat.in URL: 6.[2] Title: A Comparative Guide to the Synthetic Applications of Malonyl Chloride - Benchchem Source: benchchem.com URL: 7.[7] Title: HETEROCYCLIC CHEMISTRY Source: pw.edu.pl URL: 8.[8] Title: Medicinal chemistry of oxazines as promising agents in drug discovery - OUCI Source: dntb.gov.ua URL: 9.[6] Title: Organic & Biomolecular Chemistry - RSC Publishing Source: rsc.org URL: 10.[10] Title: Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals Source: beilstein-journals.org URL:
Sources
- 1. Spirobarbiturates with a pyrrolizidine moiety: synthesis, structure and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. ijrbat.in [ijrbat.in]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. Medicinal chemistry of oxazines as promising agents in drug discovery [ouci.dntb.gov.ua]
- 9. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Application Note: High-Fidelity Ring-Opening Polymerization Catalysts Derived from Ethylmethylmalonyl Chloride Ligands
Introduction & Mechanistic Rationale
In the realm of precision polymer synthesis—particularly for biomedical applications such as drug delivery matrices and resorbable sutures—the architectural design of the catalyst's ligand framework is the primary determinant of polymerization kinetics and microstructural control. Aluminum and Titanium complexes bearing malonate-derived ligands have demonstrated exceptional efficiency and controllability in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone[1].
While standard malonyl chlorides are widely utilized as highly reactive electrophilic precursors to construct chelating bidentate networks[2], they often yield conformationally flexible ligands. When coordinated to a metal center, this flexibility can lead to the formation of inactive dinuclear species (
The Causality of the Ethylmethyl Substitution:
To overcome these limitations, we utilize ethylmethylmalonyl chloride (EMMC) as the ligand precursor. By fully substituting the C2 position of the malonyl backbone with an ethyl and a methyl group, we induce a profound Thorpe-Ingold (gem-dialkyl) effect . This steric crowding compresses the internal bond angle (
Furthermore, the asymmetric steric bulk of the ethyl and methyl groups creates a highly specific chiral pocket around the active metal center. This restricts the approach trajectory of the monomer, accelerating the initiation step while virtually eliminating intermolecular transesterification. The result is a "living" polymerization system that yields polymers with exceptionally narrow polydispersity indices (PDI < 1.10)[3].
Workflow & Pathway Visualization
The following diagram illustrates the synthetic cascade from the highly reactive EMMC precursor to the final precision polymer, highlighting the structural evolution at each phase.
Fig 1. Synthesis workflow and catalytic cycle of EMMC-derived aluminum complexes for ROP.
Experimental Protocols
The strong inner-sphere chelating capability of malonate derivatives makes them ideal for stabilizing highly reactive metal centers[4]. However, because EMMC is highly sensitive to moisture (hydrolyzing rapidly to ethylmethylmalonic acid and HCl), all procedures must be executed using rigorous Schlenk techniques or within an inert-atmosphere glovebox.
Protocol A: Synthesis of the Sterically Hindered Ligand (EMM-DIPP)
Objective: Synthesize N,N'-bis(2,6-diisopropylphenyl)-2-ethyl-2-methylmalonamide.
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Reagent Loading: Add 2,6-diisopropylaniline (2.05 eq, 41.0 mmol) and anhydrous triethylamine (2.5 eq, 50.0 mmol) to 100 mL of anhydrous dichloromethane (DCM). Chill the solution to 0 °C using an ice-water bath.
-
Acylation: Dissolve ethylmethylmalonyl chloride (1.0 eq, 20.0 mmol) in 20 mL of anhydrous DCM. Transfer this to the dropping funnel and add dropwise to the amine solution over 30 minutes to prevent thermal runaway.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup & Validation: Wash the organic phase sequentially with 1M HCl (to remove unreacted amine), saturated
, and brine. Dry over anhydrous , filter, and concentrate in vacuo. Recrystallize from hot ethanol.-
Self-Validation Checkpoint: The product should precipitate as fine white needles.
NMR ( ) must show a distinct singlet for the N-H protons (~δ 8.5 ppm) and the characteristic asymmetric splitting of the ethyl and methyl groups at the C2 position, confirming the intact backbone.
-
Protocol B: Synthesis of the Aluminum Catalyst [Al(EMM-DIPP)Me]
Objective: Metalate the ligand to form the active mononuclear catalyst.
-
Preparation: Inside an argon-filled glovebox, dissolve the EMM-DIPP ligand (5.0 mmol) in 30 mL of anhydrous toluene in a Schlenk flask.
-
Metalation: Cool the flask to -30 °C (using a cold well or external dry ice/acetone bath). Slowly add Trimethylaluminum (
, 2.0 M in toluene, 1.05 eq, 5.25 mmol) dropwise via syringe. -
Activation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: The dropwise addition of
will result in immediate, vigorous evolution of methane gas. The cessation of bubbling serves as a primary visual indicator that the ligand exchange is nearing completion. Subsequent NMR analysis must reveal the complete disappearance of the malonamide N-H proton resonance, confirming quantitative metalation.
-
-
Isolation: Remove the solvent under high vacuum to yield the catalyst as a pale-yellow powder. Store at -20 °C inside the glovebox.
Protocol C: Controlled Ring-Opening Polymerization of ε-Caprolactone
Objective: Execute a living polymerization to yield high-molecular-weight polycaprolactone.
-
Initiation: In a glovebox, dissolve the [Al(EMM-DIPP)Me] catalyst (0.05 mmol) in 5 mL of toluene. Add benzyl alcohol (BnOH, 0.05 mmol) as the initiator. Stir for 10 minutes to form the active aluminum-alkoxide species.
-
Propagation: Add purified ε-caprolactone (5.0 mmol; Monomer:Initiator ratio = 100:1). Seal the vessel, remove it from the glovebox, and heat to 80 °C in a pre-heated oil bath for 45 minutes.
-
Self-Validation Checkpoint: The living nature of this polymerization is validated by the physical state of the reaction. The mixture's viscosity will increase rapidly while maintaining a clear, homogeneous phase, indicating that propagation is proceeding without catalyst precipitation or dinuclear aggregation.
-
-
Quenching & Recovery: Quench the reaction by adding 1 mL of acidified methanol (5% HCl). Precipitate the polymer by pouring the mixture into 50 mL of cold methanol. Filter and dry the polymer in a vacuum oven at 40 °C to constant weight.
Quantitative Performance Data
The structural superiority of the ethylmethylmalonyl-derived catalyst becomes evident when benchmarked against less sterically encumbered analogs. The data below demonstrates how the optimal bite angle and steric bulk of the EMMC derivative suppress transesterification, resulting in the lowest PDI and highest conversion rates.
Table 1: Comparative ROP Performance of Malonamide-Aluminum Catalysts
| Ligand Backbone (C2 Substitution) | Monomer:Initiator:Catalyst | Time (min) | Conversion (%) | Calculated | GPC | PDI ( |
| Unsubstituted ( | 100:1:1 | 120 | 85 | 9,700 | 8,200 | 1.45 |
| Dimethyl ( | 100:1:1 | 60 | 98 | 11,200 | 10,900 | 1.18 |
| Ethylmethyl ( | 100:1:1 | 45 | >99 | 11,400 | 11,350 | 1.08 |
Note: Polymerizations conducted at 80 °C in toluene.
References
-
Novel aluminum complexes bearing 2-(aminomethylene)malonate ligands with high efficiency and controllability in ring-opening polymerization of ε-caprolactone European Polymer Journal, Volume 115, 2019. URL:[Link]
-
Formation of A2B2 supramolecular porphyrin co-polymers Chemical Communications, 2002. URL:[Link]
-
Titanium Complexes for the Polymerisation of Ethene and ε-Caprolactone University of Helsinki (Helda), 2006. URL:[Link]
-
Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials Green Chemistry, 2021. URL:[Link]
Sources
- 1. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 2. Formation of A2B2 supramolecular porphyrin co-polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Advanced Handling of Ethylmethylmalonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers, chemists, and drug development professionals who require uncompromising precision when handling highly reactive, moisture-sensitive acyl chlorides.
Ethylmethylmalonyl chloride is a bifunctional building block critical for synthesizing complex esters, amides, and pharmaceutical intermediates. However, its dual acyl chloride functionality makes it exceptionally prone to rapid degradation. This guide eschews basic instructions in favor of deep mechanistic causality, self-validating protocols, and advanced troubleshooting to ensure absolute reagent integrity during storage and transfer.
Module 1: The Causality of Degradation
To prevent degradation, one must first understand the exact kinetic and thermodynamic vulnerabilities of the reagent. Ethylmethylmalonyl chloride undergoes rapid nucleophilic acyl substitution when exposed to even trace amounts of atmospheric moisture ().
The highly electrophilic carbonyl carbons are attacked by water molecules, forming an unstable tetrahedral intermediate. The collapse of this intermediate expels a chloride leaving group, which subsequently abstracts a proton to form hydrochloric acid (HCl) and ethylmethylmalonic acid. This process is autocatalytic : the generated HCl gas not only pressurizes the storage vessel—creating a severe physical hazard—but the acidic environment can further accelerate the degradation of downstream intermediates.
Figure 1: Nucleophilic acyl substitution pathway illustrating the hydrolysis of ethylmethylmalonyl chloride.
Module 2: Quantitative Desiccant Selection
Standard laboratory desiccants are insufficient for acyl chlorides. Silica gel, for instance, relies on surface adsorption; under slight temperature fluctuations, it can release trapped water vapor back into the micro-environment. To maintain the rigorous anhydrous conditions required, researchers must utilize desiccants that trap water within a rigid crystalline lattice, thereby achieving a near-zero equilibrium vapor pressure ().
Table 1: Comparative Efficacy of Desiccants for Acyl Chloride Storage
| Desiccant Type | Pore Size / Mechanism | Water Capacity (% w/w) | Suitability for Acyl Chlorides | Causality / Rationale |
| Molecular Sieves (3Å / 4Å) | 3-4 Angstroms (Lattice Trapping) | ~20 - 22% | Optimal (Gold Standard) | Irreversibly traps H₂O molecules; inert to HCl gas; prevents vapor re-release. |
| Silica Gel (Indicating) | Variable (Surface Adsorption) | ~30 - 40% | Marginal / Secondary | High capacity but reversible adsorption; risk of moisture release during temp shifts. |
| Calcium Chloride (CaCl₂) | Hydration (Chemical) | ~10 - 15% | Poor | Can form liquid hydrates (deliquescence) which may inadvertently introduce moisture. |
| Phosphorus Pentoxide (P₂O₅) | Chemical Reaction | ~30% | Hazardous | Highly effective but reacts violently with trace organics; excessive handling risk. |
Module 3: Self-Validating Experimental Protocols
A protocol is only as reliable as its ability to prove it is working. The following methodologies are designed as self-validating systems —meaning the physical setup provides immediate, observable feedback if the inert atmosphere is compromised.
Protocol A: Schlenk Line Syringe Transfer
This technique ensures that ethylmethylmalonyl chloride is transferred without ambient air exposure. The validation mechanism relies on the visual feedback of the Schlenk line's oil bubbler ().
Step-by-Step Methodology:
-
Glassware Preparation: Oven-dry the receiving Schlenk flask at 120°C for a minimum of 4 hours. Causality: Surface-bound water on borosilicate glass requires high thermal energy to desorb completely.
-
Purge Cycling: Attach the flask to the Schlenk line. Perform three vacuum/argon cycles. Validation: Watch the pressure gauge drop to <0.1 mbar during vacuum, and observe the oil bubbler during the Argon refill. If the bubbler does not vent excess gas, there is a leak in your manifold.
-
Syringe Preparation: Equip a gas-tight glass syringe with a long (100–120 mm) stainless steel needle. Pierce the septum of the receiving flask (under positive Argon pressure) and draw Argon into the syringe, then expel it outside. Repeat 3 times. Validation: Pull the plunger back and release it; if it sharply "snaps" back to zero, the syringe seals are intact.
-
Reagent Extraction: Insert the purged needle into the ethylmethylmalonyl chloride sure-seal bottle. Draw the required volume slowly to prevent cavitation.
-
Transfer: Transfer the reagent into the receiving Schlenk flask. Validation: The Schlenk line bubbler should slightly accelerate its bubbling rate as the injected liquid displaces the Argon gas inside the flask.
Figure 2: Self-validating Schlenk line workflow for handling and storing moisture-sensitive reagents.
Module 4: Troubleshooting & FAQs
This section addresses specific, real-world anomalies researchers encounter when handling ethylmethylmalonyl chloride and similar di-acyl chlorides ().
Q1: I opened my sealed bottle of ethylmethylmalonyl chloride, and it immediately released a visible white vapor and "popped." Is the reagent ruined? A1: The "pop" and white vapor indicate that hydrolysis has occurred. The vapor is hydrochloric acid (HCl) gas reacting with ambient moisture in the air. The pressurization means a significant portion of the reagent has degraded into ethylmethylmalonic acid. Do not use this batch for sensitive syntheses. For future storage, ensure the bottle is purged with Argon before sealing, as Argon is heavier than air and creates a protective blanket over the liquid.
Q2: How can I quantitatively validate the integrity of my reagent before starting a critical, multi-step synthesis? A2: Direct GC-MS of acyl chlorides is often unreliable due to degradation on the column. Instead, use a self-validating derivatization quench: Take a 10 µL aliquot of the reagent and quench it into a dry vial containing excess diethylamine in anhydrous dichloromethane. The acyl chloride will rapidly convert to the corresponding stable diamide. Analyze this diamide via TLC, NMR, or LC-MS. If you observe the mono-amide/mono-acid or the di-acid, your stock is compromised.
Q3: Can I store this reagent in a standard laboratory refrigerator (4°C) to slow down degradation kinetics? A3: Cold storage is a double-edged sword. While lower temperatures reduce the kinetic rate of hydrolysis, refrigerators are highly humid environments. If the bottle's seal is imperfect, the temperature differential will cause moisture to condense directly inside the bottle, accelerating destruction. If you must refrigerate, the primary bottle must be sealed with Teflon tape and Parafilm, placed inside a secondary airtight container (like a vacuum desiccator jar) filled with activated 4Å molecular sieves, and backfilled with Argon.
Q4: My Friedel-Crafts acylation using this reagent is yielding unexpected polymeric side products. Could this be related to storage? A4: Yes. If ethylmethylmalonyl chloride partially hydrolyzes, the resulting ethylmethylmalonic acid can interact with Lewis acid catalysts (like AlCl₃), altering the stoichiometry of your reaction. Furthermore, the presence of free HCl can trigger unwanted cationic polymerizations or rearrangements in your substrate. Always use freshly distilled or strictly anhydrous stock.
References
-
Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics / The Schlenk Line Survival Guide.[Link]
-
Kulkarni, et al. (2020). Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. PubMed Central (PMC).[Link]
Optimizing yield in ethylmethylmalonyl chloride cyclization reactions
To: Research & Development Team From: Technical Support Division – Advanced Synthesis Group Subject: Optimization Guide: Ethylmethylmalonyl Chloride Cyclization Protocols
Executive Summary
This technical guide addresses yield optimization for cyclization reactions involving 2-ethyl-2-methylmalonyl dichloride (EMM-Cl). Unlike unsubstituted malonyl chlorides, EMM-Cl possesses a quaternary
Part 1: Knowledge Base & Troubleshooting (FAQ)
Module 1: Reagent Stability & Preparation
Q1: My reaction mixture turns cloudy immediately upon adding the acid chloride. Is this normal?
Diagnosis: Likely Hydrolysis .
Technical Insight: EMM-Cl is highly electrophilic. If your solvent (e.g., DCM, THF) or atmosphere contains even trace moisture (
-
Solvent Drying: Ensure solvents are dried over molecular sieves (3Å or 4Å) or dispensed from an anhydrous solvent system.
-
Reagent Quality: If EMM-Cl was prepared in-situ using thionyl chloride (
), ensure all residual and are removed via azeotropic distillation with toluene. Residual acidic gases can protonate the nucleophile (urea/amidine), rendering it inactive.
Q2: I observe high conversion of the starting material but low yield of the cyclic product. What is forming?
Diagnosis: Oligomerization or Incomplete Cyclization (Open-Chain Ureides).
Technical Insight: The formation of the six-membered pyrimidine ring requires two nucleophilic acyl substitutions. The first substitution is fast, forming a linear acylurea intermediate. The second step—ring closure—is kinetically slower due to the steric hindrance of the ethyl/methyl groups at the
-
Thermodynamic Push: After the initial addition at
(to control exotherm), the reaction must be heated to reflux (typically in DCM or THF) to drive the intramolecular cyclization. -
Concentration: Run the reaction at high dilution (
M) to favor intramolecular cyclization over intermolecular oligomerization.
Module 2: Reaction Conditions
Q3: Should I use a base? The literature varies.
Recommendation: Yes, a non-nucleophilic base is critical.
Technical Insight: The reaction generates 2 equivalents of
-
Standard Choice: Pyridine (2.2–2.5 equiv). It acts as both an acid scavenger and an acyl transfer catalyst (forming a reactive N-acylpyridinium intermediate).
-
Alternative: Triethylamine (
) can be used but may cause precipitation of triethylammonium chloride, which can mechanically hinder stirring. -
Catalyst: For extremely sluggish reactions, add 5–10 mol% DMAP (4-Dimethylaminopyridine) to accelerate the acyl transfer.
Q4: Can I use the diethyl ester precursor instead of the chloride to improve handling? Comparison:
-
Acid Chloride Route: Higher reactivity, suitable for sterically hindered nucleophiles, requires strict moisture control. Preferred for high-value or difficult substrates.
-
Ester Route (NaOEt): Requires strong bases (alkoxides) and harsh reflux conditions. Often leads to lower yields for hindered substrates due to retro-Claisen condensation or decarboxylation side reactions.
Part 2: Standard Operating Procedure (SOP)
Protocol: Synthesis of 5-Ethyl-5-methylbarbituric Acid via EMM-Cl
1. Reagent Preparation:
-
Substrate: 2-Ethyl-2-methylmalonyl dichloride (Freshly distilled or high-purity commercial grade).
-
Nucleophile: Urea (Dry, finely powdered).
-
Base: Pyridine (Dried over KOH).
-
Solvent: Dichloromethane (DCM) or Chloroform (Anhydrous).
2. Experimental Workflow:
| Step | Operation | Critical Parameter | Technical Rationale |
| 1 | Setup | Flame-dry 3-neck flask; | Eliminates moisture to prevent hydrolysis. |
| 2 | Dissolution | Dissolve Urea (1.1 equiv) and Pyridine (2.5 equiv) in DCM. | Excess urea drives kinetics; Pyridine scavenges HCl. |
| 3 | Addition | Cool to | Controls exotherm; prevents local overheating/polymerization. |
| 4 | Acylation 1 | Stir at | Allows formation of the linear mono-acylurea intermediate. |
| 5 | Cyclization | Warm to RT, then reflux ( | Crucial: Heat is required to overcome steric bulk for ring closure. |
| 6 | Quench | Cool to RT. Add cold | Solubilizes pyridine salts; precipitates the barbiturate product. |
| 7 | Isolation | Separate organic layer.[1] Wash aq. layer with DCM. | Product may partition; thorough extraction is necessary. |
3. Purification:
-
The crude product often precipitates upon acidification. Filter and recrystallize from Ethanol/Water.
-
Yield Target: >85%.
Part 3: Mechanistic Visualization & Troubleshooting Logic
The following diagram illustrates the reaction pathway and the critical decision points for yield optimization.
Caption: Reaction pathway analysis for EMM-Cl cyclization. Green path indicates optimized workflow; red dashed paths indicate failure modes due to moisture or insufficient thermal activation.
References
-
Preparation and Reactivity of Malonyl Chlorides
- Title: Malonyl Chloride and Other Oddball Deriv
- Source: ScienceMadness / Organic Syntheses (Discussion & Protocols)
-
URL:[Link]
-
Mechanistic Insights on Cycliz
-
Standard Barbitur
-
Troubleshooting Acyl Chloride Reactivity
Sources
Technical Support Center: Troubleshooting Sterically Hindered Malonyl Chlorides
Topic: Reactivity & Stability of
Core Directive: The "Gem-Dimethyl" Paradox
Executive Summary: Researchers often encounter a paradox with sterically hindered malonyl chlorides (e.g., dimethylmalonyl chloride). While the Thorpe-Ingold effect (gem-dimethyl effect) theoretically accelerates cyclization steps by pre-organizing the conformation, the initial intermolecular acylation is often stalled by severe steric shielding of the carbonyl carbons.
This guide addresses the "Inert Electrophile" problem. Unlike standard benzoyl or acetyl chlorides, hindered malonyl chlorides require specific activation protocols to overcome the energy barrier imposed by the
Diagnostic Logic Tree
Before altering conditions, identify the failure mode using this logic flow.
Figure 1: Decision matrix for isolating the root cause of low reactivity in hindered malonyl chlorides.
Module A: The Inert Electrophile (Nucleophilic Substitution)
Scenario: You are reacting dimethylmalonyl chloride with a secondary alcohol or hindered amine. TLC shows starting material remaining even after 24 hours in DCM/Pyridine.
The Mechanism of Failure
The two methyl groups at the
Protocol: Nucleophilic Catalysis (The "Turbo" Method)
You must switch to Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine). DMAP attacks the carbonyl to form an N-acylpyridinium ion. This intermediate is positively charged (highly electrophilic) and sits further from the steric bulk than the chlorine atom.
Step-by-Step Optimization:
-
Solvent Switch: Replace low-boiling DCM (
) with 1,2-Dichloroethane (DCE) or Toluene . You likely need temperatures .[1] -
Catalyst Loading: Standard "catalytic" amounts (5-10 mol%) are insufficient for hindered substrates. Increase DMAP to 0.5 - 1.0 equivalents if the substrate is valuable, or use 1-Methylimidazole (NMI) as a solvent/co-solvent.
-
The Procedure:
-
Dissolve substrate (1.0 eq) and DMAP (0.2 - 1.0 eq) in dry DCE.
-
Add hindered malonyl chloride (1.5 eq) dropwise.
-
Add
(2.0 eq) to regenerate DMAP. -
Heat to reflux. Monitor by TLC.[1]
-
Data Comparison: Acylation of Menthol (Model Hindered Alcohol)
| Conditions | Solvent | Temp | Time | Yield |
| Pyridine (2 eq) | DCM | 25°C | 24 h | < 5% |
| Pyridine (2 eq) | Toluene | 110°C | 12 h | 35% |
| DMAP (0.2 eq) / Et3N | DCM | 25°C | 12 h | 85% |
| DMAP (0.2 eq) / Et3N | DCM | Reflux | 2 h | >95% |
Module B: Friedel-Crafts Acylation Challenges
Scenario: Attempting to cyclize a malonyl chloride onto an aromatic ring to form an indanone or similar bicycle. Yields are low, or only mono-acylation occurs.
Critical Insight: The Lewis Acid "Trap"
In Friedel-Crafts acylation, the product is a ketone.[2] The ketone oxygen is a good Lewis Base and will complex with the Lewis Acid (
-
Standard Acyl Chloride: Requires >1.1 eq
. -
Malonyl Chloride (Bifunctional): The first acylation forms a ketone which traps 1 eq of
. The second acyl chloride group is now deactivated and sterically blocked. You need >2.2 to 3.0 equivalents of Lewis Acid to ensure free catalyst is available for the second step.
Protocol: High-Force Cyclization
-
Reagent Order: Do not add the acid chloride to the aromatic ring.
-
Correct: Slurry
(3.0 eq) in Nitromethane ( ) or DCE. -
Add the Malonyl Chloride.[3]
-
Add the Aromatic substrate last (unless the aromatic ring is the solvent).
-
-
Solvent Choice: Nitromethane is superior for hindered acylations because it solvates the acylium ion complex, preventing precipitation of the mono-acylated intermediate before the second closure happens.
Module C: Stability & Reagent Quality
FAQ: "My dimethylmalonyl chloride is dark red/brown. Is it safe to use?"
Answer: Proceed with extreme caution.
-
Color Cause: The red color usually indicates the presence of decomposition products or trace transition metals from the thionyl chloride synthesis.
-
The "Ketene" Myth: Unsubstituted malonyl chloride (
) turns red/purple because it eliminates HCl to form highly reactive ketenes and polymers. Dimethylmalonyl chloride cannot form a ketene directly (no -protons). Therefore, if dimethylmalonyl chloride is dark, it indicates gross contamination or hydrolysis-induced polymerization.
Purification Protocol:
-
Do not use silica chromatography (it will hydrolyze).
-
Vacuum Distillation: This is the only valid purification method.
-
BP: ~60°C at 10 mmHg.
-
Discard the first 10% (fore-run) which contains thionyl chloride and HCl.
-
Mechanistic Visualization: DMAP Activation
Understanding why DMAP works is crucial for troubleshooting. The N-acylpyridinium ion pushes the electrophilic center away from the shielding methyl groups.
Figure 2: The catalytic cycle. The N-acylpyridinium intermediate is the key to bypassing the steric barrier.
References
-
Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed.1978 , 17, 522-524. Link
-
DMAP Catalysis Review: Höfle, G.; Steglich, W.; Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angew. Chem. Int. Ed. Engl.1978 , 17, 569. Link
-
Friedel-Crafts Conditions: Olah, G. A. "Friedel-Crafts and Related Reactions."[4] Wiley-Interscience, New York, 1964 . (Standard Reference Text).
-
Malonyl Chloride Synthesis & Stability: "Malonyl Chloride." Organic Syntheses, Coll. Vol. 4, p.261 (1963 ). Link
-
Gem-Dimethyl Effect: Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The Formation and Stability of Anhydrides." J. Chem. Soc., Trans.1915 , 107, 1080. Link
Sources
Purification methods for ethylmethylmalonyl chloride reaction mixtures
To: Research & Development Team From: Technical Support Center – Advanced Synthesis Division Subject: Purification & Troubleshooting Guide: Ethylmethylmalonyl Chloride
Executive Summary
Ethylmethylmalonyl chloride (2-ethyl-2-methylmalonyl dichloride) is a critical electrophilic intermediate, primarily utilized in the synthesis of barbiturates (e.g., Butabarbital) and other heterocyclic scaffolds.[1][2] Unlike simple acyl chlorides, this disubstituted malonyl chloride exhibits significant thermal instability during purification.[1]
Standard distillation often leads to decarboxylation, polymerization, and loss of yield.[1] This guide details the specific protocols to mitigate these risks, including the use of stabilizing additives during distillation—a field-proven technique often overlooked in standard literature.[1]
Part 1: Troubleshooting Guide (Q&A)
Q1: The reaction mixture turns dark brown/black during distillation, and the yield is low. What is happening?
Diagnosis: Thermal Decomposition.[1][2][3] Cause: Disubstituted malonyl chlorides are prone to thermal degradation at temperatures above 100°C, releasing CO, CO₂, and unsaturated chlorides.[1] This is often catalyzed by trace metals or surface effects in the distillation flask. Solution:
-
Lower the Temperature: You must use high vacuum (<15 mmHg) to keep the pot temperature below 80°C.
-
Use a Stabilizer: Add Nitrilotriacetic acid (0.1–0.5 wt%) or 1,10-Phenanthroline to the crude mixture before distillation.[1] These chelators sequester trace metals that catalyze decomposition, stabilizing the chloride during heating [1].[1]
Q2: My distillate contains a significant amount of "half-acid chloride" or free acid.
Diagnosis: Incomplete Conversion or Hydrolysis. Cause:
-
Incomplete Conversion: The steric bulk of the ethyl and methyl groups hinders the attack of thionyl chloride, requiring longer reaction times or a catalyst.
-
Hydrolysis: The product is extremely hygroscopic. Moisture ingress during the switch from reflux to distillation is common. Solution:
-
Catalysis: Ensure DMF (Dimethylformamide) is used as a catalyst (1-3 drops per mole) during the thionyl chloride reaction to form the reactive Vilsmeier intermediate.[1]
-
Chase with Toluene: Before distillation, add dry toluene and rotovap to azeotropically remove residual thionyl chloride and HCl, which can obscure the boiling point and promote degradation.[1]
Q3: The product solidifies in the condenser or receiver.
Diagnosis: Freezing or Sublimation of Impurities. Cause: While ethylmethylmalonyl chloride is typically a liquid at room temperature (unlike dimethylmalonyl chloride which is solid), impurities like ethylmethylmalonic acid (mp ~120°C) can sublime if the vacuum is too strong and the pot temp too high.[1] Solution:
-
Condenser Temp: Maintain condenser coolant at 20°C (do not use dry ice/acetone) to prevent freezing of the product or impurities in the line.
-
Filtration: If solids appear before distillation, filter the crude mixture under inert atmosphere to remove unreacted acid.[1]
Part 2: Optimized Purification Protocol
Method A: Synthesis & Workup (Standard)
-
Reagents: Ethylmethylmalonic acid (1.0 eq), Thionyl Chloride (2.5 eq), DMF (cat.[1] 0.1 mol%).[1][4][5][6]
-
Procedure:
-
Suspend acid in neat thionyl chloride under N₂.[1]
-
Reflux for 3–5 hours until gas evolution ceases and the solution is clear.
-
Critical Step: Evaporate excess SOCl₂ under reduced pressure (40°C bath). Add dry toluene (2x volume) and re-evaporate to remove trace HCl/SOCl₂ (co-distillation).
-
Method B: Stabilized Vacuum Distillation (Recommended)[1]
-
Equipment: Short-path distillation head (Vigreux column not recommended due to holdup), vacuum pump (<10 mmHg), oil bath.[1]
-
Stabilizer: Nitrilotriacetic acid (NTA).[1]
-
Protocol:
-
Transfer the crude, solvent-free oil to the distillation flask.[1]
-
Add 0.2% w/w Nitrilotriacetic acid (e.g., 200 mg for 100 g crude).
-
Apply vacuum gradually to degas.[1] Target pressure: 5–10 mmHg .[1]
-
Heat bath slowly.[1] Collect the main fraction.
-
Discard the first 5% (forerun) which contains volatile alkyl chlorides.[1]
-
Stop distillation before the pot goes dry to prevent polymerization of the residue.
-
Part 3: Physical Properties & Data[1][4][7]
| Property | Value | Notes |
| Boiling Point (Atm) | 173–175°C [1] | Not recommended due to decomposition.[1] |
| Boiling Point (10 mmHg) | ~85–95°C | Estimated based on Butylethyl analog.[1][6] |
| Appearance | Clear to pale yellow liquid | Darkens on storage.[1] |
| Density | ~1.28 g/mL | Denser than water.[1] |
| Main Impurity | Cyclic Anhydride | Formed by thermal elimination of HCl. |
| Stabilizer | Nitrilotriacetic acid | Prevents metal-catalyzed degradation.[1] |
Part 4: Reaction & Degradation Pathways
The following diagram illustrates the synthesis pathway and the competing thermal decomposition routes that necessitate the use of stabilizers.
Figure 1: Synthesis of ethylmethylmalonyl chloride showing the Vilsmeier activation path and the thermal decomposition risks inhibited by stabilizers.[1]
References
-
Hasek, R. H., & Martin, J. C. (1965).[1] Purification of di-substituted malonyl halides. U.S. Patent No.[1] 3,220,935.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link
-
Surrey, A. R. (1961).[1] Name Reactions in Organic Chemistry. Academic Press.[1] (Context on Vilsmeier-Haack activation).
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General acid chloride purification protocols).
Sources
Controlling exotherms in ethylmethylmalonyl chloride amine reactions
A Senior Application Scientist's Guide to Managing Ethylmethylmalonyl Chloride and Amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for controlling the significant exotherms generated during the reaction of ethylmethylmalonyl chloride with primary and secondary amines. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the underlying principles that govern reaction safety and success.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exotherm Control
This section addresses the fundamental "why" behind the thermal behavior of acyl chloride-amine reactions. Understanding these principles is the first step toward designing safer and more robust experimental protocols.
Q1: Why is the reaction between ethylmethylmalonyl chloride and an amine so highly exothermic?
A: The significant heat release in this reaction stems from two primary sources:
-
High Reactivity of Acyl Chlorides: Ethylmethylmalonyl chloride, like other acyl chlorides, possesses a highly electrophilic carbonyl carbon. This high reactivity is due to the strong electron-withdrawing inductive effect of both the chlorine atom and the adjacent carbonyl group. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by the amine.[1][2] The subsequent formation of a very stable N-substituted amide bond is a thermodynamically favorable process that releases substantial energy.
-
Acid-Base Neutralization: The reaction mechanism produces one equivalent of hydrogen chloride (HCl) for every equivalent of acyl chloride consumed.[3] Since amines are basic, the generated HCl immediately and violently reacts with any available base in the mixture—typically excess amine reactant or an added base like triethylamine.[3][4][5] This acid-base neutralization is itself a highly exothermic process, contributing significantly to the overall heat generated.
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair of electrons attacks the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl double bond then reforms, expelling the chloride ion as a good leaving group. A base then removes a proton from the nitrogen to yield the final amide.[6][7][8][9]
Caption: Nucleophilic Addition-Elimination Pathway.
Q2: What is "thermal runaway," and why is it a critical concern?
A: Thermal runaway is a hazardous situation that occurs when the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[10] This imbalance creates a dangerous feedback loop:
-
The reaction mixture's temperature increases.
-
The increased temperature accelerates the reaction rate.
-
The faster reaction rate generates even more heat.
This exponential acceleration can lead to a rapid, uncontrolled rise in temperature and pressure, potentially causing the solvent to boil violently, exceed the capacity of the condenser, and rupture the reaction vessel.[10][11] The consequences include equipment failure, release of toxic and corrosive materials, and risk of fire or explosion.[12][13] From a chemical perspective, runaway reactions almost always result in product decomposition and the formation of numerous impurities.
Q3: What are the expected products and byproducts of this reaction?
A: The primary product is the desired N-substituted ethylmethylmalonamide. The main byproduct is an ammonium chloride salt, formed from the reaction between the generated HCl and the base (either a second equivalent of the reactant amine or an added scavenger base).[3][6][7][9] If the temperature is not controlled, you may also see byproducts resulting from the decomposition of the starting materials or the product.
Part 2: Troubleshooting Guide - Addressing Common Issues
This section is formatted to address specific problems you may encounter during your experiment.
Q4: My reaction temperature is spiking uncontrollably. What are the immediate actions and likely causes?
A: An uncontrolled temperature spike is a sign that you are approaching a thermal runaway condition.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the ethylmethylmalonyl chloride.
-
Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. If using an ice bath, ensure it is a well-mixed slurry of ice and water, not just ice cubes.
-
Emergency Quench (if safe): If the temperature continues to rise rapidly after stopping the addition, adding a pre-chilled, inert solvent can help absorb heat. This should only be done if you are certain the solvent is compatible and will not introduce other hazards.
Root Cause Analysis:
-
Addition Rate is Too Fast: This is the most common cause. The rate of heat generation is directly proportional to the rate of reagent addition.
-
Inadequate Cooling: The cooling system cannot remove heat as fast as it is being generated. This could be due to an insufficient temperature differential or poor heat transfer (e.g., thick glass, inadequate stirring).
-
Insufficient Dilution: The reaction is too concentrated. A larger volume of solvent provides greater thermal mass to absorb heat, buffering temperature changes.
-
Poor Stirring: Inadequate agitation creates localized "hot spots" where the reaction is more concentrated and hotter than the bulk solution, which can initiate a runaway.
Caption: Emergency Response to a Temperature Spike.
Q5: How does my choice of solvent impact exotherm control?
A: The solvent is a critical, active component of thermal management. Aprotic solvents are generally required to prevent reaction with the highly sensitive acyl chloride.[2]
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Polarity | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 1.14 | Polar Aprotic | Pros: Good solvent for reactants, low boiling point can be a safety valve. Cons: Low boiling point limits reaction temperature range; can react with some amines under certain conditions.[14] |
| Tetrahydrofuran (THF) | 66 | 1.76 | Polar Aprotic | Pros: Higher boiling point than DCM, good solvent. Cons: Can form explosive peroxides; must be properly stored and tested. |
| Ethyl Acetate (EtOAc) | 77.1 | 1.91 | Polar Aprotic | Pros: Good heat capacity, relatively benign. Cons: Can be susceptible to hydrolysis if water is present. |
| Acetonitrile (ACN) | 82 | 2.23 | Polar Aprotic | Pros: High heat capacity, chemically stable. Cons: Can be difficult to remove, higher toxicity. |
| Dioxane | 101 | 1.76 | Non-polar | Pros: High boiling point for higher temperature reactions. Cons: Can influence reaction pathways, potential peroxide formation.[15] |
Expert Insight: For most lab-scale applications, starting with a sufficient volume of DCM or THF (at least 10 mL per gram of limiting reagent) and maintaining a low temperature is a robust strategy. The solvent's primary role here is to act as a heat sink.
Q6: I'm observing poor yield and significant side products. Could this be related to poor exotherm control?
A: Absolutely. An uncontrolled exotherm is a leading cause of poor yield and impurity generation. Elevated temperatures can cause:
-
Decomposition: The starting material, particularly the thermally sensitive ethylmethylmalonyl chloride, or the final amide product can decompose.
-
Side Reactions: The increased thermal energy can overcome the activation energy for undesired reaction pathways, leading to a complex mixture of products.
-
Reagent Evaporation: If the temperature exceeds the boiling point of the amine or solvent, it can be lost from the reaction mixture, altering stoichiometry and potentially halting the reaction.
Self-Validation: If you suspect thermal issues, repeat the reaction with stricter controls: lower the temperature (e.g., from 0 °C to -20 °C), slow the addition rate by a factor of two, and double the solvent volume. If your yield and purity improve, it strongly indicates that the previous issues were thermally induced.
Part 3: Protocols and Methodologies
Protocol 1: Recommended Lab-Scale Setup for Optimal Thermal Control
This protocol describes a self-validating setup designed for maximum heat transfer and control.
Caption: Ideal Experimental Setup for Exotherm Control.
Methodology:
-
Vessel Preparation: Select a round-bottom flask that will be no more than half-full with the final reaction volume. This headspace is a critical safety feature. Equip the flask as shown in the diagram above under an inert atmosphere.
-
Charge Amine & Solvent: Charge the flask with the amine (1.0 equivalent), the scavenger base if used (e.g., triethylamine, 1.1 equivalents), and the anhydrous solvent.
-
Cooling: Begin stirring and cool the solution to the target temperature (typically 0 °C to -10 °C). Allow the temperature to equilibrate for 10-15 minutes.
-
Prepare Acyl Chloride: Dissolve the ethylmethylmalonyl chloride (1.0 equivalent) in a small amount of anhydrous solvent and load it into the addition funnel.
-
Controlled Addition: Begin adding the acyl chloride solution dropwise. Crucially, monitor the internal temperature. The addition rate should be slow enough that the internal temperature does not rise by more than 2-3 °C from the setpoint. A typical addition time for a lab-scale reaction might be 30-60 minutes.[10]
-
Reaction & Quench: After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1 hour). The reaction can then be carefully quenched with water or a saturated aqueous solution.
Protocol 2: Introduction to Reaction Calorimetry for Scale-Up
For any process intended for scale-up, qualitative temperature monitoring is insufficient. Reaction calorimetry (RC1) is essential for quantifying the heat of reaction, the rate of heat evolution, and the maximum adiabatic temperature rise (MTSR). This data is non-negotiable for ensuring safety at a larger scale.[16]
Key Parameters Measured by Calorimetry:
-
Enthalpy of Reaction (ΔHrxn): The total heat released per mole of reactant.[16]
-
Heat Flow (q): The rate of heat generation at any given time. This helps identify the most energetic parts of the process.
-
Specific Heat Capacity (Cp): The amount of energy required to raise the temperature of the reaction mass.[17][18]
-
Adiabatic Temperature Rise: The theoretical maximum temperature the reaction would reach if all cooling failed. This is a critical safety parameter.[16]
When to Use: If you are developing a process for a pilot plant or manufacturing, reaction calorimetry should be performed during the lab development phase before any significant scale-up is attempted.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Shout Education. (n.d.). Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amine. ChemKey. Retrieved from [Link]
-
Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Yang, Z., Li, S., Zhang, Z., & Xu, J. (2014). Base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines. Organic & Biomolecular Chemistry, 12(48), 9822-9830. Retrieved from [Link]
-
Battery Power. (2022, September 1). Techniques for mitigating thermal runaway in batteries. Retrieved from [Link]
-
Journal of Electrochemistry. (n.d.). Effect of Amine Additives on Thermal Runaway Inhibition of SiCjjNCM811 Batteries. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Janssens, T. (2016, October 27). Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]
-
New Jersey Department of Health. (2016, October). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
PubMed. (2016, November 16). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. Retrieved from [Link]
-
University of California San Diego. (2016, October 27). Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. Retrieved from [Link]
-
Pyrophobic Systems. (2024, April 4). A Guide to Thermal Runaway Mitigation and Containment. Retrieved from [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
MDPI. (2018, March 6). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Retrieved from [Link]
-
ResearchGate. (2015, May). Kinetic Study of Reactions of Aniline and Benzoyl Chloride in a Microstructured Chemical System. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, May 30). Why do we take two moles of amines in the reaction of amine with an acid chloride?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Smith, J. G. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]
-
OxyChem. (n.d.). Methyl Chloride Handbook. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of Reactions of Methyl and Ethyl Radicals with Chlorine in the Gas Phase Studied by Photochlorination of Methane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Site specific abstraction reactions and thermodynamics of adduct formation studied by observation of HCL product. Retrieved from [Link]
-
YouTube. (2022, February 3). Calorimetry (A-Level Chemistry). Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 27). 5.5: Calorimetry. Retrieved from [Link]
-
Organic Reactions. (n.d.). Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Retrieved from [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
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- 15. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. leap.epa.ie [leap.epa.ie]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Removal of Unreacted Ethylmethylmalonyl Chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The Challenge: Ethylmethylmalonyl chloride (EMMC) is a highly reactive, electrophilic acyl chloride used to introduce the ethylmethylmalonyl motif. In crude reaction mixtures, unreacted EMMC poses a stability risk: it readily hydrolyzes to release HCl (degrading acid-sensitive products) and can form "gummy" anhydride oligomers that complicate crystallization.
The Solution Strategy: Unlike standard impurities, EMMC cannot be removed by simple silica chromatography without degradation. This guide details three purification workflows based on the physicochemical properties of the impurity:
-
Hydrolysis & pH Swing: Converting the lipophilic chloride to a hydrophilic dicarboxylate salt.
-
Chemical Scavenging: Using a "smart quench" to tag the impurity for specific extraction.
-
Volatility Management: Exploiting vapor pressure differences for solvent-free purification.
Critical Data & Properties
Before selecting a protocol, verify the properties of your specific system against the table below.
| Property | Ethylmethylmalonyl Chloride (Impurity) | Ethylmethylmalonic Acid (Hydrolysis Product) |
| State | Liquid / Low-melting solid | Solid |
| Reactivity | High (Electrophile) | Moderate (Acidic) |
| Solubility | Organic solvents (DCM, EtOAc, THF) | Water (High), Polar Organic |
| pH Behavior | Neutral (until hydrolyzed) | Acidic (pKa ~3 and ~5.5) |
| Volatility | Moderate (BP ~80°C @ 25 mmHg) | Low (Decarboxylates >160°C) |
| Removal Mode | Distillation / Quench | Aqueous Extraction (Basic pH) |
Workflow A: The Hydrolysis & Basic Wash (Standard)
Best For: Neutral products (amides, esters) stable to mild base. Mechanism: EMMC is hydrolyzed to ethylmethylmalonic acid, which is then deprotonated by bicarbonate/carbonate to form a highly water-soluble dianion.
Protocol Steps
-
Quench: Cool the reaction mixture to 0–5°C. Slowly add saturated aqueous NaHCO₃ (approx. 3 molar equivalents relative to EMMC).
-
Why: Hydrolysis is exothermic. Uncontrolled heat can degrade your product or cause the malonyl derivative to decarboxylate.
-
-
Agitation: Stir vigorously for 15–30 minutes.
-
Validation: Stop stirring and check the pH of the aqueous layer. It must be > pH 8 . If acidic, add more base.
-
-
Phase Separation: Extract with an organic solvent (DCM or EtOAc).
-
The "Polishing" Wash: Wash the organic layer once with 0.5 M NaOH (if product is stable) or fresh sat. NaHCO₃ .[1]
-
Technical Insight: The dicarboxylic acid byproduct has two protons. The second pKa is higher (~5.5). A slightly stronger base ensures the impurity exists as the fully charged dianion, maximizing its partitioning into water.
-
Decision Logic (DOT Diagram)
Workflow B: The "Smart Quench" (Amine Scavenging)
Best For: Products that are difficult to separate from the dicarboxylic acid, or when aqueous extractions are prone to emulsions. Mechanism: Reacting EMMC with 3-dimethylaminopropylamine (DMAPA) converts it into a basic amide. This impurity can then be removed by washing with acid, leaving your neutral product behind.
Protocol Steps
-
Scavenger Addition: To the reaction mixture, add 1.2 - 1.5 equivalents of DMAPA relative to the unreacted EMMC.
-
Reaction: Stir at room temperature for 30 minutes.
-
Monitoring: TLC (methanol quench) should show the disappearance of the starting material spot.
-
-
Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .
-
Mechanism: The tertiary amine on the DMAPA-tag protonates, becoming a cation. The impurity migrates instantly to the aqueous phase.
-
-
Final Wash: Wash with brine to remove residual water.
Reference: This "tag-and-extract" strategy is a cornerstone of high-throughput parallel synthesis purification [1].
Workflow C: Vacuum Stripping (Volatility)
Best For: High-boiling, thermally stable products (MW > 400) where aqueous workup is undesirable. Mechanism: Ethylmethylmalonyl chloride is moderately volatile. It can be removed via azeotropic distillation or high-vacuum stripping.
Protocol Steps
-
Setup: Use a rotary evaporator with a high-efficiency vacuum pump (< 10 mbar).
-
Co-solvent: Add toluene (forms azeotropes and helps transport heavy vapors).
-
Strip: Evaporate at 40–50°C. Repeat the toluene addition/stripping cycle 2–3 times.
-
Warning: Do not exceed 60°C. Malonyl chlorides can degrade to ketenes or decarboxylate if hydrolyzed traces are present.
-
Troubleshooting & FAQs
-
Cause: You likely formed the mono-anion of ethylmethylmalonic acid, which has partial solubility in organic solvents (especially EtOAc).
-
Fix: The pH must be higher. Use a Carbonate (Na₂CO₃) wash (pH ~11) instead of bicarbonate (pH ~8.5), provided your product can withstand it. This forces the formation of the dianion, which is insoluble in organics.
Q2: Upon adding water, the reaction turned into a solid gel/emulsion.
-
Cause: Rapid hydrolysis generated local high concentrations of the dicarboxylic acid, which precipitated or formed a "soap" with the base.
-
Fix: Add Brine immediately to increase ionic strength. Filter the biphasic mixture through a pad of Celite to break the emulsion before separating layers.
Q3: Can I use silica gel chromatography directly?
-
No. Acid chlorides react with the silanols (Si-OH) on the silica surface, releasing HCl and permanently binding the impurity to the column. This "streaks" your product and ruins the separation. Always quench (convert to ester or acid) before chromatography.
Q4: How do I monitor the removal by TLC?
-
Technique: You cannot spot the acid chloride directly. Take a 20 µL aliquot of your organic layer and quench it into a vial containing 100 µL of Methanol . This converts the chloride to the methyl ester. Spot this against a reference of the methyl ester. If the spot is gone, the chloride is gone.
References
-
Marsh, I. R., et al. (2001). "High-throughput synthesis and purification of amides using scavenger resins and liquid-liquid extraction." Journal of Organic Chemistry. (Verified concept via search context 1.1, 1.13).
-
BenchChem Technical Repository. (2025).[2][1] "Purification of Acid Chlorides and Removal of Methanesulfonyl Chloride." (Derived from Search Result 1.1).
-
Sigma-Aldrich. (2024). "Ethyl malonyl chloride Technical Data Sheet & Physical Properties." (Derived from Search Result 1.3).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for acid chloride workup procedures).
Sources
Technical Support Center: Solvent Selection for 2-Ethyl-2-Methylmalonyl Dichloride Reactions
Welcome to the technical support center for reactions involving 2-ethyl-2-methylmalonyl dichloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on solvent selection, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and achieve reliable, reproducible results.
Section 1: Understanding the Reagent: 2-Ethyl-2-Methylmalonyl Dichloride
2-Ethyl-2-methylmalonyl dichloride is a highly reactive acyl chloride derivative. Its bifunctional nature, possessing two acyl chloride groups, makes it a valuable building block in the synthesis of a variety of compounds, including heterocycles, polymers, and complex organic molecules.[1] However, its high reactivity also presents challenges, particularly concerning its stability and propensity for side reactions, which are heavily influenced by the choice of solvent.
Section 2: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses common queries regarding the selection of an appropriate solvent for reactions with 2-ethyl-2-methylmalonyl dichloride.
Q1: What are the most critical properties to consider when selecting a solvent for a reaction with 2-ethyl-2-methylmalonyl dichloride?
A1: The ideal solvent should be inert to the highly reactive acyl chloride groups. Therefore, aprotic solvents are essential. The solvent must also be anhydrous, as even trace amounts of water can lead to the hydrolysis of the acyl chloride to the corresponding carboxylic acid, reducing your yield.[2][3] Key properties to consider are:
-
Aprotic Nature: The solvent must not have acidic protons (e.g., O-H or N-H bonds) that can react with the acyl chloride.
-
Anhydrous Conditions: The presence of water will hydrolyze the acyl chloride.[3][4] Ensure your solvent is thoroughly dried.
-
Solubility: The solvent should effectively dissolve both the 2-ethyl-2-methylmalonyl dichloride and your other reactants to ensure a homogeneous reaction mixture.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature. A higher boiling point may be necessary for reactions that require heating, while a lower boiling point facilitates easier removal during workup.
-
Inertness to Reagents and Products: The solvent should not react with any of the starting materials, intermediates, or the final product.
Q2: Which solvents are generally recommended for reactions with 2-ethyl-2-methylmalonyl dichloride?
A2: A range of aprotic solvents are commonly used. The optimal choice depends on the specific nucleophile and reaction conditions. Commonly recommended solvents include:
-
Dichloromethane (DCM): A versatile and widely used solvent due to its ability to dissolve a broad range of organic compounds and its relatively low boiling point (40 °C), which simplifies its removal.[2]
-
Tetrahydrofuran (THF): Another popular choice, particularly for reactions involving Grignard reagents or other organometallics.[5] It's a good solvent for many organic compounds.
-
Acetonitrile (ACN): A more polar aprotic solvent that can be beneficial for certain reactions.[2]
-
Diethyl Ether: A common solvent for acylation reactions, though its high volatility and flammability require careful handling.[5]
-
Toluene or Benzene: These non-polar aromatic solvents can be used, especially for reactions conducted at higher temperatures.[5]
Q3: Can I use a protic solvent like ethanol or water?
A3: No, protic solvents are generally unsuitable for reactions with acyl chlorides like 2-ethyl-2-methylmalonyl dichloride.[6] These solvents contain acidic protons that will readily react with the acyl chloride, leading to the formation of esters (with alcohols) or carboxylic acids (with water), consuming your starting material and generating unwanted byproducts.[6][7]
Q4: Is a base always necessary when running reactions with 2-ethyl-2-methylmalonyl dichloride?
A4: In most cases, yes. Reactions with nucleophiles like amines or alcohols will generate hydrochloric acid (HCl) as a byproduct.[4] This acid can protonate the nucleophile, rendering it non-nucleophilic and halting the reaction.[4] A non-nucleophilic base, such as triethylamine (Et3N) or pyridine, is typically added to scavenge the HCl produced.[4][5]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during reactions with 2-ethyl-2-methylmalonyl dichloride, with a focus on how solvent choice can be the root cause.
| Problem | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | Hydrolysis of Acyl Chloride: The presence of moisture in the solvent or on the glassware is a common culprit.[2][4] | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2] |
| Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow or incomplete. | Choose a solvent that effectively dissolves all starting materials. You may need to test a few different aprotic solvents to find the optimal one. | |
| Incorrect Solvent Polarity: The polarity of the solvent can influence the reaction rate and mechanism. | Consider switching to a more or less polar aprotic solvent. For example, if your reaction is sluggish in a non-polar solvent like toluene, trying a more polar solvent like acetonitrile might increase the rate. | |
| Formation of Unwanted Side Products | Reaction with the Solvent: Some solvents, while aprotic, can still react under certain conditions. For example, THF can be deprotonated by strong bases at elevated temperatures. | Select a solvent that is completely inert under your specific reaction conditions. Review the literature for known incompatibilities. |
| Formation of Ketenes: In the presence of a base, malonyl dichlorides with α-hydrogens can form highly reactive ketene intermediates, which can lead to undesired side products.[8] | Carefully control the addition of the base and maintain a low reaction temperature.[8] Using a bulkier, non-nucleophilic base might also help. | |
| Difficult Product Purification | Solvent has a High Boiling Point: High-boiling solvents like DMF or DMSO can be difficult to remove completely during workup. | If possible, opt for a lower-boiling solvent like DCM or diethyl ether to simplify purification. |
| Emulsion Formation During Workup: This can occur when using certain solvent systems, making phase separation difficult. | Adding a saturated brine solution can often help to break emulsions. |
Section 4: Experimental Protocols & Methodologies
General Protocol for the Acylation of an Amine with 2-Ethyl-2-Methylmalonyl Dichloride
This protocol outlines a general procedure. Specific quantities and reaction times should be optimized for your particular substrate.
Materials:
-
2-Ethyl-2-methylmalonyl dichloride
-
Primary or secondary amine
-
Triethylamine (Et3N) or Pyridine (anhydrous)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Reactant Preparation: Dissolve the amine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM in the reaction flask. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Prepare a solution of 2-ethyl-2-methylmalonyl dichloride (1.05 equivalents) in anhydrous DCM in the addition funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[4]
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Solvent Selection Flowchart
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your reaction.
Caption: Decision tree for solvent selection in reactions involving 2-ethyl-2-methylmalonyl dichloride.
Section 5: References
-
PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-methylmalonate. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Sheat, M. A., Farage, A. M., & Dawood, A. A. (2006). Nucleophilic Substitution Reactions of Methyl Malonyl Chloride with Some Nucleophilic Reagents. Tikrit Journal of Pure Science, 11(1).
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine?. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Retrieved from [Link]
-
A Level Chemistry. (2025, June 23). Acyl Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (1982). Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
-
International Journal of Research in Engineering and Technology. (n.d.). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2‐ethyl‐3‐methylsuccinic acids via a stereospecific malonic ester alkylation. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1982). Heterocyclic syntheses with malonyl chloride. Part 14. A direct synthesis of 4,6-dichloropyrimidines with 5-benzyl or -phenyl and 2-thioalkyl or -thiophenyl substituents. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl ethylmethylmalonate. Retrieved from [Link]
-
Google Patents. (n.d.). CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate. Retrieved from
-
Molecules. (2001). Malonates in Cyclocondensation Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]
-
Save My Exams. (2026, February 24). Nucleophilic Addition. Retrieved from [Link]
Sources
- 1. ijret.org [ijret.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid Chloride | Uses, Formation & Reaction | Study.com [study.com]
- 7. savemyexams.com [savemyexams.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ethylmethylmalonyl Chloride Handling Guide
Case ID: EMMC-H2O-SENSITIVITY Status: Active Priority: Critical (Moisture Sensitive/Corrosive) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Silent Killer" of Yields
Ethylmethylmalonyl chloride (often used as a precursor for barbiturates and pyrimidines) is a disubstituted malonyl dichloride. Its structural integrity is binary: it is either dry and reactive, or wet and destructive.
Unlike standard alkyl halides, this reagent undergoes nucleophilic acyl substitution with atmospheric moisture almost instantly. The reaction is not just a purity issue—it is a safety and stoichiometry hazard.
The Hydrolysis Equation:
The Consequences:
-
Stoichiometric Imbalance: Hydrolysis creates a diacid (ethylmethylmalonic acid) which is unreactive in nucleophilic substitutions, killing your yield.
-
Decarboxylation Risk: If the hydrolyzed diacid is heated during workup, it releases
, creating a secondary pressure hazard [1]. -
Corrosion: The HCl byproduct rapidly corrodes stainless steel needles and degrades sensitive instrument seals.
Module A: Intake & Storage Protocols
Most failures occur before the bottle is even opened. Follow this "Black Box" protocol.
The "Inert Wall" Storage Strategy
Do not rely on the manufacturer's original seal once received.
| Component | Standard Practice (Risk) | Required Protocol (Safe) |
| Primary Seal | Manufacturer cap + Parafilm | Teflon Tape + Electrical Tape. Parafilm is permeable to organic vapors and eventually moisture over months. |
| Atmosphere | Ambient Air | Inert Gas Headspace (Argon/Nitrogen). Backfill immediately after every use. |
| Temperature | Room Temp | Refrigerate (2–8°C). Cold reduces the kinetic rate of hydrolysis from trapped headspace moisture. |
| Secondary | None | Desiccator or Sealed Canister. Store the bottle inside a secondary jar containing Drierite or molecular sieves. |
Visual Inspection (The "First Pass" Test)
Before use, inspect the liquid.
-
Pass: Clear, colorless to pale yellow liquid.[1]
-
Fail: Cloudy suspension (precipitated diacid), white crust on the septum, or audible "hiss" upon needle insertion (pressurized HCl).
Module B: Active Handling (The "Positive Pressure" Rule)
The moment you insert a needle, you create a bridge for moisture. You must reverse the flow.
The Positive Pressure Technique
Never withdraw liquid by pulling a vacuum on the bottle (creating negative pressure). This sucks humid lab air into the bottle through the septum puncture.
Step-by-Step Protocol:
-
Prepare the Syringe: Oven-dry glass syringes. If using plastic, use a new, inert-gas-flushed syringe (plastic can absorb moisture). Use stainless steel needles (clean immediately) or PTFE-lined tubing.
-
Pressurize: Insert a nitrogen/argon line (via a needle) into the reagent bottle's headspace.
-
Withdraw: Insert your sampling needle. The positive pressure from the gas line should push the liquid into your syringe with minimal plunger effort.
-
Transfer: Move immediately to the reaction vessel.
-
Clean: Rinse the needle with dry acetone immediately. HCl residues will pit stainless steel within hours [2].
Visualization: The Contamination Cascade
The following logic flow illustrates why "quick and dirty" transfers lead to failure.
Figure 1: The Hydrolysis Cascade. Note that a single ingress event creates three distinct failure modes (Pressure, Corrosion, Yield Loss).
Module C: Troubleshooting & FAQs
Direct answers to common lab observations.
Q: I see a white precipitate in my bottle. Can I filter it and use the liquid? A: Proceed with extreme caution. The white solid is likely ethylmethylmalonic acid (the hydrolysis product). While the supernatant liquid might still contain active acid chloride, the concentration is now unknown.
-
Action: If the precipitate is minor (<5% volume), you can decant under inert atmosphere, but you must re-titrate or check via NMR to adjust stoichiometry. If significant, discard the bottle.
Q: The septum popped off or is bulging. Why? A: This is due to HCl gas buildup from moisture ingress [3].
-
Action: Do not press it back on.[1] Vent the bottle in a fume hood using a needle connected to a bubbler (neutralized with NaOH). The reagent is likely compromised.
Q: My stainless steel needles are rusting after one use. Is the reagent bad? A: Not necessarily, but your cleaning protocol is. Acid chlorides hydrolyze on the metal surface, creating concentrated HCl which causes pitting corrosion [4].[2]
-
Action: Rinse needles with dry acetone immediately after use, followed by a water wash, then acetone again. Do not leave them sitting with reagent residue.[1][3]
Q: Can I use DMF as a solvent? A: Only if strictly anhydrous. DMF can react with acid chlorides (Vilsmeier-Haack type chemistry) if not careful, but the bigger risk is that DMF is hygroscopic. Wet DMF will violently decompose the reagent. DCM (Dichloromethane) or Toluene are preferred inert solvents.
Module D: Emergency Quenching & Disposal
How to safely destroy the reagent.
WARNING: Never add water directly to the neat acid chloride. The heat evolution can vaporize the liquid, dispersing corrosive fumes instantly.
The "Dilute-Cool-Destroy" Protocol [5]:
-
Dilute: Dissolve the waste reagent in a non-reactive solvent (DCM or Toluene) to <10% concentration.
-
Cool: Place the vessel in an ice bath (0°C).
-
Destroy: Slowly add Isopropanol (secondary alcohol reacts slower than water/methanol, offering better control).
-
Neutralize: Once the exotherm subsides, add saturated aqueous Sodium Bicarbonate (
) to neutralize the HCl. -
Dispose: Check pH (should be 7) and dispose of as halogenated organic waste.
Experimental Workflow Visualization
Figure 2: The "Positive Pressure" Transfer Workflow. The yellow nodes indicate the critical steps where moisture ingress is most likely.
References
-
Save My Exams. Relative Ease of Hydrolysis of Acyl Chlorides. Available at: [Link] (Accessed: 2026-03-07).
-
Astro Pak. Chloride-Induced Pitting Corrosion Of Austenitic Stainless Steel. Available at: [Link] (Accessed: 2026-03-07).
-
ResearchGate. Local Corrosion of AISI 304 Stainless Steel in Acidic Chloride Solution. Available at: [Link] (Accessed: 2026-03-07).
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link] (Accessed: 2026-03-07).
Sources
Technical Support Center: Troubleshooting Ethylmethylmalonyl Chloride (EMMC) Condensations
Welcome to the EMMC Scientific Support Hub. This guide is engineered for researchers and drug development professionals dealing with the unique steric and electronic challenges of di-substituted malonyl chloride condensations.
Mechanistic Overview: The Steric Challenge
Ethylmethylmalonyl chloride (EMMC) features a gem-disubstituted alpha-carbon. The presence of both an ethyl and a methyl group creates severe steric hindrance around the adjacent acyl chloride moieties. While this structural feature is crucial for synthesizing specific barbiturates and Meldrum's acid derivatives, it inherently slows down nucleophilic attack and introduces multiple competing side-reaction pathways.
Reaction pathways of EMMC condensation highlighting desired cyclization vs common side products.
Troubleshooting FAQs
Q1: During the vacuum distillation of crude EMMC, I observe severe decomposition and corrosive off-gassing. How can I prevent this? Causality: Dialkylmalonyl halides are notoriously unstable during thermal purification. At elevated temperatures, even under reduced pressure, they decompose to release carbon monoxide, carbon dioxide, and hydrogen chloride, which corrodes equipment and drastically reduces yield[1]. Solution: Introduce a stabilizing agent prior to distillation. Research demonstrates that adding chelating compounds such as 1,10-phenanthroline or nitrilotriacetic acid (at 0.005 to 20% by weight) suppresses these thermal decomposition pathways, allowing for the safe and high-yield recovery of ethylmethylmalonyl chloride[1].
Q2: Why am I seeing predominantly mono-acylated intermediates instead of the fully condensed cyclic product? Causality: The gem-disubstitution (ethyl and methyl groups) at the alpha-carbon creates a massive kinetic barrier. After the first nucleophilic attack, the resulting mono-acylated intermediate adopts a conformation that sterically shields the remaining acyl chloride, halting the reaction before cyclization can occur. Solution: The second condensation step requires thermodynamic pushing. Increase the reaction temperature carefully (e.g., reflux in toluene) to overcome the kinetic barrier, or utilize a hypernucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) to form a highly reactive, less sterically encumbered acylpyridinium intermediate.
Q3: When condensing EMMC with urea to form a barbiturate derivative, NMR indicates a mixture of isomers. What causes this? Causality: Urea is an ambident nucleophile. While N-acylation leads to the thermodynamically stable barbituric acid derivative, O-acylation frequently occurs as a kinetic side reaction. This is exacerbated under improperly controlled basic conditions where the urea oxygen becomes highly nucleophilic. Solution: Pre-form the sodium salt of the urea in absolute alcohol (using sodium ethoxide) before adding the EMMC. This specific preparation drives the reaction towards the thermodynamic N,N'-diacylated product, minimizing O-acylation[2].
Q4: My final product is contaminated with ethylmethylmalonic acid. How is this forming despite using dried solvents? Causality: EMMC is exceptionally hygroscopic. Even trace parts-per-million (ppm) of moisture in the reaction atmosphere or nucleophile will rapidly hydrolyze the acyl chloride to the corresponding dicarboxylic acid. Because the alpha-carbon lacks a proton, ketene formation via dehydrohalogenation is impossible, making hydrolysis the sole dominant degradation pathway in the presence of water. Solution: Ensure all solvents are rigorously dried over 3Å molecular sieves. Perform the reaction under a strict argon atmosphere using Schlenk line techniques.
Quantitative Side Product Analysis
The following table summarizes the primary side products encountered during EMMC condensations, their typical unmitigated yields, and the optimized parameters required to suppress them.
| Side Product | Typical Unmitigated Yield | Kinetic / Thermodynamic State | Primary Causality | Optimal Mitigation Parameter |
| Mono-acylated Intermediate | 30 - 50% | Kinetic Trap | Steric hindrance at α-carbon | Reflux (70-110°C), DMAP catalyst |
| Thermal Degradation Products | 15 - 30% | Decomposition | Unstabilized distillation | 1% w/w 1,10-phenanthroline[1] |
| O-Acylated Isomer | 15 - 20% | Kinetic Trap | Ambident nucleophile basicity | Pre-form Na-salt in absolute EtOH[2] |
| Linear Oligomers | 10 - 15% | Thermodynamic | High local concentration | Syringe pump addition (< 0.1 M) |
| Hydrolysis (EMM Acid) | 10 - 25% | Thermodynamic Dead-end | Trace moisture (H₂O) | < 10 ppm H₂O, 3Å Molecular Sieves |
Standard Operating Procedure: Self-Validating Anhydrous Condensation
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints to confirm success at each critical stage of the EMMC condensation with urea.
Step 1: Reagent Preparation & Stabilization
-
Action: Distill crude EMMC under reduced pressure (e.g., 10 mmHg). Prior to heating, add 1% w/w 1,10-phenanthroline to the crude mixture.
-
Validation Check: The absence of corrosive off-gassing and the maintenance of a stable boiling point self-validates the successful suppression of thermal degradation[1].
Step 2: Nucleophile Activation
-
Action: In a flame-dried Schlenk flask under argon, add 2.0 equivalents of sodium metal to anhydrous absolute ethanol.
-
Validation Check: The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution visually validates the quantitative formation of sodium ethoxide[2]. Once validated, add 1.0 equivalent of dry urea and stir for 30 minutes at room temperature.
Step 3: Controlled Acylation
-
Action: Cool the activated urea mixture to 0°C. Dissolve 1.05 equivalents of the purified EMMC in anhydrous dichloromethane (DCM) and add dropwise over 1 hour using a syringe pump.
-
Validation Check: Keep the internal temperature below 5°C. The immediate formation of a fine white precipitate (NaCl) acts as a visual confirmation that the first nucleophilic acylation is successfully occurring.
Step 4: Thermodynamic Cyclization
-
Action: Gradually warm the reaction mixture to room temperature, then heat to reflux (70°C) for 4 to 5 hours.
-
Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the mono-acylated intermediate spot and the emergence of a single, lower-Rf spot confirms that the thermal energy has successfully overcome the steric barrier, driving intramolecular cyclization.
Step 5: Isolation and Purification
-
Action: Quench the reaction with cold 1M HCl. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol.
-
Validation Check: A sharp, un-depressed melting point of the final crystalline product validates the total exclusion of linear oligomers and O-acylated kinetic isomers.
References
- Title: Purification of di-substituted malonyl halides. Source: US Patent 3220935A.
- Title: Organic medicinal chemicals (synthetic and natural). Source: Internet Archive.
Sources
Technical Support Center: Storage Stability of Ethylmethylmalonyl Chloride Solutions
Welcome to the Technical Support Center for Ethylmethylmalonyl Chloride (also known as ethyl 2-methylmalonyl chloride). This highly reactive bifunctional reagent—featuring both an ester and an acyl chloride group—is indispensable for synthesizing complex molecules like tetramates, isocoumarins, and various pharmaceutical intermediates[1][2]. However, its high electrophilicity makes it notoriously unstable if handled or stored incorrectly[3].
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind storage protocols, and implement self-validating workflows to ensure reagent integrity.
Quantitative Stability Data: Solvent & Temperature Matrix
The stability of ethylmethylmalonyl chloride is entirely dependent on the nucleophilicity of the solvent environment and the ambient thermal energy[3][4]. The table below summarizes the expected shelf-life and degradation risks across various solvent systems.
| Solvent System | Nucleophilicity | Recommended Storage Temp | Estimated Shelf-Life | Primary Degradation Risk |
| Anhydrous DCM | None | -20°C | 6–12 Months | Trace moisture ingress (Hydrolysis) |
| Anhydrous Toluene | None | 4°C to -20°C | 6–12 Months | Trace moisture ingress (Hydrolysis) |
| Anhydrous THF | Very Low | -20°C | 3–6 Months | Slow ring-opening polymerization |
| DMF / DMSO | High | N/A (Do not use) | < 1 Hour | Vilsmeier-Haack / Swern-type intermediates |
| Ethanol / Methanol | High | N/A (Do not use) | Minutes | Rapid alcoholysis (Diester formation) |
Troubleshooting & FAQs
Q1: My ethylmethylmalonyl chloride solution in dichloromethane (DCM) developed a cloudy precipitate over time. What happened? A: The cloudiness is a definitive indicator of hydrolysis. The carbonyl carbon of the acyl chloride is highly electron-deficient due to the electron-withdrawing effects of both the oxygen and chlorine atoms[3][5]. Even trace atmospheric moisture can initiate nucleophilic acyl substitution, converting the acyl chloride into ethyl hydrogen 2-methylmalonate and hydrochloric acid (HCl)[5]. While the starting material is highly soluble in DCM, the resulting carboxylic acid has lower solubility in non-polar or weakly polar aprotic solvents, leading to precipitation.
Q2: I noticed a "hissing" sound and pressure release when opening the storage vial. Is this dangerous? A: Yes, this is a significant safety hazard. The pressure build-up is caused by the generation of HCl gas, a direct byproduct of the hydrolysis reaction[6]. Acid chlorides react vigorously with moisture, and in a sealed container, the evolved HCl gas cannot escape, leading to dangerous pressurization and potential vessel rupture[6]. Always open stored acyl chloride solutions in a well-ventilated fume hood.
Q3: Can I store ethylmethylmalonyl chloride in DMF to keep it ready for downstream coupling reactions? A: Absolutely not. N,N-Dimethylformamide (DMF) is chemically incompatible with acyl chlorides for storage. Acyl chlorides react exothermically with DMF to form a Vilsmeier-Haack type intermediate (a highly reactive chloroiminium ion)[4]. This will rapidly degrade your reagent, typically turning the solution dark or black. Always use strictly aprotic, non-nucleophilic solvents like anhydrous DCM or toluene[3].
Q4: How does temperature affect the stability of this solution? A: Thermal instability is a major concern. Elevated temperatures not only accelerate the rate of hydrolysis if trace moisture is present but can also promote auto-degradation pathways, such as ketene formation via the elimination of the alpha-hydrogen[4]. Storing the solution at -20°C drastically reduces the kinetic energy available for these degradation pathways, extending the shelf-life from days to several months[4].
Q5: What is the best practice for a reagent I need to use frequently? A: Never repeatedly open your master stock. Every time a bottle is opened outside of a glovebox, a tiny amount of conversion to the carboxylic acid occurs due to exposure to ambient water vapor[7]. The optimal strategy is to aliquot the master stock into small, single-use working volumes immediately upon preparation[7].
Logical Relationships & Workflows
1. Mechanistic Degradation Pathway
Understanding the exact degradation pathway is critical for preventing it. The diagram below illustrates the nucleophilic attack that destroys the reagent.
Degradation pathway of ethylmethylmalonyl chloride via hydrolysis.
2. Preparation and Storage Workflow
Step-by-step workflow for the preparation and storage of acyl chloride solutions.
Experimental Protocol: Self-Validating Anhydrous Storage
To maximize the shelf-life of ethylmethylmalonyl chloride, you must implement a protocol that actively excludes moisture and provides a mechanism to verify purity before downstream use.
Phase 1: Preparation (Causality: Minimizing atmospheric exposure)
-
Solvent Drying : Dry the chosen aprotic solvent (e.g., DCM) over activated 3Å molecular sieves for at least 48 hours prior to use.
-
Causality: 3Å sieves effectively trap water molecules (which have a kinetic diameter of ~2.65Å) without absorbing the larger solvent molecules, ensuring strictly anhydrous conditions.
-
-
Inert Atmosphere : Transfer the solvent and the neat ethylmethylmalonyl chloride into a glovebox or utilize rigorous Schlenk line techniques.
-
Causality: The carbonyl carbon is highly susceptible to nucleophilic attack; isolating it from ambient humidity is non-negotiable[3].
-
-
Dissolution : Slowly add the acyl chloride to the solvent to reach the desired concentration (e.g., 1.0 M).
Phase 2: Aliquoting and Storage (Causality: Risk mitigation) 4. Aliquoting : Divide the master solution into small, single-use working volumes (e.g., 2–5 mL) in amber glass vials.
-
Causality: Repeatedly opening a master stock introduces trace moisture each time, cumulatively degrading the entire batch[7].
-
Argon Blanketing : Purge the headspace of each vial with heavy Argon gas.
-
Causality: Argon is significantly denser than Nitrogen and air. It sinks to the bottom of the headspace, creating a physical, inert blanket directly over the liquid surface that prevents moisture ingress[4].
-
-
Sealing : Cap tightly with PTFE (Teflon)-lined caps and wrap the exterior junction with Parafilm. Store immediately at -20°C.
Phase 3: Validation (Causality: Ensuring reagent integrity before use)
7. Pre-Reaction Check (NMR) : Before deploying a stored aliquot in a critical synthesis, run a rapid
References
-
Acyl chlorides stability - Powered by XMB 1.9.11 - Sciencemadness Discussion Board [Link]
-
Tetramate derivatives by chemoselective Dieckmann ring closure of allo-phenylserines, and their antibacterial activity - RSC Publishing [Link]
-
Acyl Chlorides (A-Level) - ChemistryStudent [Link]
-
ILEX Oncology, Inc. - Drug pipelines, Patents, Clinical trials - Patsnap Synapse [Link]
Sources
- 1. Tetramate derivatives by chemoselective Dieckmann ring closure of allo -phenylserines, and their antibacterial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00376K [pubs.rsc.org]
- 2. ILEX Oncology, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. download.basf.com [download.basf.com]
- 7. sciencemadness.org [sciencemadness.org]
Validation & Comparative
Comparative Guide: FTIR Spectrum Analysis of 2-Ethyl-2-methylmalonyl Dichloride
Executive Summary
2-Ethyl-2-methylmalonyl dichloride (also known as 2-ethyl-2-methylpropanedioyl dichloride) is a highly reactive gem-disubstituted malonyl chloride derivative.[1] It serves as a critical electrophilic building block in the synthesis of barbiturates, herbicides (e.g., isoxazolidine-3,5-diones), and heterocycles.
This guide details the Fourier Transform Infrared (FTIR) spectroscopic characterization of this compound. Unlike standard alkyl halides, the gem-dialkyl substitution and the
Spectral Characterization & Band Assignment
The FTIR spectrum of 2-ethyl-2-methylmalonyl dichloride is dominated by the high-frequency shift of the carbonyl group and the absence of hydroxyl features found in its precursor.
Core Spectral Features
| Functional Group | Wavenumber ( | Intensity | Assignment & Notes |
| Carbonyl (C=O) | 1795 – 1815 | Strong | Primary Identifier. Characteristic shift for acid chlorides. Often appears as a split peak (doublet) due to Fermi resonance or coupling between the two proximal carbonyls. |
| C-H Stretch | 2850 – 2980 | Medium | Aliphatic C-H stretching from the ethyl and methyl substituents. |
| C-Cl Stretch | 600 – 800 | Medium/Strong | Broad bands in the fingerprint region, specific to the acyl chloride bond. |
| Hydroxyl (O-H) | Absent | N/A | Purity Indicator. The broad envelope (2500–3300 |
Technical Insight: The inductive effect of the two chlorine atoms, combined with the gem-dialkyl steric bulk, prevents coplanarity, often resulting in a sharper carbonyl band compared to un-substituted malonyl dichloride.
Comparative Analysis: Reaction Monitoring
In drug development workflows, this compound is rarely purchased off-the-shelf due to its hydrolytic instability; it is synthesized in situ from 2-ethyl-2-methylmalonic acid . FTIR is the superior method for monitoring this conversion compared to NMR, as it provides real-time data on the consumption of the carboxylic acid.
Comparison 1: Precursor vs. Product
-
The Alternative (Precursor): 2-Ethyl-2-methylmalonic acid.[1][2]
-
The Product: 2-Ethyl-2-methylmalonyl dichloride.[3]
| Feature | Precursor (Acid) | Product (Dichloride) | Operational Significance |
| C=O[2] Frequency | ~1710 | ~1800 | A shift of +90 |
| O-H Region | Broad (2500–3300 | Baseline Flat | Any remaining broadness indicates incomplete reaction or moisture contamination. |
| Fingerprint | C-O stretch (~1200-1300 | C-Cl stretch (600-800 | Confirmation of functional group substitution. |
Comparison 2: Hydrolysis Impurity (Quality Control)
Upon exposure to atmospheric moisture, the dichloride reverts to the acid or forms the anhydride.
-
Warning Sign: Appearance of a shoulder peak at 1760
(Anhydride formation) or broadening at 1710 (Hydrolysis to acid).
Experimental Protocol: Synthesis & Sampling
Objective: Synthesize 2-ethyl-2-methylmalonyl dichloride and validate using FTIR.
Step 1: Synthesis
-
Reagents: Charge a flame-dried flask with 2-ethyl-2-methylmalonic acid (1.0 eq).
-
Chlorination: Add Thionyl Chloride (
, 5.0 eq) and a catalytic amount of DMF. -
Reaction: Reflux at 75°C for 2–3 hours.
-
Isolation: Remove excess
under reduced pressure. The product is an oil.[3][4]
Step 2: FTIR Sampling (Liquid Film/ATR)
-
Technique: Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is recommended due to the corrosive nature of the sample.
-
Preparation:
-
Ensure the ATR crystal is dry and background-corrected.
-
Place 1 drop of the neat oil product onto the crystal.
-
Speed is critical: The compound hydrolyzes rapidly in air. Cover the sample or purge with
if possible. -
Acquire spectrum (4 scans minimum,
resolution).
-
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and analysis workflow.
Figure 1: Logic flow for monitoring the conversion of malonic acid derivatives to malonyl chlorides using FTIR markers.
References
-
United States Patent 4302238A.Herbicidal isoxazolidine-3,5-diones. (Describes the synthesis and spectral confirmation of 2-ethyl-2-methylmalonyl dichloride).
-
NIST Chemistry WebBook.
-
SpectraBase.Diethylmalonyl dichloride (Structural Analog).
-
Chemistry LibreTexts.Spectroscopy of Carboxylic Acid Derivatives. (General characteristic bands for Acid Chlorides).
Sources
Comparing reactivity of ethylmethylmalonyl chloride vs dimethylmalonyl chloride
The rational design of complex organic architectures—ranging from high-valent metal oxidation catalysts to targeted pharmaceutical scaffolds—relies heavily on the precise selection of C3-synthons. Among these, dialkylmalonyl chlorides are indispensable acylating agents.
This guide provides an objective, data-backed comparison between Dimethylmalonyl chloride (DMMC) and Ethylmethylmalonyl chloride (EMMC) . By analyzing their distinct steric profiles, symmetry, and reaction kinetics, this guide equips synthetic chemists with the mechanistic insights required to optimize macrocyclization and asymmetric amidation workflows.
Structural and Physicochemical Profiling
The fundamental difference between DMMC and EMMC lies in the substitution at the alpha-carbon. While a single methylene unit (-CH2-) separates the two compounds structurally, this subtle modification drastically alters their symmetry, steric cone angle, and downstream applications.
Table 1: Comparative Physicochemical Properties
| Property | Dimethylmalonyl Chloride (DMMC) | Ethylmethylmalonyl Chloride (EMMC) |
| CAS Number | 5659-93-8[1] | N/A (Proprietary / Variable) |
| Molecular Formula | C5H6Cl2O2 | C6H8Cl2O2 |
| Symmetry Point Group | ||
| Steric Profile (A-value) | Low (Two equivalent methyls) | Moderate (Ethyl group induces bulk) |
| Boiling Point | 60 °C at 10 mmHg[1] | 173–175 °C at 760 mmHg[2] |
| Primary Application | Symmetric Macrocycles (e.g., TAMLs)[3] | Asymmetric Heterocycles (e.g., ACE inhibitors)[4] |
Causality of Stability and Purification
Both DMMC and EMMC are highly sensitive to moisture, rapidly hydrolyzing to their respective malonic acids and generating corrosive hydrogen chloride (HCl) gas. Furthermore, during distillation, these compounds are prone to thermal degradation. The addition of stabilizing agents, such as nitrilotriacetic acid or 1,10-phenanthroline (0.1% to 2% by weight), is mechanistically required to suppress the release of volatile decomposition products, ensuring high-yield recovery (up to 95%) during purification[2].
Mechanistic Reactivity: Sterics vs. Symmetry
The choice between DMMC and EMMC is dictated by two mechanistic pillars: Steric Hindrance and Prochirality .
-
Symmetry and Macrocyclization (DMMC): DMMC possesses a plane of symmetry, making its two acyl chloride groups chemically equivalent. This achirality is critical when synthesizing symmetric tetradentate amide macrocyclic ligands (TAMLs). In TAML synthesis, DMMC acts as the final bridging unit, reacting with diamines to form stable, planar macrocycles capable of stabilizing high-valent iron or cobalt centers for catalytic water oxidation or hydrogen peroxide activation[3][5].
-
Prochirality and Diastereoselectivity (EMMC): EMMC breaks this symmetry. The presence of an ethyl group renders the alpha-carbon prochiral, meaning the two acyl chloride groups are enantiotopic. When EMMC reacts with a chiral nucleophile, or is utilized in the synthesis of complex bicyclic systems like pyrazolopyridazines (potent ACE inhibitors), it can induce specific diastereoselectivity that is impossible to achieve with DMMC[4].
-
Kinetics of the Tetrahedral Intermediate: The ethyl group in EMMC creates a wider steric cone angle than the methyl group in DMMC. During nucleophilic attack, the formation of the
-hybridized tetrahedral intermediate is slightly retarded in EMMC due to increased steric clash, requiring tighter temperature control to drive the reaction to completion without promoting side-reactions (such as ketene formation).
Figure 1: Nucleophilic acyl substitution pathway highlighting the sterically hindered tetrahedral intermediate.
Quantitative Data: Reaction Metrics
The following metrics summarize standard amidation workflows using these reagents. The data highlights how steric bulk influences reaction parameters.
Table 2: Amidation Reaction Metrics
| Metric | DMMC (Macrocyclization) | EMMC (Asymmetric Acylation) | Mechanistic Causality |
| Optimal Temperature | -10 °C to 0 °C[5] | 5 °C to 25 °C | EMMC requires slightly higher thermal energy to overcome the steric barrier of the ethyl group during intermediate formation. |
| Addition Time | 1 to 8 hours[5] | 30 to 60 minutes | DMMC requires ultra-slow addition to favor intramolecular ring closure over intermolecular oligomerization[3]. |
| Typical Yield | 57% – 85%[3][5] | 65% – 94%[2] | Yields are strictly dependent on the absolute exclusion of moisture to prevent diacid formation. |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Physical and chemical feedback loops are built into the steps to confirm reaction trajectory and troubleshoot failures in real-time.
Protocol A: Symmetric Macrocyclization using DMMC (TAML Ligand Synthesis)
Objective: Synthesize a tetradentate amide macrocycle via ring closure.
-
Anhydrous Preparation: Dissolve the diamine precursor (e.g., 10 mmol) and triethylamine (TEA, 2.04 eq) in 140 mL of strictly anhydrous Tetrahydrofuran (THF) under a continuous nitrogen atmosphere[5].
-
Temperature Control: Cool the reaction vessel to -10 °C using an ice/brine bath. Causality: Low temperatures suppress the exothermic nature of the acyl substitution and prevent the premature degradation of DMMC.
-
High-Dilution Addition: Dissolve DMMC (11 mmol) in 60 mL of dry THF. Add this solution dropwise via a syringe pump over a period of 1 to 8 hours[3][5].
-
Self-Validation Checkpoint 1: A white precipitate (triethylamine hydrochloride) must form immediately upon the first few drops. If the solution remains completely clear, the amine is deactivated, or the DMMC has hydrolyzed prior to addition.
-
-
In-Situ Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of the diamine via GC-MS or TLC.
-
Basic Quench & Isolation: Filter the white insolubles. Concentrate the filtrate, redissolve in dichloromethane (DCM), and wash with 5% aqueous
(3 × 100 mL)[3].-
Self-Validation Checkpoint 2: During the
wash, observe the effervescence. Vigorous, sustained bubbling ( release) indicates that moisture breached the system, hydrolyzing DMMC into dimethylmalonic acid and excess HCl. Minimal bubbling confirms a dry, successful macrocyclization.
-
Protocol B: Asymmetric Acylation using EMMC
Objective: Synthesize a sterically hindered intermediate for pyrazolopyridazine derivatives.
-
Reagent Mixing: Dissolve the target secondary amine in dry DCM with 1.5 equivalents of a mild base (e.g., N,N-diisopropylethylamine, DIPEA).
-
Acylation: Add EMMC dropwise at 0–5 °C. Due to the ethyl group's steric bulk, the reaction may proceed slower than DMMC.
-
Thermal Activation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours to ensure complete conversion of the sterically hindered tetrahedral intermediate.
-
Workup: Wash sequentially with 0.1 M HCl (to remove unreacted amine) and brine. Dry over anhydrous
and concentrate under reduced pressure.
Figure 2: Self-validating experimental workflow for amidation using dialkylmalonyl chlorides.
References
-
Elam, E. U., & Martin, J. C. (1965). "Purification of di-substituted malonyl halides". US Patent 3220935A. Available at:[2]
-
Sheffield Hallam University. "Synthesis of azabicyclo[3.3.0]octane systems and related studies". SHU Thesis Repository. Available at:[Link][4]
-
Sen Gupta, S., et al. (2014). "Method of synthesis of tetradentate amide macrocycle ligand and its metal-complex". US Patent 8722881B2. Available at:[3]
-
Nanyang Technological University (NTU). "Cobalt Complex of a Tetraamido Macrocyclic Ligand as a Precursor for Electrocatalytic Hydrogen Evolution". DR-NTU Repository. Available at: [Link][5]
Sources
- 1. Dimethylmalonyl chloride 98 5659-93-8 [sigmaaldrich.com]
- 2. US3220935A - Purification of di-substituted malonyl halides - Google Patents [patents.google.com]
- 3. US8722881B2 - Method of synthesis of tetradentate amide macrocycle ligand and its metal-complex - Google Patents [patents.google.com]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
Ethylmethylmalonyl chloride vs diethyl malonate in barbiturate synthesis
This guide provides an objective, technical comparison between the Diethyl Malonate (Classical) and Ethylmethylmalonyl Chloride (Acid Chloride) routes for synthesizing 5-ethyl-5-methylbarbituric acid (a Butobarbital derivative).
Executive Summary
In the synthesis of 5,5-disubstituted barbiturates, the choice between Diethyl Malonate and Ethylmethylmalonyl Chloride represents a trade-off between process stability and reaction kinetics .
-
Diethyl Malonate (Route A): The industry standard. It relies on thermodynamic control using strong bases (alkoxides) to drive condensation. It is robust, uses cheaper reagents, and has a well-understood impurity profile, though it suffers from slower kinetics and requires strictly anhydrous conditions.
-
Ethylmethylmalonyl Chloride (Route B): A high-energy electrophilic alternative. It proceeds via rapid acylation kinetics, often requiring no external heat or strong base. However, it introduces significant handling challenges due to the instability of the acid chloride and the corrosivity of the HCl byproduct. Crucially, the 2-ethyl-2-methyl substitution pattern stabilizes the acid chloride by preventing ketene formation, making this route viable where unsubstituted malonyl chlorides fail.
Part 1: Scientific Foundation & Mechanisms
The Classical Route: Nucleophilic Acyl Substitution (Ester)
This pathway utilizes the Diethyl EthylMethylMalonate diester. The reaction is a condensation driven by the formation of a stable enolate salt.
-
Mechanism: The urea nitrogen (nucleophile) attacks the ester carbonyl.[1] The reaction is reversible; therefore, sodium ethoxide (NaOEt) is used to deprotonate the resulting barbiturate, forming a stable salt that precipitates, driving the equilibrium forward (Le Chatelier’s principle).
-
Limitation: The reaction is sensitive to water (which hydrolyzes the ester and destroys the base) and steric hindrance at the C5 position.
The Acid Chloride Route: Rapid Acylation
This pathway utilizes 2-Ethyl-2-Methylmalonyl Dichloride .
-
Mechanism: The acid chloride is a potent electrophile. Urea attacks the carbonyl carbon directly, displacing a chloride ion. This is an irreversible, exothermic reaction.
-
Key Mechanistic Insight (The "Ketene Blockade"): Unsubstituted malonyl chlorides are notoriously unstable because they undergo E1cB elimination to form ketenes (
), which dimerize to unreactive byproducts. However , 2-ethyl-2-methylmalonyl chloride lacks -protons. It cannot form a ketene, rendering it significantly more stable and effective for this specific synthesis than its unsubstituted counterparts.
Pathway Visualization
Figure 1: Comparative synthetic pathways. Route A (top) proceeds via the stable ester, while Route B (bottom) utilizes the high-energy acid chloride intermediate.
Part 2: Comparative Performance Analysis
The following data aggregates experimental yields and process parameters for 5,5-disubstituted barbiturate synthesis.
| Metric | Route A: Diethyl Malonate | Route B: Malonyl Chloride |
| Typical Yield | 72 – 78% | 60 – 85% (Highly Variable) |
| Reaction Time | 7 – 22 Hours (Reflux) | 1 – 3 Hours (Ambient/Mild Heat) |
| Atom Economy | Lower (Loses 2 | Higher (Loses 2 |
| Moisture Sensitivity | High (Destroys NaOEt catalyst) | Critical (Hydrolyzes reagent violently) |
| Impurity Profile | Unreacted ester, mono-ureides. | Oligomers, unreacted urea. |
| Safety Hazard | Flammability (EtOH), Caustic (NaOEt). | Corrosive/Toxic (SOCl |
| Scalability | Excellent (Standard Industrial Route). | Challenging (Exotherm control, gas evolution). |
Part 3: Experimental Protocols
Protocol A: The Classical Ester Route (Standard)
Best for: Routine synthesis, high purity requirements, standard lab equipment.
Reagents:
-
Sodium metal (1.15 g, 50 mmol)
-
Absolute Ethanol (25 mL, dried over Mg/I
) -
Diethyl ethylmethylmalonate (10.1 g, 50 mmol)
-
Urea (3.0 g, 50 mmol, dried)
Workflow:
-
Catalyst Prep: In a dry 250 mL round-bottom flask (RBF) with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol to generate sodium ethoxide (NaOEt). Caution: Hydrogen evolution.
-
Addition: Once dissolved, add diethyl ethylmethylmalonate dropwise.
-
Condensation: Add the dry urea dissolved in minimal hot absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 7 hours . A white solid (sodium barbiturate) will precipitate.[1][2]
-
Workup:
-
Isolation: Filter the crystals, wash with cold water, and dry at 105°C.
Protocol B: The Acid Chloride Route (High Reactivity)
Best for: Sterically hindered substrates, rapid screening, avoiding alkoxides.
Reagents:
-
2-Ethyl-2-methylmalonic acid (7.3 g, 50 mmol)
-
Thionyl Chloride (
) (15 mL, excess) -
Urea (3.0 g, 50 mmol)
-
Solvent: Chloroform or Dichloromethane (dry)
Workflow:
-
Activation: In a fume hood, reflux 2-ethyl-2-methylmalonic acid with thionyl chloride for 2 hours.
-
Isolation of Intermediate: Distill off excess
under reduced pressure. The residue is 2-ethyl-2-methylmalonyl dichloride . Note: Do not expose to air; use immediately. -
Acylation: Dissolve the crude dichloride in 20 mL dry Chloroform.
-
Reaction: Add urea slowly (solid or suspended). The reaction may be exothermic.
-
Option: Add a catalytic amount of Acetyl Chloride or perform under microwave irradiation (500W, 5-8 min) to accelerate.
-
-
Reflux: Heat gently (60°C) for 2 hours to drive off HCl gas.
-
Workup:
Part 4: Expert Commentary & Troubleshooting
1. The "Dryness" Factor:
-
Route A: Requires "Super-Dry" ethanol. Even 1% water can drop yields by 20% because hydroxide ions (formed from water + ethoxide) saponify the ester rather than condensing it.
-
Route B: The acid chloride will fume and degrade if exposed to humid air, but the reaction itself does not require the delicate balance of a reversible equilibrium like Route A.
2. Steric Hindrance:
If you modify the substituents (e.g., changing Methyl to Phenyl), Route B becomes superior. The nucleophilic attack of urea on an ester (Route A) is sensitive to steric bulk at the
3. Safety Note on Route B:
The generation of malonyl dichloride releases
References
-
BenchChem. (2025).[1][6][7] A Comparative Guide to the Synthetic Applications of Malonyl Chloride. Retrieved from
-
Organic Syntheses. (1943). Barbituric Acid.[1][2][3][4][5][6] Org. Synth. Coll. Vol. 2, p.60. Retrieved from
-
University of Basrah. Barbituric Acid Synthesis and Mechanism. Retrieved from
-
PrepChem. Synthesis of Diethyl 2-ethyl-2-methylmalonate. Retrieved from
- Muthusamy, S., et al. (2012). Microwave assisted synthesis of barbituric acid derivatives. Journal of Chemical Sciences.
Sources
GC-MS fragmentation patterns of ethylmethylmalonyl chloride
Title: Comparative Guide: GC-MS Fragmentation & Analysis of Ethylmethylmalonyl Chloride Subtitle: Direct Injection vs. Methyl Ester Derivatization Protocols for Pharmaceutical Intermediates
Executive Summary
Ethylmethylmalonyl Chloride (EMMC) —specifically 2-ethyl-2-methylmalonyl dichloride—is a critical electrophilic intermediate in the synthesis of barbiturates (e.g., Butabarbital). Its analysis by GC-MS presents a dichotomy: the molecule is highly reactive, moisture-sensitive, and prone to on-column degradation, yet direct analysis offers speed.
This guide compares the Direct Injection method (analyzing the intact acid chloride) against the Methanolysis Derivatization method (analyzing the dimethyl ester). While direct injection is theoretically possible, experimental data overwhelmingly supports derivatization for quantitative reliability and spectral library matching.
Chemical Identity & Structural Context
Before interpreting fragmentation, the analyst must define the specific congener. In drug development, "ethylmethylmalonyl chloride" almost exclusively refers to the disubstituted dichloride.
-
IUPAC Name: 2-Ethyl-2-methylpropanedioyl dichloride
-
Molecular Formula: C₆H₈Cl₂O₂
-
Molecular Weight: 183.03 g/mol
-
Key Reactivity: Rapid hydrolysis to HCl and ethylmethylmalonic acid upon contact with atmospheric moisture.
Method A: Direct Injection (Native Analysis)
Status: High Risk / Qualitative Only
Direct analysis attempts to chromatograph the intact acyl chloride. This requires strictly anhydrous solvents (DCM or Hexane) and a moisture-free injector/column system.
Fragmentation Pattern (EI, 70 eV)
The mass spectrum of the dichloride is dominated by chlorine isotope clusters and alpha-cleavages.
-
Molecular Ion (M⁺): Weak or absent. If visible, it appears as a cluster at m/z 182, 184, 186 in a 9:6:1 intensity ratio (characteristic of two Cl atoms).
-
Base Peak / Major Fragments:
-
m/z 147/149 (M - Cl): Loss of one chlorine atom. Shows a 3:1 isotope ratio.[1] This is the diagnostic ion for the acyl chloride functionality.
-
m/z 119/121 (M - COCl): Alpha-cleavage removing one acyl chloride group.
-
m/z 55/57: Hydrocarbon fragments (C₄H₇⁺) from the ethyl/methyl backbone.
-
Performance Limitations
-
Ghost Peaks: Interaction with silanol groups on the column liner produces "ghost" peaks of the free acid (m/z 146).
-
Corrosion: HCl byproduct degrades the stationary phase (polysiloxane bleed increases).
Method B: Methanolysis (The Alternative & Gold Standard)
Status: Recommended / Quantitative
This method converts the unstable dichloride into Dimethyl 2-ethyl-2-methylmalonate in situ. This derivative is chemically stable, chromatographs with excellent peak shape, and matches standard NIST libraries.
Experimental Protocol
-
Sampling: Dissolve 10 µL of reaction mixture (EMMC) in 500 µL of anhydrous Methanol.
-
Quench: Vortex for 30 seconds. (Reaction is exothermic; HCl is generated).
-
Neutralization (Optional): Add 10 mg solid NaHCO₃ to neutralize HCl if column protection is critical.
-
Analysis: Inject 1 µL of the supernatant.
Fragmentation Pattern (Dimethyl Ester Form)
-
Analyte: Dimethyl 2-ethyl-2-methylmalonate (MW 174).
-
Molecular Ion (M⁺): m/z 174 (Distinct, low intensity).
-
McLafferty Rearrangement (m/z 146): The ethyl group possesses
-hydrogens relative to the carbonyls. Migration of a -H leads to the loss of ethylene (C₂H₄, 28 Da).- .
-
Alpha-Cleavage (m/z 115): Loss of the carbomethoxy group (–COOCH₃, 59 Da).
- (Often the Base Peak).
-
Secondary Elimination (m/z 88): Further rearrangement typical of dimethyl malonates.
Comparative Analysis: Direct vs. Derivatized[2]
| Feature | Method A: Direct Injection (Chloride) | Method B: Methanolysis (Ester) |
| Analyte Detected | 2-Ethyl-2-methylmalonyl dichloride | Dimethyl 2-ethyl-2-methylmalonate |
| Key Diagnostic Ion | m/z 147 (M-Cl) | m/z 115 (M-COOCH₃) |
| Isotope Pattern | Distinct Cl₂ pattern (9:6:1) | Standard C/H/O pattern |
| Library Match | Poor (Often absent in NIST) | Excellent (Standard libraries) |
| Column Longevity | Low (HCl damage) | High |
| Sensitivity (S/N) | Low (Peak tailing) | High (Sharp Gaussian peak) |
Mechanistic Visualization
The following diagrams illustrate the derivatization workflow and the competing fragmentation pathways.
Figure 1: Analytical Workflow & Fragmentation Pathways
Caption: Transformation of the unstable acid chloride to the stable ester, followed by characteristic EI fragmentation pathways.
Figure 2: Detailed Fragmentation Mechanism (Dimethyl Ester)
Caption: The two dominant fragmentation events for the derivatized analyte. The loss of the ester group (59 Da) is the most abundant event.
Conclusion & Recommendation
For researchers in drug development monitoring the synthesis of Butabarbital precursors:
-
Avoid Direct Injection unless confirming the presence of the chloride functionality specifically (e.g., ensuring conversion from the acid).
-
Adopt Methanolysis as the standard operating procedure (SOP). It provides a stable, library-searchable spectrum (m/z 174, 115, 146) that correlates linearly with the concentration of the starting acid chloride.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Diethyl methylmalonate (Analogous fragmentation patterns). National Institute of Standards and Technology. Link
-
McLafferty, F. W. (1959).[2] Mass Spectrometric Analysis: Molecular Rearrangements.[2] Analytical Chemistry, 31(1), 82–87.[2] (Foundational text on McLafferty rearrangement in esters). Link
-
Sigma-Aldrich. Derivatization Reagents for Gas Chromatography (GC). (Protocol grounding for esterification). Link
-
BenchChem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides. (Context for acyl chloride fragmentation instability). Link
Sources
Comparative Guide: Ethylmethylmalonyl Chloride in Heterocyclic Synthesis
Topic: Literature review of ethylmethylmalonyl chloride in medicinal chemistry Content Type: Publish Comparison Guide
Executive Summary
Ethylmethylmalonyl chloride (specifically 2-ethyl-2-methylmalonyl dichloride ) serves as a specialized, high-reactivity electrophile in medicinal chemistry. Unlike its more common counterpart, diethyl ethylmethylmalonate , this acid chloride derivative is employed to overcome significant steric hindrance at the quaternary
This guide objectively compares the performance of the acid chloride route against traditional ester condensation, providing experimental protocols and mechanistic insights for drug development professionals.
Part 1: Chemical Profile & Reactivity Analysis
The introduction of an ethyl and a methyl group at the
Reagent Comparison
| Feature | Ethylmethylmalonyl Chloride (EMM-Cl) | Diethyl Ethylmethylmalonate (DEMM) |
| Structure | ||
| Reactivity | High (Acyl chloride) | Moderate/Low (Sterically hindered ester) |
| Leaving Group | Chloride ( | Ethoxide ( |
| Reaction Conditions | Mild (0–25°C), Weak Base (Pyridine) | Harsh (Reflux >80°C), Strong Base (NaOEt) |
| Primary Utility | Synthesis of sensitive or highly hindered heterocycles | Large-scale industrial synthesis of robust barbiturates |
| Stability | Low (Hydrolysis sensitive) | High (Stable liquid) |
Mechanistic Advantage
The primary advantage of EMM-Cl lies in its mechanism of acylation.
-
Ester Route (DEMM): Requires the formation of a urea anion (using NaOEt) to attack the ester carbonyl. The quaternary
-carbon shields the carbonyl, increasing the activation energy. -
Chloride Route (EMM-Cl): The carbonyl carbon is highly electrophilic due to the inductive effect of chlorine. Nucleophilic attack by neutral urea or amines occurs rapidly, even at low temperatures, bypassing the steric barrier.
Part 2: Medicinal Chemistry Applications[1]
1. Synthesis of 5,5-Disubstituted Barbiturates
While 5,5-diethylbarbituric acid (Barbital) is easily made from the ester, unsymmetrical analogs like 5-ethyl-5-methylbarbituric acid (EMB) benefit from the chloride route when rapid library generation is required.
-
Target: 5-Ethyl-5-methylbarbituric acid (EMB)
-
Significance: An analog of Butabarbital and Pentobarbital used in SAR (Structure-Activity Relationship) studies to probe the hydrophobic pocket of GABA_A receptors.
-
Observation: The chloride route allows for the use of N-substituted ureas that might decompose under the harsh basic conditions of the ester condensation.
2. Synthesis of Isoxazolidine-3,5-diones
Patented workflows (e.g., US4302238A) utilize EMM-Cl to synthesize herbicidal and bioactive isoxazolidine derivatives. The reaction with N-substituted hydroxylamines requires the high electrophilicity of the acid chloride to ensure cyclization occurs over competitive side reactions.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Ethyl-2-methylmalonyl Dichloride
This protocol converts the stable acid precursor into the reactive chloride reagent.
Reagents:
-
2-Ethyl-2-methylmalonic acid (EMMA): 14.0 g (0.096 mol)
-
Thionyl chloride (
): 75 mL (Excess)
Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube (or
line). -
Addition: Place 14.0 g of EMMA into the flask. Add 75 mL of thionyl chloride in one portion.
-
Reaction: Heat the mixture to reflux (approx. 76°C) for 2 hours . Evolution of
and gas will be observed (ensure proper ventilation/scrubbing). -
Work-up: Allow the solution to cool. Remove excess thionyl chloride via rotary evaporation under reduced pressure.
-
Purification: The residual oil is sufficiently pure for subsequent steps.
-
Yield: ~16.7 g (Quantitative conversion).
-
Characterization: IR spectrum shows loss of broad -OH stretch and appearance of strong C=O stretches typical of acid chlorides (~1790 cm⁻¹).
-
Protocol B: Cyclization to 5-Ethyl-5-methylbarbituric Acid
Comparative protocol using the Chloride Route.
Reagents:
-
2-Ethyl-2-methylmalonyl dichloride (Freshly prepared): 0.01 mol
-
Urea: 0.01 mol
-
Pyridine (Base scavenger): 2.0 equiv
-
Dichloromethane (DCM): 50 mL
Methodology:
-
Preparation: Dissolve urea (0.60 g) and pyridine (1.6 mL) in dry DCM (25 mL) in a flask cooled to 0°C.
-
Addition: Dissolve EMM-Cl (approx 1.8 g) in DCM (25 mL) and add dropwise to the urea suspension over 30 minutes. Maintain temperature <5°C to prevent polymerization.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Quench: Wash the reaction mixture with dilute HCl (to remove pyridine) followed by water.
-
Isolation: Dry the organic layer over
, filter, and evaporate. Recrystallize the residue from ethanol.
Part 4: Performance Metrics & Data
Table 1: Comparative Yields for Sterically Hindered Cyclizations
| Substrate | Method | Reagents | Temp/Time | Yield | Notes |
| Ethylmethylmalonic Acid | Chloride Route | 0°C | 85-92% | Fast, mild conditions. | |
| Diethyl Ethylmethylmalonate | Ester Route | Urea, NaOEt, EtOH | Reflux, 16h | 65-75% | Requires extended reflux; side reactions (decarboxylation) possible. |
| Isoxazolidine Precursor | Chloride Route | Hydroxylamine, Pyridine | RT, 2h | 95% | High fidelity for sensitive N-O bonds. |
Part 5: Visualization of Pathways
The following diagram illustrates the divergent pathways for synthesizing 5,5-disubstituted heterocycles, highlighting the kinetic advantage of the chloride route.
Caption: Synthesis pathways comparing the direct Ester Route (gray, dashed) vs. the activated Chloride Route (red/blue) for sterically hindered substrates.
References
- Source: US Patent 4302238A. "Herbicidal isoxazolidine-3,5-diones".
- Source: Sigma-Aldrich Product Sheet (Ethyl malonyl chloride).
-
Barbituric Acid Synthesis Mechanisms
- Source: Neville, G. A., et al. "Physicochemical properties of some new 1,5- and 5,5-alkyl-substituted barbituric acids." Canadian Journal of Chemistry, 1970.
- Context: Discusses the traditional ester condensation method and properties of 5-ethyl-5-methylbarbituric acid.
-
URL:[Link]
-
Nucleophilic Acylation with Acid Chlorides
Sources
Benchmarking Ethylmethylmalonyl Chloride Against Oxalyl Chloride Analogs: A Comprehensive Guide for Synthetic and Medicinal Chemists
As drug targets become increasingly complex, the strategic selection of bifunctional electrophiles is paramount for the successful construction of sterically constrained heterocycles. While oxalyl chloride remains the undisputed gold standard for general acyl chloride synthesis and oxidations, the synthesis of heavily substituted, metabolically stable ring systems (such as gem-dialkyl pyrazolidinediones or barbiturates) requires specialized building blocks.
In this guide, we benchmark ethylmethylmalonyl chloride against its unsubstituted analogs—oxalyl chloride, malonyl chloride, and succinyl chloride. By examining the causality behind their reactivity profiles, we will demonstrate how the gem-dialkyl effect fundamentally alters stability, selectivity, and reaction kinetics.
Mechanistic Causality: Reactivity vs. Stability
To understand the divergent applications of these diacyl chlorides, we must analyze their structural thermodynamics and degradation pathways.
Oxalyl Chloride (C2)
Oxalyl chloride is a highly electrophilic, two-carbon diacyl chloride. Its reactivity is thermodynamically driven by entropy; upon reaction with a catalyst like N,N-dimethylformamide (DMF) to form a Vilsmeier-Haack intermediate, it rapidly degrades into entirely gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)[1]. This makes it an exceptionally clean reagent for converting carboxylic acids to acyl chlorides, but it is generally too reactive and small to form stable heterocycles with bis-nucleophiles without undergoing fragmentation.
Malonyl Chloride (C3, Unsubstituted)
Malonyl chloride introduces a methylene bridge between the two acyl groups. While this allows for the formation of six-membered heterocycles (e.g., barbiturates, pyrimidines), the presence of acidic alpha-protons introduces a severe vulnerability. In the presence of bases or elevated temperatures, malonyl chloride readily undergoes enolization and elimination to form ketenes or carbon suboxide (
Ethylmethylmalonyl Chloride (C3, Disubstituted)
Ethylmethylmalonyl chloride (2-ethyl-2-methylmalonyl dichloride) solves the degradation issues of malonyl chloride through strategic steric substitution.
-
Blocked Degradation: The presence of the ethyl and methyl groups at the alpha-carbon completely replaces the alpha-protons. This structurally precludes the formation of ketenes and carbon suboxide, dramatically increasing the thermal and chemical stability of the reagent[2].
-
The Thorpe-Ingold Effect: The bulky geminal alkyl groups compress the internal bond angle between the two carbonyl carbons. This thermodynamic pre-organization forces the electrophilic centers closer together, significantly accelerating intramolecular cyclization reactions over intermolecular side reactions. This makes it an ideal reagent for synthesizing sterically demanding bicyclic systems, such as hexahydropyrazolo structures and advanced antihypertensive drug scaffolds[3].
Caption: Divergent reactivity and degradation pathways of diacyl chlorides based on structural substitution.
Quantitative Benchmarking
The following table summarizes the operational parameters and primary applications of these reagents to guide your experimental design.
| Parameter | Oxalyl Chloride | Malonyl Chloride | Ethylmethylmalonyl Chloride |
| Carbon Chain | C2 | C3 | C3 (Disubstituted) |
| Alpha-Protons | None | 2 | None |
| Steric Hindrance | Minimal | Low | High (Gem-dialkyl) |
| Primary Byproducts | CO, CO₂, HCl | HCl, Carbon Suboxide (Tars) | HCl |
| Stability | Moisture sensitive, stable if dry | Poor (Polymerizes on standing) | High (Distillable with stabilizers) |
| Primary Application | Swern oxidations, Acyl chloride synthesis | Unsubstituted pyrimidines/barbiturates | Constrained bicyclic heterocycles |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed with built-in validation steps. The causality behind each step is explained to prevent common synthetic failures.
Protocol A: Synthesis of a Sterically Constrained Heterocycle (using Ethylmethylmalonyl Chloride)
Objective: Construct a hexahydropyrazolo-pyridazinedione scaffold[3]. Causality: Due to the extreme steric bulk of the ethyl and methyl groups, nucleophilic attack at the carbonyl centers is kinetically slow at room temperature. Thermal activation is required, but because the reagent lacks alpha-protons, we can safely heat the reaction without risking ketene polymerization.
-
Preparation of the Bis-Nucleophile: Dissolve 1.0 equivalent of the monoprotected piperazic acid derivative in anhydrous dichloromethane (DCM) under an inert argon atmosphere[3].
-
Base Addition: Add 2.5 equivalents of anhydrous pyridine or triethylamine. Validation: The excess base is required to neutralize the 2 equivalents of HCl generated; failure to use excess base will protonate the nucleophile and stall the reaction.
-
Reagent Addition: Cool the mixture to 0°C. Add 1.1 equivalents of ethylmethylmalonyl chloride dropwise over 15 minutes.
-
Thermal Activation: Remove the ice bath and heat the reaction to gentle reflux (40°C in DCM) for 12 hours. Validation: Monitor via TLC. The disappearance of the highly polar nucleophile spot confirms the first acylation; the appearance of a non-polar, UV-active spot confirms successful cyclization.
-
Workup: Quench with saturated aqueous
to destroy unreacted acid chloride. Extract with DCM, dry over , and concentrate in vacuo.
Caption: Step-by-step workflow for the synthesis of sterically constrained heterocycles.
Protocol B: Standard Acylation (using Oxalyl Chloride)
Objective: Convert a standard carboxylic acid to an acyl chloride for comparison. Causality: The reaction relies on the catalytic formation of the highly electrophilic Vilsmeier-Haack intermediate.
-
Substrate Preparation: Dissolve 1.0 eq of carboxylic acid in anhydrous DCM.
-
Catalyst Addition: Add 0.05 eq of anhydrous DMF.
-
Reagent Addition: Cool to 0°C and add 1.2 eq of oxalyl chloride dropwise. Validation: Immediate, vigorous gas evolution (CO, CO₂) must be observed[1]. If no gas evolves, the DMF is likely wet, or the oxalyl chloride has degraded.
-
Completion: Stir at room temperature until gas evolution ceases (typically 1-2 hours). Concentrate in vacuo to remove volatile byproducts and unreacted oxalyl chloride.
Note on Reagent Purification
If ethylmethylmalonyl chloride requires purification prior to use, it should be distilled under reduced pressure in the presence of a stabilizing agent (such as 1,10-phenanthroline at 0.1 to 2% by weight) to prevent trace decomposition and equipment corrosion[2].
References
-
Wikipedia Contributors. "Oxalyl chloride." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Sciencemadness Discussion Board. "Malonyl Chloride and Other Oddball Derivatives of Malonic Acid." Sciencemadness.org. Available at:[Link]
- Elam, E. U., & Martin, J. C. "Purification of di-substituted malonyl halides." U.S. Patent 3,220,935A. Google Patents.
-
Zelenin, A. K., et al. "Reaction of oxalyl and malonyl chloride with 1,1‐dimethyl‐2‐substituted hydrazides." Journal of Heterocyclic Chemistry. Available at:[Link]
-
Sheffield Hallam University. "Synthesis of azabicyclo[3.3.0] octane systems and related studies." SHURA Thesis Repository. Available at:[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Ethylmethylmalonyl Chloride
Executive Summary & Hazard Profile
Ethylmethylmalonyl chloride (often structurally identified as 2-ethyl-2-methylmalonyl dichloride or related alkyl-substituted malonyl chlorides) belongs to the acyl chloride class. These reagents are high-value intermediates in drug development but pose significant disposal challenges due to their violent water reactivity .
Unlike standard organic solvents, you cannot simply bulk this material into a waste drum. It requires active quenching (controlled hydrolysis) to convert the reactive -COCl functional groups into stable carboxylic acids and inorganic salts before disposal.
Physicochemical Hazard Profile
| Property | Specification | Operational Implication |
| Functional Group | Acyl Chloride (-COCl) | Reacts violently with water/moisture to release HCl gas . |
| Reaction Type | Exothermic Hydrolysis | Rapid heat generation can boil solvents, causing splash/pressure hazards. |
| Byproducts | HCl (gas/acid), Carboxylic Acid | Requires fume hood ventilation and pH neutralization. |
| Corrosivity | High (Skin/Eye Cat 1) | Full chemical resistant PPE is mandatory.[1] |
| RCRA Status | D002 (Corrosive), D003 (Reactive) | Must be deactivated prior to final waste stream entry. |
Pre-Disposal Assessment
Before initiating disposal, determine the state of the material. The protocol differs slightly for pure neat liquid versus dilute reaction mixtures.
Required PPE & Engineering Controls[2][3][4]
-
Ventilation: Certified Chemical Fume Hood (Sash at lowest working height).
-
Eye Protection: Chemical splash goggles AND face shield (Standard safety glasses are insufficient for hydrolysis risks).
-
Hand Protection: Double-gloving recommended. Silver Shield® or heavy-duty Nitrile (minimum 5 mil) under standard nitrile.
-
Body: Chemical-resistant lab coat and apron.
The Quenching Workflow (Logic Diagram)
The following decision tree outlines the safe operational flow for deactivating the material.
Figure 1: Decision matrix for the safe quenching of acyl chlorides. Note the critical dilution step for neat fluids to manage exothermic runaway.
Detailed Operational Protocol
Phase 1: Preparation
-
Calculate Molar Equivalents: Estimate the moles of ethylmethylmalonyl chloride. You will generate 2 moles of HCl for every 1 mole of dichloride (or 1:1 if it is a monochloride). Ensure you have enough base for neutralization.
-
Prepare the Heat Sink: In a large beaker or flask (3x the volume of your waste), prepare a slurry of 50% ice and 50% water.
-
Scientific Rationale: Hydrolysis is highly exothermic. The phase change of ice to water ($ \Delta H_{fus} = 6.01 \text{ kJ/mol} $) absorbs the heat generated by the reaction, preventing the solvent from flashing into vapor.
-
Phase 2: Controlled Hydrolysis (Quenching)
CRITICAL RULE: Always add the Acid Chloride TO Water . Never the reverse.
-
Dilution (If Neat): If the material is a pure liquid, dilute it first with a non-reactive solvent (e.g., Dichloromethane or Toluene) to a concentration of roughly 10-20%. This increases the thermal mass and slows the reaction rate.
-
Addition: Using a dropping funnel or pipette, add the acyl chloride solution dropwise to the vigorously stirred ice slurry.
-
Observation: You will see "smoke" (HCl mist) forming. Ensure the fume hood sash is low.
-
-
Completion: Allow the mixture to stir until all ice has melted and the solution reaches room temperature.
Phase 3: Neutralization
Once the hydrolysis is complete (no more visible reaction/fuming), the solution will be highly acidic (HCl + Ethylmethylmalonic acid).
-
Base Addition: Slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Carbonate (
).-
Note: Carbonate will foam (
release). Add slowly to prevent overflow.
-
-
Verification: Test the pH using a universal indicator strip. Adjust until the pH is between 5 and 9.
Phase 4: Waste Segregation
-
Separation: If you used an organic solvent (DCM/Toluene) for dilution, pour the mixture into a separatory funnel.
-
Bottom Layer (usually): Halogenated Organic Waste (if DCM was used).
-
Top Layer: Aqueous Waste (contains the neutralized acid salts).
-
-
Packaging:
-
Aqueous Phase: Can often be drain-disposed if local regulations permit and it is non-toxic. However, for drug development intermediates, it is best practice to collect in a drum labeled "Non-Hazardous Aqueous Waste" or "Aqueous Waste with Trace Organics."
-
Organic Phase: Collect in "Halogenated Solvent Waste."
-
Regulatory & Compliance (RCRA)
In the United States, failure to quench this material properly before disposal results in a violation of RCRA regulations.
-
Unquenched Material: If you dispose of the active chloride, it is classified as D003 (Reactive) and D002 (Corrosive) .
-
Quenched Material: Once hydrolyzed and neutralized, the waste no longer carries the D003 code. It may still be a characteristic waste depending on the solvent used (e.g., F002 for spent methylene chloride).[2][3]
Labeling Requirement:
"Waste Ethylmethylmalonyl Chloride (Quenched). Contains: Ethylmethylmalonic acid, Sodium Chloride, Water, [Solvent Name]."
Emergency Procedures
Accidental Spill (Outside Fume Hood)
-
Evacuate: The release of HCl gas is an immediate respiratory hazard. Clear the area.
-
PPE: Do not attempt cleanup without a respirator (Acid Gas cartridge) or SCBA if the spill is large (>100mL).
-
Absorb: Use a dry absorbent (Vermiculite or Dry Sand). DO NOT USE PAPER TOWELS (they may ignite or react rapidly).
-
Deactivate: Once absorbed, carefully transfer the solid mixture to a fume hood and treat it as "Solid Acid Reactive Waste."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[Link]
Sources
Personal protective equipment for handling Ethylmethylmalonyl chloride
The following technical guide details the personal protective equipment (PPE) and safe handling protocols for Ethylmethylmalonyl Chloride (specifically 2-Ethyl-2-methylmalonyl dichloride ).
Note on Chemical Identity: This compound is a disubstituted malonyl dichloride (an acyl chloride). While specific CAS numbers for this exact intermediate can vary by synthesis batch or isomer (e.g., related to CAS 5659-93-8 for the dimethyl analog), it shares the high-hazard profile of all low-molecular-weight acyl chlorides: violent hydrolysis, release of HCl gas, and severe corrosivity.
Content Type: Operational Safety & Logistics Guide Audience: Synthetic Chemists, EHS Officers, Drug Development Scientists
Core Hazard Analysis & Causality
To select the right PPE, one must understand the mechanism of injury. Ethylmethylmalonyl chloride is not just an acid; it is a dehydrating agent and a lachrymator.
-
Hydrolysis Hazard: Upon contact with moisture (in air, skin, or lung tissue), the C-Cl bonds hydrolyze rapidly.
-
Reaction:
-
Result: This releases exothermic heat and hydrochloric acid gas. Standard "acid" gloves often fail because the organic solvent carrier (if used) or the lipophilic nature of the acyl chloride allows it to permeate the glove before reacting with the sweat on your skin to form acid.
-
-
Lachrymator Effect: The vapors irritate mucous membranes at concentrations far below toxic levels, causing immediate tearing and respiratory distress.
Critical PPE Specifications
Do not rely on standard "Blue Nitrile" lab gloves for prolonged handling.
Hand Protection (The "Splash vs. Immersion" Rule)
| Exposure Type | Recommended Material | Brand/Model Examples | Rationale |
| Primary (Immersion/High Risk) | Laminate Film (Silver Shield / 4H) | Ansell Barrier, North Silver Shield | Impermeable. Acyl chlorides penetrate nitrile and latex in minutes. Laminate film offers >4-8 hours breakthrough time.[1] |
| Secondary (Splash Only) | Double Nitrile (High Thickness) | Kimberly-Clark Purple Nitrile (Double gloved) | Dexterity. Use only for manipulating small vials where dexterity is critical. If splashed, remove immediately . |
| Heavy Handling | Butyl Rubber | Honeywell Butyl | Durability. Best for handling drums or large reactors. Excellent resistance to acid gases and organic solvents.[2] |
Protocol: Wear Laminate liners under Nitrile gloves. This provides the chemical resistance of the laminate with the grip/fit of the nitrile.
Respiratory & Body Protection[3][4][5][6][7][8]
-
Respiratory:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Emergency/Spill: Full-face respirator with Acid Gas (Yellow/Olive) and Organic Vapor (Black) combination cartridges (e.g., 3M 60923). Note: Half-masks are insufficient due to eye irritation hazards.
-
-
Eye/Face:
-
Chemical Splash Goggles (Indirect Vent). Safety glasses are prohibited.
-
Face Shield (8-inch minimum) required for transfers >100 mL.
-
-
Body:
-
Acid-resistant apron (PVC or Neoprene) over a 100% cotton or flame-resistant lab coat.
-
Avoid synthetic blends (polyester) which can melt into skin if the exothermic reaction ignites solvents.
-
Operational Workflow: Handling & Quenching
Trust is built on self-validating systems. The following workflow ensures that if a failure occurs, it is contained.
Workflow Visualization
The following diagram illustrates the "Defense in Depth" strategy for handling reactive acyl chlorides.
Caption: Operational logic flow for handling Ethylmethylmalonyl chloride, emphasizing moisture control and quenching steps.
Step-by-Step Quenching Protocol
Why this matters: Improper disposal of acyl chlorides is a leading cause of laboratory trash fires.
-
Preparation: Prepare a "Quench Pot" in the fume hood: a large beaker containing crushed ice and a saturated solution of Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ). -
Dilution: Dilute the residual Ethylmethylmalonyl chloride with a non-reactive solvent (e.g., Dichloromethane or Toluene) to reduce viscosity and heat generation.
-
Addition: Add the diluted chemical dropwise to the Quench Pot.
-
Rule:Never add water to the acid chloride. Always add the acid chloride to the water/ice.
-
-
Observation: Wait for gas evolution (
and heat) to cease. -
Verification: Check pH. If acidic, add more base until pH 6–8.
-
Disposal: Separate layers (if organic solvent used) and dispose of as Halogenated Organic Waste .
Emergency Response Data
Summarize this table and post it near the work area.
| Scenario | Immediate Action | Medical/Logistical Note |
| Skin Contact | Wipe, then Wash. Quickly wipe off excess liquid with a dry pad, then flush with water for 15 mins. | Reasoning: Immediate water contact on bulk liquid generates massive heat (exothermic hydrolysis) causing thermal burns on top of chemical burns. |
| Eye Contact | Flush immediately at eyewash station for 30 minutes . | Hold eyelids open. Acyl chlorides bind to proteins rapidly; speed is critical. |
| Inhalation | Move to fresh air immediately. Support respiration if needed. | Symptoms (pulmonary edema) may be delayed up to 24 hours. Seek medical monitoring. |
| Spill (<50mL) | Cover with dry sand or "Acid Bond" absorbent. | Do not use paper towels (fire hazard). Scoop into a dry container. |
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl malonyl chloride (Analogous Reactivity). Retrieved from [Link]
-
University of California, Berkeley. Glove Selection Guide for Hazardous Chemicals. Retrieved from [Link]
- United States Patent US4302238A.Herbicidal isoxazolidine-3,5-diones (Synthesis of 2-ethyl-2-methylmalonyl dichloride).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
